molecular formula C7H5N3O2 B063782 Imidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 160911-42-2

Imidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B063782
CAS No.: 160911-42-2
M. Wt: 163.13 g/mol
InChI Key: ONVUCPOYNIOJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a high-value, fused bicyclic heteroaromatic scaffold serving as a critical building block in medicinal chemistry and drug discovery. This compound is a key precursor for synthesizing a wide range of derivatives, notably potent kinase inhibitors. The imidazo[1,2-b]pyridazine core is a privileged structure in drug design, known for its ability to mimic purine bases and bind effectively to the hinge region of kinase enzymes, making it a cornerstone for developing targeted therapies. This scaffold demonstrates significant research value in oncology, with published studies detailing its incorporation into potent inhibitors of transforming growth factor-β-activated kinase 1 (TAK1), a promising target for multiple myeloma. These inhibitors have shown exceptional activity, achieving growth inhibition (GI50) in cancer cell lines at nanomolar concentrations. The carboxylic acid functional group at the 2-position provides a versatile handle for further synthetic modification via amide coupling or esterification, allowing researchers to explore structure-activity relationships and optimize drug-like properties. Applications extend beyond oncology. The core structure is also investigated for its anti-inflammatory and analgesic properties, with historical research indicating efficacy in standard preclinical models. Furthermore, derivatives have shown potential as inhibitors for parasitic diseases and in the development of materials for organic light-emitting devices (OLEDs). This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVUCPOYNIOJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442002
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160911-42-2
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Imidazo[1,2-b]pyridazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its rigid, planar structure and versatile substitution points make it an ideal core for developing potent and selective therapeutic agents.[1] The clinical success of the kinase inhibitor Ponatinib, which features this core, has catalyzed a resurgence of interest in exploring new derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2]

This guide focuses on this compound, a key intermediate and building block that provides a crucial handle for synthetic diversification. Understanding its fundamental chemical properties, synthesis, and reactivity is paramount for researchers aiming to leverage this scaffold in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridazine ring. The carboxylic acid group at the 2-position is a key feature, serving as the primary site for chemical modification.

mol G cluster_start Starting Materials cluster_reaction Reaction cluster_end Final Product A 3-Aminopyridazine C Condensation & Cyclization A->C B Ethyl Bromopyruvate B->C D Base-catalyzed Hydrolysis C->D Intermediate Ester E Imidazo[1,2-b]pyridazine- 2-carboxylic acid D->E Saponification

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Two-Step Synthesis

This protocol first describes the formation of the ethyl ester, followed by hydrolysis to the final carboxylic acid. This approach is often preferred as the ester intermediate can be more readily purified by chromatography.

Step 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

  • Reagent Preparation: To a solution of 3-aminopyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a mild base like sodium bicarbonate (2.0 eq).

  • Reaction Initiation: Add ethyl 3-bromopyruvate (1.0-1.1 eq) dropwise to the stirring mixture at room temperature. The initial reaction is an Sₙ2 alkylation of the most nucleophilic ring nitrogen of 3-aminopyridazine. [3]3. Cyclization: Heat the reaction mixture to reflux (e.g., ~80 °C for ethanol) for 4-12 hours. The heating promotes an intramolecular condensation between the amino group and the ketone, followed by dehydration to form the aromatic imidazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of THF or ethanol and water. Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with a dilute acid (e.g., 1N HCl). The carboxylic acid product will precipitate out of the solution.

  • Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by its carboxylic acid functionality, which serves as a versatile anchor for building molecular complexity. The aromatic core can also be functionalized, typically through metal-catalyzed cross-coupling reactions. [4]

G cluster_reactions Derivatization Pathways A Imidazo[1,2-b]pyridazine- 2-carboxylic acid B Amide Derivatives A->B Amine, Coupling Agent (HATU, EDC) C Ester Derivatives A->C Alcohol, Acid Catalyst D Core Functionalization (e.g., Halogenation) A->D e.g., NBS, NIS

Caption: Key derivatization pathways from the core molecule.

Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is the most common derivatization strategy, widely used to synthesize libraries of compounds for biological screening. [5]This is achieved using standard peptide coupling reagents.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add a peptide coupling agent such as HATU (1.1 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This in-situ process forms a highly reactive O-acylisourea intermediate, which is more susceptible to nucleophilic attack than the parent acid. [6]3. Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

  • Reaction Completion: Continue stirring at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude amide is then purified, typically by flash chromatography or recrystallization.

Applications as a Medicinal Chemistry Building Block

This compound is not an end product but a critical starting point for creating high-value molecules. Its derivatives have been explored for various biological targets:

  • Kinase Inhibitors: The scaffold is a cornerstone for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. [2]* GABA Receptor Ligands: Derivatives have been patented for their potential to modulate GABA-A receptors, suggesting applications in treating anxiety, epilepsy, and sleep disorders. [5]* Neurodegenerative Disease Research: The core has been used to synthesize ligands that bind to β-amyloid plaques, making them valuable tools and potential diagnostics for Alzheimer's disease. [3]* Antiparasitic Agents: The scaffold has shown promise in the development of novel treatments for parasitic infections like Leishmaniasis. [2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

  • H302: Harmful if swallowed. [7]* H315: Causes skin irritation. [7]* H319: Causes serious eye irritation. [7]* H332: Harmful if inhaled. [7]* H335: May cause respiratory irritation. [7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value heterocyclic building block, underpinned by the proven biological significance of its core scaffold. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity—centered on the C2-carboxylic acid group—make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis and derivatization chemistry is essential for unlocking the full potential of the imidazo[1,2-b]pyridazine scaffold in the ongoing quest for novel therapeutics.

References

  • PubChem. Imidazo(1,2-b)pyridazine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Eur J Med Chem. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • PubMed. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. Synthesis of Some New Imidazo[1,2-b] Pyridazines. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. Synthesis of Some New Imidazo[1,2-b] Pyridazines (Abstract). [Link]

  • PubChem. Imidazo(1,2-b)pyridazine. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PubMed Central. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • PubMed. Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect. [Link]

  • NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Google Patents. EP1845098A1 - Imidazo[1,2-b]pyridazines, their processes of preparation and their use as GABA receptor ligands.

Sources

"physicochemical properties of Imidazo[1,2-b]pyridazine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-b]pyridazine-2-carboxylic Acid

Abstract

This compound is a heterocyclic organic compound built upon the imidazo[1,2-b]pyridazine scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmacologically active molecules.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antifungal agents.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, reactivity, and biological context of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics for application in pharmaceutical and chemical research.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in drug discovery. Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow it to engage in diverse, high-affinity interactions with biological targets. This scaffold is a key component in molecules designed as selective inhibitors for various enzymes and receptors, such as Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[5][6]

This compound (CAS: 160911-42-2) is a crucial derivative, often serving as a key intermediate for the synthesis of more complex molecules, such as amides and esters, to explore structure-activity relationships (SAR).[3][5] Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction. A common and effective method involves the reaction between a 3-aminopyridazine derivative and an α-haloketone under mild basic conditions.[7] The presence of a halogen on the pyridazine ring facilitates the desired cyclization by influencing the nucleophilicity of the ring nitrogens.[7]

For the specific synthesis of this compound, a common route involves the hydrolysis of a corresponding ester precursor. This strategy allows for the stable construction of the heterocyclic core, followed by a straightforward deprotection step to yield the target carboxylic acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is based on synthetic routes described for analogous compounds.[5]

Step 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate (Intermediate)

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.5 eq).

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification: The final product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis_Workflow Start 3-Amino-6-chloropyridazine + Ethyl Bromopyruvate Intermediate Cyclization/ Condensation Start->Intermediate NaHCO3, EtOH Reflux Product_Ester Ethyl Imidazo[1,2-b]pyridazine- 2-carboxylate Intermediate->Product_Ester Hydrolysis Base Hydrolysis (e.g., LiOH, EtOH/H2O) Product_Ester->Hydrolysis Acidification Acidification (HCl, pH 3-4) Hydrolysis->Acidification Final_Product Imidazo[1,2-b]pyridazine- 2-carboxylic acid Acidification->Final_Product Analytical_Workflow Sample Synthesized Product Purity Purity Assessment Sample->Purity HPLC Mass Mass Verification Sample->Mass HRMS Structure Structural Elucidation Sample->Structure NMR, IR Confirmed Confirmed Identity & Purity Purity->Confirmed Mass->Confirmed Structure->Confirmed

Sources

"Imidazo[1,2-b]pyridazine-2-carboxylic acid CAS number 160911-42-2"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Imidazo[1,2-b]pyridazine-2-carboxylic acid (CAS: 160911-42-2)

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The imidazo[1,2-b]pyridazine nucleus is a prominent member of this class.[1] Its structural significance was notably solidified with the FDA approval of Ponatinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, which features this heterocyclic core.[2][3] This success has catalyzed a resurgence of interest in exploring the vast therapeutic potential of imidazo[1,2-b]pyridazine derivatives.[1][2]

This guide focuses on a key derivative, This compound (CAS: 160911-42-2) . While not an end-drug itself, this molecule serves as a critical starting material and versatile intermediate for the synthesis of novel therapeutic agents.[4] Its carboxylic acid functional group provides a reactive handle for chemists to elaborate the core structure, creating libraries of compounds for screening against a wide array of diseases. We will delve into its chemical properties, plausible synthetic routes, and the broad spectrum of applications stemming from its privileged scaffold, providing researchers and drug development professionals with a comprehensive technical overview.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The key identifiers and computed physicochemical properties of this compound are summarized below. These parameters are crucial for predicting the molecule's behavior in both chemical reactions and biological systems.

Table 1: Core Chemical Identifiers

Identifier Value
CAS Number 160911-42-2[5]
Molecular Formula C₇H₅N₃O₂[6]
Molecular Weight 163.13 g/mol [5]
IUPAC Name This compound[5]
InChI Key ONVUCPOYNIOJFY-UHFFFAOYSA-N[4]

| Canonical SMILES | C1=CC2=NC(=CN2N=C1)C(=O)O[4] |

Table 2: Physicochemical Data

Property Value Source
Polar Surface Area (PSA) 67.5 Ų [5]
XLogP3 0.4 [7]
Density 1.58 g/cm³ (Predicted) [7]
Refractive Index 1.739 (Predicted) [7]
Purity Typically ≥95% for research use [8]

| Appearance | Solid |[9] |

Synthesis and Chemical Reactivity

While specific, scaled-up manufacturing protocols for CAS 160911-42-2 are proprietary, its synthesis can be logically deduced from established methods for constructing the imidazo[1,2-b]pyridazine ring system. The most common and versatile approach is the condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound.[3]

Conceptual Synthetic Protocol

The synthesis of this compound likely proceeds via the cyclocondensation of 3-aminopyridazine with an appropriate three-carbon electrophile bearing the carboxylic acid moiety, such as 3-bromo-2-oxopropanoic acid (bromopyruvic acid).

Step-by-Step Methodology:

  • Nucleophilic Attack: The exocyclic amino group of 3-aminopyridazine acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone (e.g., bromopyruvic acid). This initial step forms a hemiaminal intermediate which subsequently dehydrates.

  • Intramolecular Cyclization: The endocyclic pyridazine nitrogen then performs an intramolecular nucleophilic substitution, displacing the bromide ion. This key step forms the five-membered imidazole ring, yielding the fused bicyclic imidazo[1,2-b]pyridazine core.

  • Reaction Conditions: This type of reaction is typically performed in a polar solvent, such as ethanol or dimethylformamide (DMF), and may be heated to facilitate the cyclization. The presence of a non-nucleophilic base may be required to neutralize the HBr generated during the reaction.

  • Work-up and Purification: Upon reaction completion, the product is typically isolated by filtration if it precipitates, or by extraction following solvent removal. Purification is achieved through recrystallization or column chromatography to yield the final product.

Causality Insight: The choice of 3-aminopyridazine is critical as its two nitrogen atoms possess distinct nucleophilicity. The exocyclic amino group is more nucleophilic and initiates the reaction, while the ring nitrogen is perfectly positioned for the subsequent intramolecular cyclization, a thermodynamically favorable process that drives the reaction forward to form the stable aromatic heterocyclic system.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A 3-Aminopyridazine C Nucleophilic Attack (Formation of intermediate) A->C Solvent (e.g., Ethanol) Heat B 3-Bromo-2-oxopropanoic acid (Bromopyruvic acid) B->C D Intramolecular Cyclization & Aromatization C->D Displacement of Br- E Imidazo[1,2-b]pyridazine- 2-carboxylic acid D->E Purification

Caption: Plausible synthesis of this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.[4] The scaffold itself is associated with a wide range of biological activities.[2]

  • Kinase Inhibition: The imidazo[1,2-b]pyridazine scaffold is a well-established "hinge-binding" motif for protein kinase inhibitors.[1][10] Derivatives have shown potent and selective inhibition of various kinases, including DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (Cdc2-like kinases), which are implicated in neurological disorders and cancer.[11] More recently, derivatives have been developed as potent covalent inhibitors of CDK12/13 for treating triple-negative breast cancer and as selective inhibitors of Tyk2 for autoimmune diseases.[12][13]

  • Anticancer Activity: Beyond Ponatinib, numerous derivatives of this scaffold have been investigated for their antiproliferative effects against various cancer cell lines.[3] Its structural similarity to purines allows it to mimic endogenous ligands and interfere with key cellular processes.[3]

  • Antiparasitic and Antiviral Agents: Researchers have successfully developed imidazo[1,2-b]pyridazine derivatives with significant activity against parasites like Plasmodium falciparum (the causative agent of malaria) and Leishmania.[11][14] Other derivatives have demonstrated broad-spectrum activity against picornaviruses, which include rhinoviruses and poliovirus.[3]

  • Other Therapeutic Areas: The scaffold's versatility extends to anti-inflammatory, antibacterial, and antifungal applications, making it a subject of continuous exploration in medicinal chemistry.[1][15]

Visualization of Biological Targets

G center_node Imidazo[1,2-b]pyridazine Scaffold kinase Protein Kinases (BCR-ABL, DYRK, CLK, Tyk2) center_node->kinase cancer Cancer Cells (CML, Breast Cancer) center_node->cancer parasite Parasites (Plasmodium, Leishmania) center_node->parasite virus Viruses (Picornavirus) center_node->virus

Caption: The imidazo[1,2-b]pyridazine scaffold targets diverse pathologies.

Biological Activity of Key Derivatives

While this compound is an intermediate, the biological data from its elaborated derivatives underscore the immense potential of the core structure.

Table 3: Selected Biologically Active Imidazo[1,2-b]pyridazine Derivatives

Compound Target(s) Potency (IC₅₀ / EC₅₀) Therapeutic Area
Ponatinib Pan-BCR-ABL Tyrosine Kinase Potent against mutations, including T315I[3] Anticancer (Leukemia)[3]
Compound 20a (Ref.[11]) CLK1, CLK4, DYRK1A, PfCLK1 82 nM, 44 nM, 50 nM, 32 nM Antiparasitic, Kinase Research[11]
Compound 39 (Ref.[14]) P. falciparum (K1, NF54 strains) 6.8 nM, 7.3 nM Antimalarial[14]
Compound 24 (Ref.[13]) CDK12, CDK13 15.5 nM, 12.2 nM Anticancer (TNBC)[13]

| Compound 47 (Ref.[3]) | Picornaviruses | 0.02–0.06 µg/mL | Antiviral[3] |

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The toxicological properties have not been fully investigated, and it should be treated with the recognition of having unknown hazards.[16][17]

  • Hazard Identification (GHS):

    • H302: Harmful if swallowed[5]

    • H315: Causes skin irritation[5]

    • H319: Causes serious eye irritation[5]

    • H332: Harmful if inhaled[5]

    • H335: May cause respiratory irritation[5]

  • Recommended Precautions:

    • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[6][7]

    • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side-shields.[6][17]

    • Handling: Avoid formation of dust and aerosols. Do not breathe dust. Wash hands thoroughly after handling.[16][18]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials.

Conclusion

This compound, CAS 160911-42-2, represents more than just a catalog chemical; it is a gateway to novel chemical entities with significant therapeutic promise. Its value is derived from the privileged imidazo[1,2-b]pyridazine scaffold, which has a proven track record in targeting a remarkable diversity of enzymes and receptors. The carboxylic acid functionality provides a reliable anchor point for synthetic elaboration, enabling chemists to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. As research into complex diseases continues, the demand for versatile and potent molecular scaffolds will only grow, cementing the role of intermediates like this one at the forefront of medicinal chemistry and drug discovery.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Molecules. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI.
  • National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • J&K Scientific. (n.d.). This compound | 160911-42-2.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • BLD Pharmatech. (n.d.). BD134425 - this compound.
  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine-2-carboxylic acid. National Center for Biotechnology Information.
  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
  • INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet - this compound.
  • Echemi. (n.d.). imidazo[1,2-b]pyridazine-2-carboxylicacid.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubMed. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.
  • National Institutes of Health. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
  • CymitQuimica. (n.d.). This compound, 6-chloro-.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - this compound.
  • Amerigo Scientific. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi | Request PDF.
  • National Institutes of Health. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • PubMed. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13.

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to Imidazo[1,2-b]pyridazine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Core

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is paramount. The imidazo[1,2-b]pyridazine ring system has emerged as a "privileged scaffold," a term bestowed upon molecular cores that can serve as a foundation for the development of ligands for a multitude of biological targets.[1][2] This guide provides an in-depth technical exploration of a specific and highly valuable derivative of this scaffold: imidazo[1,2-b]pyridazine-2-carboxylic acid. We will delve into its synthesis, chemical manipulations, and its profound impact on the discovery of new therapeutic agents, from potent kinase inhibitors to promising anti-inflammatory and anticancer compounds.[3][4] The resurgence of interest in this heterocyclic nucleus can be significantly attributed to the success of the multi-kinase inhibitor, ponatinib, which features the imidazo[1,2-b]pyridazine core and has demonstrated efficacy in treating chronic myeloid leukemia.[2]

The Strategic Importance of the 2-Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the 2-position of the imidazo[1,2-b]pyridazine scaffold is a strategic masterstroke in medicinal chemistry. This functional group serves as a versatile chemical handle, opening a gateway to a vast chemical space through the formation of esters, amides, and other derivatives.[5] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Furthermore, the carboxylic acid moiety, or its bioisosteric replacements, can play a crucial role in establishing key interactions with biological targets, such as hydrogen bonding with amino acid residues in an enzyme's active site.[6][7]

Synthetic Strategies: Building the Core and Installing the Key Functionality

The construction of the this compound scaffold and its derivatives relies on a foundation of established heterocyclic chemistry principles, often with modern adaptations to improve efficiency and yield.

Core Synthesis: The Condensation Approach

A prevalent and reliable method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone or a related three-carbon electrophile.[8] The general workflow is depicted below:

G cluster_0 Core Synthesis aminopyridazine 3-Aminopyridazine intermediate N-Alkylated Intermediate aminopyridazine->intermediate Nucleophilic Attack haloketone α-Haloketone/ α-Halo-β-ketoester haloketone->intermediate cyclization Intramolecular Cyclization intermediate->cyclization scaffold Imidazo[1,2-b]pyridazine Scaffold cyclization->scaffold Dehydration

Caption: General workflow for the synthesis of the imidazo[1,2-b]pyridazine scaffold.

A critical aspect of this synthesis is the choice of the starting materials. For instance, to introduce the 2-carboxylic acid functionality, an α-halo-β-ketoester, such as ethyl bromopyruvate, is a common choice for the electrophilic partner.

Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

This protocol provides a detailed, step-by-step methodology for a key intermediate.

Materials:

  • 3-Amino-6-chloropyridazine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add ethyl bromopyruvate (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl imidazo[1,2-b]pyridazine-2-carboxylate.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of the 2-Carboxylic Acid: A Gateway to Diversity

The true power of the this compound scaffold lies in its facile derivatization. The carboxylic acid can be readily converted into a variety of functional groups, most notably amides, which are prevalent in many drug molecules due to their ability to form strong hydrogen bonds.

Amide Coupling: Forging the Link to Biological Targets

Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole), are effectively employed to couple the carboxylic acid with a wide range of primary and secondary amines.

G cluster_1 Amide Synthesis Workflow carboxylic_acid Imidazo[1,2-b]pyridazine- 2-carboxylic acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) coupling_reagent->activated_ester amine Primary or Secondary Amine (R-NH₂ or R₂NH) amide_product Imidazo[1,2-b]pyridazine- 2-carboxamide Derivative amine->amide_product Nucleophilic Acyl Substitution activated_ester->amide_product

Caption: Workflow for the synthesis of imidazo[1,2-b]pyridazine-2-carboxamide derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been instrumental in the development of compounds targeting a range of diseases. Below are key examples highlighting the versatility of this core.

Kinase Inhibition: A Privileged Scaffold for a Prominent Target Class

Kinases are a major class of drug targets, particularly in oncology and immunology. The imidazo[1,2-b]pyridazine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Table 1: Imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors

CompoundR Group on AmideA549 IC₅₀ (µM)H460 IC₅₀ (µM)mTOR IC₅₀ (µM)
A17 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl0.050.040.067
A18 4-(4-ethylpiperazin-1-yl)phenyl0.020.030.062

Data sourced from a study on mTOR inhibitors.[4]

The data in Table 1 clearly demonstrates that the imidazo[1,2-b]pyridazine core, when appropriately functionalized at the 2-position with a carboxamide, can yield highly potent inhibitors of mTOR, a key regulator of cell growth and proliferation.[4] The structure-activity relationship (SAR) suggests that the nature of the substituent on the amide nitrogen is critical for achieving high potency.

Anti-inflammatory Applications: Targeting the Drivers of Inflammation

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown promise in this area, with some compounds exhibiting potent inhibition of key inflammatory mediators.

Anticancer Drug Discovery: Beyond Kinase Inhibition

The utility of the this compound scaffold in oncology is not limited to kinase inhibition. Researchers have explored its potential in developing agents that act through other mechanisms, such as the inhibition of Bruton's tyrosine kinase (Btk), which is crucial for B-cell development and is a target in B-cell malignancies.

The Role of the 2-Carboxylic Acid as a Bioisostere

In drug design, the concept of bioisosterism, which involves the substitution of a functional group with another that has similar physicochemical properties, is a powerful tool for optimizing drug candidates.[6] The carboxylic acid group can be replaced by various bioisosteres to improve properties like membrane permeability and metabolic stability, or to explore different binding interactions. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[6][7] While specific examples of bioisosteric replacement for the 2-carboxylic acid of the imidazo[1,2-b]pyridazine scaffold are not extensively documented in the readily available literature, this remains a fertile area for future research. The strategic replacement of this group could lead to the discovery of novel compounds with improved drug-like properties.

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic tractability, coupled with the vast chemical space accessible through the functionalization of the 2-carboxylic acid group, ensures its continued relevance in the quest for new therapeutics. Future research will undoubtedly focus on exploring novel derivatizations, including the application of bioisosteric replacements for the carboxylic acid moiety, to further enhance the pharmacological profiles of compounds based on this remarkable scaffold. The development of more efficient and greener synthetic methodologies will also be crucial in harnessing the full potential of this privileged core. For researchers and drug development professionals, the this compound scaffold represents a powerful platform for the rational design and discovery of the next generation of innovative medicines.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374–5380. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Kumar, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Various Authors. (2024). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Lexicon Pharmaceuticals, Inc. (2013). IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF.
  • Various Authors. (2020). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines.
  • Li, J., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 146-163. [Link]

  • Moslin, R. J., et al. (2015). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 6(5), 871-876. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Advances, 12(45), 29263-29277.
  • Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2096-2103. [Link]

  • Çavuşoğlu, Y., et al. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362.
  • Various Authors. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Computer-Aided Molecular Design.
  • Various Authors. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Al-Ostath, A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • El-Sayed, M. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1276, 134771.
  • Marquez-Flores, Y. K., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 26(16), 4983.
  • Various Authors. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Zhang, D., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Various Authors. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design.

Sources

"discovery and development of Imidazo[1,2-b]pyridazine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Imidazo[1,2-b]pyridazine Derivatives

Authored by a Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a "privileged" heterocyclic nucleus in modern medicinal chemistry. Its unique electronic properties, rigid bicyclic structure, and synthetic tractability have made it a cornerstone for the development of a multitude of pharmacologically active agents. This guide provides an in-depth exploration of the discovery and development of imidazo[1,2-b]pyridazine derivatives, from foundational synthetic strategies to their application in targeting a diverse array of biological entities. We will dissect the causal logic behind experimental designs, detail key structure-activity relationships (SAR), and provide validated protocols to empower researchers in this dynamic field. The journey of this scaffold, exemplified by the FDA-approved multi-kinase inhibitor Ponatinib, serves as a testament to its therapeutic potential.[1][2]

The Imidazo[1,2-b]pyridazine Core: A Strategic Overview

The imidazo[1,2-b]pyridazine system is a fused heterocycle where an imidazole ring is fused to a pyridazine ring, sharing a nitrogen atom.[2] This arrangement creates a planar, electron-deficient system that is amenable to a wide range of chemical modifications. Its structural similarity to purines allows it to interact with numerous biological targets, particularly the ATP-binding sites of protein kinases.[1][3] The strategic value of this scaffold lies in its synthetic accessibility and the distinct reactivity of its positions (primarily C2, C3, and C6), which allows for systematic optimization of potency, selectivity, and pharmacokinetic properties.[1]

Foundational and Modern Synthetic Strategies

The successful development of any chemical series hinges on robust and flexible synthetic routes. The approaches to the imidazo[1,2-b]pyridazine core have evolved from classical condensation reactions to sophisticated metal-catalyzed functionalizations.

Core Scaffold Synthesis: The Tschitschibabin Reaction Logic

The most fundamental and widely adopted method for constructing the imidazo[1,2-b]pyridazine backbone is a variation of the Tschitschibabin reaction. This involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.

Causality in Starting Material Selection: The choice of a 3-amino-6-halopyridazine is a critical, experience-driven decision. The halogen at the 6-position serves two primary purposes:

  • Directing Cyclization: In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic. Alkylation by the α-haloketone would preferentially occur at this site, preventing the desired cyclization. The presence of an electron-withdrawing halogen at the 6-position deactivates this competing nitrogen, thereby favoring the initial nucleophilic attack by the exocyclic amino group, which is essential for the subsequent intramolecular cyclization to form the imidazole ring.[4]

  • A Handle for Diversification: The halogen at the C6 position is an invaluable synthetic handle for introducing molecular diversity through subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for extensive SAR exploration.[5]

G cluster_reactants Starting Materials A 3-Amino-6-halopyridazine C Condensation (e.g., NaHCO3) A->C B α-Haloketone B->C D Imidazo[1,2-b]pyridazine Core (6-Halo substituted) C->D Tschitschibabin Cyclization E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) D->E Functionalization Handle F Diversified C6-Substituted Derivatives E->F

Caption: Core synthesis and functionalization workflow.

Advanced Functionalization Techniques

Modern drug discovery demands efficient methods to explore chemical space. For the imidazo[1,2-b]pyridazine scaffold, metal-catalyzed cross-coupling reactions are indispensable.[6]

  • Suzuki-Miyaura Coupling: Used to introduce aryl or heteroaryl groups at halogenated positions (typically C6), which is crucial for modulating kinase selectivity and improving cellular potency.[7]

  • Sonogashira Coupling: Introduces alkynyl groups, which can serve as linkers or be further elaborated.[6]

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, a key transformation for installing amine linkers that can interact with the hinge region of many kinases.

  • Direct C-H Activation: Emerging methods enable the functionalization of C-H bonds (e.g., at the C3 position) without prior halogenation, offering a more atom-economical approach to novel derivatives.[1]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The imidazo[1,2-b]pyridazine scaffold has been successfully applied across multiple therapeutic areas. The following sections explore key examples, focusing on the SAR that drove their development.

Kinase Inhibition: The Dominant Application

Due to its purine-mimetic nature, the scaffold is a premier platform for designing kinase inhibitors.

Monopolar spindle 1 (Mps1) is a critical cell cycle kinase and an attractive oncology target.[8] The development of Mps1 inhibitors showcases a classic property-based optimization strategy.

  • Scaffold Hopping: An initial imidazo[1,2-a]pyrazine hit showed good biochemical but moderate cellular activity. A scaffold hop to the imidazo[1,2-b]pyridazine core improved antiproliferative activity.[7]

  • SAR at C6: Optimization focused on the C6 position. Introduction of aryl groups via Suzuki coupling significantly enhanced cellular activity. Further refinement led to compound 27f , an extremely potent and selective Mps1 inhibitor with excellent oral bioavailability.[7][8] This highlights the importance of the C6 vector for tuning pharmacokinetic properties.

CompoundScaffoldC6-SubstituentMps1 IC50 (nM, cellular)A549 IC50 (nM)Oral Bioavailability (Rat, %)
15b Imidazo[1,2-a]pyrazineAryl->100029
21a Imidazo[1,2-b]pyridazineAryl-390
27f Imidazo[1,2-b]pyridazineOptimized Aryl0.706.0>50
Data compiled from Kusakabe et al., 2015.[7]

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family. Selective inhibition of its pseudokinase (JH2) domain is a promising strategy for treating autoimmune diseases.

  • Metabolic Stability: An early series of 6-anilino imidazopyridazines suffered from poor metabolic stability. Replacing the anilino group with a 2-oxo-1,2-dihydropyridin-3-ylamino moiety dramatically improved this parameter.[9]

  • Permeability: The N1-substituent on the pyridinone ring was optimized. An N1-(2-pyridyl) group was found to enhance Caco-2 permeability, an effect attributed to its ability to form an intramolecular hydrogen bond, which masks polar groups and facilitates membrane passage.[9]

BTK is a key enzyme in B-cell signaling, making it a target for B-cell malignancies.[10] Researchers developed covalent inhibitors by incorporating a reactive "warhead" to bind to a cysteine residue in the BTK active site.

  • Potency and Selectivity: Compound 22 (TM471-1) from this class showed potent BTK inhibition (IC50 = 1.3 nM) and excellent selectivity when screened against a panel of over 300 kinases.[10][11] This compound demonstrated significant tumor regression in xenograft models and has advanced into Phase I clinical trials.[10]

G cluster_scaffold Imidazo[1,2-b]pyridazine Core cluster_positions Key Substitution Points Scaffold C2 C2 Position - Modulates Aβ binding - Aryl groups C3 C3 Position - C-H activation site - Modulates kinase selectivity C6 C6 Position - Major vector for SAR - Kinase hinge binding - Modulates PK properties

Caption: Key positions for SAR on the scaffold.

Agents for Neurodegenerative Disorders

Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[12] SAR studies led to potent, brain-penetrant inhibitors that significantly lowered phosphorylated tau levels in a triple-transgenic mouse model.[12]

Derivatives have been developed as potential PET radiotracers for imaging Aβ plaques.[4]

  • SAR for Aβ Binding:

    • A 2-(4′-Dimethylaminophenyl) group was found to be critical for high binding affinity.

    • The 6-position showed tolerance for various substituents, with a methylthio group providing the highest affinity (Ki = 11.0 nM).[4] This demonstrates how different positions on the scaffold can be tuned for entirely different biological purposes—kinase inhibition versus protein-protein interaction.

Anti-Infective Applications

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutics.[13]

  • SAR for Anti-TB Activity: A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives were evaluated. The substitution pattern on the benzohydrazide ring was critical. Compounds with electron-withdrawing groups (e.g., 2,4-di-Cl, 2-F, 4-NO2) showed the highest potency, with MIC values as low as 1.6 µg/mL against M. tuberculosis H37Rv.[13][14] Amide derivatives generally showed better activity than sulfonamide derivatives, potentially due to more favorable hydrogen bonding interactions.[14]

Compound IDR (Substitution on Benzohydrazide)MIC (µg/mL)
6a 4-OCH36.25
6b 4-Cl3.125
6c 2,4-di-Cl1.6
6g 4-NO21.6
Data from BenchChem Technical Guide, referencing foundational studies.[13]

Derivatives have shown broad-spectrum activity against picornaviruses, including human rhinoviruses and poliovirus.[2] This expands the therapeutic potential of the scaffold into virology.

Experimental Protocols: A Self-Validating System

Trustworthiness in research comes from reproducible, well-described methods. The following protocols provide a validated starting point for synthesizing and evaluating imidazo[1,2-b]pyridazine derivatives.

Protocol: Synthesis of a 2-Aryl-6-chloroimidazo[1,2-b]pyridazine

This protocol describes the foundational cyclization reaction.

Objective: To synthesize a core 6-chloro-substituted imidazo[1,2-b]pyridazine.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (or other substituted α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO3)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol (approx. 0.2 M) in a round-bottom flask, add sodium bicarbonate (2.0 eq).

  • Addition of Ketone: Add a solution of the α-bromoacetophenone (1.1 eq) in ethanol dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure 2-aryl-6-chloroimidazo[1,2-b]pyridazine.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for assessing the potency of a compound against a target kinase.

Objective: To determine the IC50 value of an imidazo[1,2-b]pyridazine derivative against a target serine/threonine kinase.

Materials:

  • Recombinant purified target kinase

  • Peptide substrate (e.g., Kemptide for PKA)

  • [γ-33P]ATP

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

  • Test compound (solubilized in DMSO)

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture. For a 25 µL final volume, add:

    • 5 µL of Assay Buffer

    • 2.5 µL of test compound in DMSO (or DMSO for control)

    • 5 µL of peptide substrate and ATP (non-radioactive) solution

    • 2.5 µL of kinase solution

  • Initiation: Pre-incubate the plate at 30 °C for 10 minutes. Initiate the reaction by adding 10 µL of [γ-33P]ATP solution.

  • Incubation: Incubate the reaction at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immediately wash the P81 papers three times for 5 minutes each in 10% TCA to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the papers, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Library Synthesis (Imidazo[1,2-b]pyridazines) B Primary Screening (In Vitro Kinase Assay) A->B Test Compounds C Hit Identification (Potency < 1µM) B->C Identify Potent Hits D Secondary Screening (Cellular Assays, e.g., Anti-proliferation) C->D Confirm Cellular Activity E Lead Optimization (SAR, ADME/Tox Profiling) D->E Improve Properties E->D Iterative Design F In Vivo Efficacy Studies (e.g., Xenograft Models) E->F Test in Animal Models G Candidate Selection F->G Select Clinical Candidate

Caption: A typical drug discovery workflow.

Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold is a powerful and versatile core that has yielded clinical candidates and approved drugs. Its development journey illustrates the core principles of modern medicinal chemistry: the synergy between robust synthetic strategy, rational structure-based design, and iterative property optimization. Future research will likely focus on exploring new biological targets, developing more sophisticated and sustainable synthetic methods like C-H activation, and applying the scaffold to novel therapeutic modalities such as PROTACs or targeted covalent inhibitors. The continued exploration of this privileged structure promises to deliver the next generation of innovative therapeutics.

References

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Kim, H., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Jones, C., et al. (2021). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Koubachi, J., et al. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

  • Murata, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scott, J., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Basnet, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]

  • Shivekar, M., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • Basnet, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Koubachi, J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Request PDF. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. Chem-Impex. [Link]

  • Wang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Liu, J., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Structure-Activity Relationships

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of interactions with biological targets have cemented its importance in contemporary drug discovery.[1][2][3] This is perhaps best exemplified by the FDA-approved multi-kinase inhibitor, ponatinib (Iclusig®), which features this core and is used in the treatment of chronic myeloid leukemia (CML).[3][4][5] The success of ponatinib has spurred significant interest in exploring the therapeutic potential of imidazo[1,2-b]pyridazine derivatives across a wide spectrum of diseases, including cancer, neurodegenerative disorders, infectious diseases, and inflammatory conditions.[1][2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine compounds. Moving beyond a simple catalog of derivatives, we will delve into the causal relationships between structural modifications and biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how strategic substitutions at various positions of the imidazo[1,2-b]pyridazine nucleus can be leveraged to fine-tune potency, selectivity, and pharmacokinetic properties.

Core Synthesis: Building the Imidazo[1,2-b]pyridazine Framework

A common and effective method for constructing the imidazo[1,2-b]pyridazine backbone involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[6] This reaction proceeds under mild basic conditions, often using sodium bicarbonate. The presence of a halogen on the pyridazine ring is crucial for a successful and high-yield synthesis, as it directs the alkylation by the α-bromoketone to the desired ring nitrogen.[6]

Experimental Protocol: Synthesis of a Generic 2,6-Disubstituted Imidazo[1,2-b]pyridazine
  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-bromoketone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 80°C) for a period of 3 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product's identity and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

SAR Analysis Across Therapeutic Areas

The versatility of the imidazo[1,2-b]pyridazine scaffold is evident in the diverse range of biological targets it can be engineered to modulate. The following sections will explore the SAR of these compounds in key therapeutic areas.

Anticancer Activity: Targeting Protein Kinases

The imidazo[1,2-b]pyridazine framework is a cornerstone in the development of protein kinase inhibitors.[7][8] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.

  • 3-Position: Substitutions at the 3-position have been shown to be critical for potent kinase inhibitory activity. Optimization at this position can significantly enhance both potency and selectivity.[9]

  • 6-Position: Modifications at the 6-position are also pivotal for improving cell-free inhibitory activity and cellular potency.[9] For instance, in the development of Mps1 kinase inhibitors, property-based optimization at this position led to compounds with remarkable antiproliferative activity in the nanomolar range.[10]

  • Ponatinib as a Case Study: Ponatinib's structure highlights key features for potent BCR-ABL inhibition. The imidazo[1,2-b]pyridazine core acts as a scaffold, while other moieties engage in specific interactions within the kinase's active site.[4]

A series of imidazo[1,2-b]pyridazine diaryl urea derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines, with some compounds showing potent mTOR inhibitory activity.[11]

Compound IDR Group (Diaryl Urea Moiety)A549 IC50 (µM)H460 IC50 (µM)mTOR IC50 (µM)
A17 Specific diaryl urea substitution0.02 - 20.7 (range for series)0.02 - 20.7 (range for series)0.067
A18 Specific diaryl urea substitution0.02 - 20.7 (range for series)0.02 - 20.7 (range for series)0.062

Data synthesized from a study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[11]

Disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Haspin, a mitotic protein kinase.[12]

  • SAR Highlights:

    • Switching a pyrrolidine for a morpholine moiety at a specific position led to a significant improvement in activity.[12]

    • The relative positioning of heteroatoms within the substituent can greatly influence the interaction with the kinase active site.[12]

SAR_Kinase_Inhibitors cluster_substituents Key Substituent Positions scaffold Imidazo[1,2-b]pyridazine Core pos3 3-Position (Potency & Selectivity) scaffold->pos3 Critical for Potency pos6 6-Position (Cellular Activity) scaffold->pos6 Modulates Cellular Activity kinase Kinase Active Site pos3->kinase Direct Interaction pos6->kinase Fine-tunes Binding

Key SAR positions for kinase inhibition.
Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents.[13] The imidazo[1,2-b]pyridazine scaffold has proven to be a promising starting point for the development of new therapeutics in this area.[13][14][15][16]

A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives have shown potent in vitro activity against M. tuberculosis H37Rv.[13][16]

Compound IDR (Substitution on Benzohydrazide Ring)MIC (µg/mL)
6a 4-OCH36.25
6b 4-Cl3.125
6c 2,4-di-Cl1.6
6d 2-Cl1.6
6f 2-F1.6
6g 4-NO21.6

Data from in vitro anti-tubercular activity screening.[13]

  • Key SAR Insights:

    • The nature and position of substituents on the benzohydrazide ring significantly influence antitubercular activity.[13]

    • Electron-withdrawing groups, such as chloro, fluoro, and nitro groups, at the 2- and 4-positions of the benzohydrazide ring tend to enhance activity.[13]

The incorporation of piperazine and morpholine moieties into the imidazo[1,2-b]pyridazine scaffold has also yielded potent antitubercular agents.[14] Amide derivatives in this series generally showed better activity than their sulphonamide counterparts, which may be attributed to their ability to form hydrogen bonds.[14]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
  • Preparation of Mycobacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the mycobacterial suspension to each well containing the test compounds. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow start Start culture Prepare M. tuberculosis H37Rv Culture start->culture dilution Serially Dilute Test Compounds culture->dilution inoculate Inoculate Plates dilution->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_reagent Add Alamar Blue incubate1->add_reagent incubate2 Incubate at 37°C (24 hours) add_reagent->incubate2 readout Read Results (Color Change) incubate2->readout end Determine MIC readout->end

Workflow for the Microplate Alamar Blue Assay.
Neurodegenerative Diseases

Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease.[6]

  • Key SAR Insights:

    • 2-Position: A 2-(4'-Dimethylaminophenyl) group appears to be crucial for high binding affinity.[6]

    • 6-Position: There is moderate tolerance for modifications at the 6-position. A 6-(methylthio) group was found to be favorable, showing higher affinity than a 6-methoxy group.[6]

    • Replacing the phenyl ring at the 2-position with pyridinyl or thiophenyl rings resulted in a significant loss of binding affinity.[6]

Compound6-Position Substituent2-Position SubstituentKi (nM)
3 -OCH34'-DimethylaminophenylModerate
4 -SCH34'-Dimethylaminophenyl11.0

Binding affinities for β-amyloid plaques.[6]

Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease.[17] Imidazo[1,2-b]pyridazine derivatives have been designed as potent and brain-penetrant GSK-3β inhibitors.[17] Structure-activity relationship studies have led to the identification of compounds that can significantly lower the levels of phosphorylated tau in in vivo models.[17]

Antiviral Activity: Picornavirus Inhibitors

A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been discovered.[18][19] These compounds have shown potent and broad-spectrum activity against human rhinoviruses and enteroviruses.[19]

  • Key SAR Insights:

    • The nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine core significantly influences antiviral activity.[19]

    • Oxime linkers were found to be particularly effective, with some compounds showing potency comparable to the known antiviral agent enviroxime.[19]

    • The geometry of the linker is critical; the E isomer of the oxime was found to be key for activity, with the Z isomer leading to a substantial loss of potency.[19]

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has unequivocally demonstrated its value as a versatile and privileged core in medicinal chemistry. The extensive research into its derivatives has yielded potent and selective modulators of a wide array of biological targets, leading to promising drug candidates in oncology, infectious diseases, and neurology. The key to successful drug design with this scaffold lies in the strategic manipulation of substituents at the 2-, 3-, and 6-positions, which allows for the fine-tuning of biological activity and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Novel Substitutions: The exploration of novel and diverse substituents at key positions to further probe the chemical space and identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Optimization: Continued efforts to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • New Therapeutic Targets: The application of the imidazo[1,2-b]pyridazine scaffold to novel and challenging biological targets.

By building upon the foundational SAR knowledge outlined in this guide, the scientific community is well-positioned to continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed. [Link]

  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]

  • Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. PubMed. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Bentham Science. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

  • Synthesis of Phenoxy Substituted Imidazo[1,2-b]Pyridazine-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities. PubMed. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PubMed Central. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

Sources

The Emerging Therapeutic Potential of Imidazo[1,2-b]pyridazine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core therapeutic potential of a key derivative, Imidazo[1,2-b]pyridazine-2-carboxylic acid, and its analogues. Synthesizing data from foundational pharmacological studies and broader investigations into the imidazo[1,2-b]pyridazine class, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its anti-inflammatory, analgesic, and potential anticancer applications. We will explore the synthesis, mechanism of action, and key experimental protocols, offering a roadmap for future research and development in this promising area.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Gateway to Novel Therapeutics

The relentless pursuit of novel chemical entities with therapeutic promise has led to the identification of numerous heterocyclic scaffolds capable of interacting with a wide array of biological targets. Among these, the imidazo[1,2-b]pyridazine core has garnered significant attention for its versatile pharmacological profile.[1][2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents.[2] The successful development of the multi-kinase inhibitor ponatinib, which features this core structure, has further invigorated interest in exploring new imidazo[1,2-b]pyridazine-containing compounds.[1]

This guide focuses specifically on This compound , a derivative with demonstrated and potential therapeutic applications. The presence of the carboxylic acid moiety at the 2-position provides a crucial handle for both biological activity and further chemical modification, making it a highly attractive starting point for drug discovery programs.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is primarily achieved through a cyclocondensation reaction. A general and effective method involves the reaction of 3-aminopyridazines with ethyl bromopyruvate to yield the corresponding ethyl esters.[3] Subsequent hydrolysis of the ester functionality affords the desired carboxylic acid, while ammonolysis can be employed to produce the corresponding amides.[3]

Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate
  • Reaction Setup: To a solution of 3-aminopyridazine (1.0 eq) in a suitable solvent such as anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).

  • Cyclization: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the hydrobromide salt of the ester, is collected by filtration.

  • Neutralization and Extraction: The collected solid is then suspended in water and neutralized with a mild base, such as sodium bicarbonate solution. The free ester is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound
  • Reaction Setup: Dissolve the synthesized ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).

  • Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of this compound aminopyridazine 3-Aminopyridazine ester Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate aminopyridazine->ester Cyclocondensation bromopyruvate Ethyl Bromopyruvate bromopyruvate->ester acid This compound ester->acid Hydrolysis amide Imidazo[1,2-b]pyridazine-2-carboxamide ester->amide Ammonolysis

Caption: General synthesis workflow for this compound and its derivatives.

Potential Therapeutic Applications

The unique structural features of this compound and its derivatives make them promising candidates for several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Direct pharmacological studies have demonstrated the anti-inflammatory and analgesic properties of a series of imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides.[3]

Anti-inflammatory Activity: The anti-inflammatory efficacy of these compounds was evaluated using the carrageenan-induced rat paw edema model.[3] This is a widely accepted acute inflammation model where the reduction in paw swelling indicates anti-inflammatory effects.

Analgesic Activity: The analgesic potential was assessed through the acetic acid-induced writhing test in mice.[3] A decrease in the number of writhes is indicative of peripheral analgesic activity.

Structure-Activity Relationship (SAR): The pharmacological activity was found to be dependent on the nature of the substituent at the 2-position (acid, ester, or amide) and substitutions on the pyridazine ring.[3] This suggests that the carboxylic acid moiety and its derivatives play a direct role in the observed biological effects.

Table 1: Summary of Anti-inflammatory and Analgesic Activities of this compound Derivatives

CompoundR Group at Position 2Anti-inflammatory Activity (% inhibition of edema)Analgesic Activity (% inhibition of writhing)Ulcerogenic Activity
1 -COOHSignificantModerateLow
2 -COOEtModerateModerateLow
3 -CONH2LowLowLow

Note: The data presented is a qualitative summary based on the findings of published research.[3] Actual values would be dependent on the specific substitutions on the imidazo[1,2-b]pyridazine core.

Anticancer Potential: A Focus on Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is a well-established framework for the development of potent kinase inhibitors.[1][4][5][6] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Several imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of various kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in the B cell receptor signaling pathway, making it a key target for B cell malignancies.[5]

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, involved in the signaling of pro-inflammatory cytokines.[4][7]

  • Monopolar spindle 1 (Mps1): A key regulator of the spindle assembly checkpoint, a critical process for proper cell division.[6]

The carboxylic acid group at the 2-position of this compound can serve as a crucial interaction point within the ATP-binding pocket of kinases, potentially forming hydrogen bonds with key amino acid residues. This makes it an attractive starting point for the design of novel and selective kinase inhibitors.

JAK_STAT_Pathway cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene IPCA Imidazo[1,2-b]pyridazine -2-carboxylic Acid Derivative IPCA->JAK Inhibition

Caption: Potential inhibition of the JAK-STAT pathway by an this compound derivative.

Potential in Neurological Disorders

Patent literature suggests that imidazo[1,2-b]pyridazine derivatives have potential applications in the treatment of neurological disorders. Some derivatives have been investigated as ligands for GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[8] This suggests potential applications in treating anxiety, epilepsy, and sleep disorders.[8]

Furthermore, certain imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[9] The development of compounds that can either bind to or modulate the formation of these plaques is a key strategy in the search for Alzheimer's therapeutics.

Future Directions and Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutics. The existing evidence strongly supports its potential as an anti-inflammatory and analgesic agent. Furthermore, the broader success of the imidazo[1,2-b]pyridazine class as kinase inhibitors suggests a significant opportunity for the development of anticancer agents derived from this core structure.

Future research should focus on:

  • Expanded SAR studies: A more comprehensive exploration of substitutions on both the imidazo and pyridazine rings is warranted to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Further studies are needed to precisely define the molecular targets responsible for the observed anti-inflammatory and analgesic effects.

  • Kinase Profiling: Screening this compound and its derivatives against a broad panel of kinases could uncover novel anticancer applications.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical in vivo models of disease to evaluate their therapeutic efficacy and pharmacokinetic properties.

References

  • Bavčar, D., Bregar, M., & Stanovnik, B. (1987). Research on Heterocyclic Compounds. XXXVIII. Synthesis and Pharmacological Activity of imidazo[1,2-b]pyridazine-2-carboxylic Derivatives. Journal of Heterocyclic Chemistry, 24(5), 1361-1364. [Link]

  • GABA receptor ligands using imidazo[1,2-b]pyridazines. (2007).
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2021). ResearchGate. [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013).
  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 803-808. [Link]

  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. (2020).
  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Imidazo [1,2-b] pyridazine and imidazo [4,5-b] pyridine derivatives as jak inhibitors. (2012).
  • Substituted acetylenic imidazo[1,2-B]pyridazine compounds as kinase inhibitors. (2012).
  • Kim, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2744-2761. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). MedChemComm. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • An, M., et al. (2010). Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect. Neuropharmacology, 58(3), 660-667. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204-208. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors like Ponatinib.[1][2] This document outlines a reliable two-step synthetic sequence involving an initial cyclocondensation reaction to form the core heterocyclic system as an ethyl ester, followed by a straightforward hydrolysis to yield the target carboxylic acid. The protocol is designed for practical application in a research setting, with in-depth explanations of the underlying chemical principles, safety considerations, and methods for characterization of the final product.

Introduction

The Imidazo[1,2-b]pyridazine scaffold represents a vital class of nitrogen-containing fused heterocyclic compounds.[2] Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammatory conditions, and parasitic infections.[1][2] The successful kinase inhibitor Ponatinib is a prominent example of a drug molecule built around this core, spurring further investigation into its derivatives.[1][2] this compound serves as a crucial building block, allowing for further functionalization and the development of new chemical entities with potentially enhanced pharmacological profiles. This guide offers a robust and reproducible method for its preparation, intended to support ongoing research and development in this exciting field.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the imidazo[1,2-b]pyridazine ring system via a cyclocondensation reaction between 3-aminopyridazine and ethyl bromopyruvate. The resulting ethyl ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A 3-Aminopyridazine C Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate A->C Reflux in Ethanol B Ethyl Bromopyruvate B->C D Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate F This compound D->F Acidification (HCl) E NaOH, H₂O/EtOH E->F Step1_Protocol start Start dissolve Dissolve 3-aminopyridazine (1.0 g, 10.5 mmol) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask. start->dissolve add_reagent Add ethyl bromopyruvate (~1.95 g, 10.5 mmol) dropwise to the stirred solution at room temperature. dissolve->add_reagent reflux Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. add_reagent->reflux monitor Monitor the reaction progress by Thin Layer Chromatography (TLC). reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool concentrate Remove the solvent under reduced pressure using a rotary evaporator. cool->concentrate purify Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient). concentrate->purify characterize Characterize the purified product (NMR, MS). purify->characterize end End characterize->end

Sources

Application Notes & Protocols: Streamlining the Synthesis of Bioactive Imidazo[1,2-b]pyridazine Scaffolds via One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Core

The Imidazo[1,2-b]pyridazine nucleus is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, planar structure and unique distribution of nitrogen atoms make it an exceptional pharmacophore capable of engaging with a multitude of biological targets. This scaffold is the cornerstone of several clinically important molecules, including the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®) , used in the treatment of chronic myeloid leukemia.[1] Beyond oncology, derivatives have demonstrated potent activities as antivirals, antimicrobials, anti-inflammatory agents, and inhibitors of key enzymes like cyclin-dependent kinases (CDKs).[2][3][4]

The growing therapeutic interest in this scaffold necessitates the development of efficient, robust, and scalable synthetic routes. Traditional multi-step syntheses are often plagued by issues of low overall yields, tedious purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) offer an elegant solution, providing rapid access to molecular complexity from simple, readily available precursors in a single operation.[5][6] This guide provides a detailed protocol and scientific rationale for the one-pot synthesis of Imidazo[1,2-b]pyridazine derivatives, focusing on the highly reliable Groebke-Blackburn-Bienaymé Reaction (GBBR).

Core Strategy: The Groebke-Blackburn-Bienaymé Three-Component Reaction (GBBR)

The GBBR is a powerful isocyanide-based multicomponent reaction that constructs the Imidazo[1,2-b]pyridazine core in a single, atom-economical step.[6][7] The reaction brings together three key building blocks: an aminopyridazine , an aldehyde , and an isocyanide . This transformation is typically facilitated by a Lewis or Brønsted acid catalyst, which activates the carbonyl group of the aldehyde.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The GBBR proceeds through a well-defined sequence:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aminopyridazine (specifically, the exocyclic amino group) and the aldehyde to form a reactive Schiff base (imine) intermediate. The catalyst polarizes the C=O bond of the aldehyde, making it more susceptible to nucleophilic attack by the amine.

  • Protonation & Activation: The more nucleophilic endocyclic nitrogen of the pyridazine ring in the imine intermediate is protonated by the acid catalyst. This step is critical as it activates the imine carbon for the subsequent nucleophilic attack.

  • Nucleophilic Attack by Isocyanide: The isocyanide, acting as a potent carbon-based nucleophile, attacks the activated imine carbon to form a nitrilium ion intermediate.

  • [4+1] Cycloaddition: The reaction culminates in an intramolecular 5-endo-dig cyclization. The lone pair of the remaining endocyclic pyridazine nitrogen attacks the electrophilic carbon of the nitrilium ion. This formal [4+1] cycloaddition, followed by a proton transfer or tautomerization, yields the final, stable aromatic Imidazo[1,2-b]pyridazine product.[6]

GBBR_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_steps Reaction Pathway Amine 3-Aminopyridazine Aldehyde Aldehyde (R1-CHO) Imine Schiff Base Intermediate Aldehyde->Imine + Amine - H2O Isocyanide Isocyanide (R2-NC) ActivatedImine Protonated Intermediate Imine->ActivatedImine + H+ Nitrilium Nitrilium Ion Intermediate ActivatedImine->Nitrilium + Isocyanide Product Imidazo[1,2-b]pyridazine Product Nitrilium->Product Intramolecular Cyclization Catalyst Acid Catalyst (e.g., Sc(OTf)3) Catalyst->Aldehyde Activates Workflow Experimental Workflow A 1. Add 3-Aminopyridazine & Sc(OTf)3 to Flask B 2. Add Methanol & Stir A->B C 3. Add Aldehyde & Isocyanide B->C D 4. Heat to Reflux (8-12 h) C->D E 5. Cool & Remove Solvent D->E F 6. Redissolve in EtOAc & Wash with NaHCO3/Brine E->F G 7. Dry Organic Layer (Na2SO4) & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Pure Product (NMR, MS) H->I

Sources

Application Notes and Protocols for the Metal-Catalyzed Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Imidazo[1,2-b]pyridazines in Modern Drug Discovery

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional pharmacophore capable of engaging with a variety of biological targets. This versatility is exemplified by its presence in the FDA-approved multi-kinase inhibitor ponatinib (Iclusig®), used to treat chronic myeloid leukemia, and in a diverse range of clinical and preclinical candidates targeting autoimmune diseases, neurological disorders, and infectious agents.[1] The therapeutic potential of this scaffold has driven a surge of interest in developing efficient and modular synthetic routes to access novel, highly substituted derivatives.[2]

Traditional synthetic methods often require harsh conditions and offer limited scope for diversification. In contrast, transition-metal-catalyzed reactions have emerged as powerful and indispensable tools, enabling the construction and functionalization of the imidazo[1,2-b]pyridazine ring system with remarkable efficiency, regioselectivity, and functional group tolerance.[3][4] This guide provides an in-depth overview of key metal-catalyzed methodologies, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Palladium-Catalyzed Synthesis: Intramolecular Amination for Core Assembly

Palladium catalysis is a cornerstone of modern C-N bond formation, and its application to imidazo[1,2-b]pyridazine synthesis is a prime example of its power. The auto-tandem palladium-catalyzed amination, a variant of the Buchwald-Hartwig reaction, provides a direct and high-yielding route to complex fused systems from readily available precursors.[4]

Scientific Rationale & Mechanistic Insight

This strategy relies on a sequential, one-pot process involving an initial intermolecular N-arylation followed by an intramolecular C-N bond formation. The choice of a di-halogenated pyridine, such as 2-chloro-3-iodopyridine, is critical. The greater reactivity of the C-I bond allows for the initial selective coupling with an aminopyridazine. The subsequent, more challenging intramolecular cyclization involving the C-Cl bond is then facilitated by the palladium catalyst.

The selection of the catalyst system is paramount for success. A combination of a palladium precursor, like Palladium(II) acetate (Pd(OAc)₂), and a specialized bulky phosphine ligand, such as Xantphos, is often employed. Xantphos's wide bite angle is known to facilitate the difficult reductive elimination step that forms the final C-N bond of the heterocycle. A strong inorganic base, typically cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, generating the active nucleophile for the coupling reaction.

G Figure 1: Catalytic Cycle for Pd-Catalyzed Tandem Amination active_catalyst Pd(0)L₂ substrate_complex Oxidative Addition Complex amine_coordination Amine Coordination substrate_complex->amine_coordination Ligand Exchange deprotonation Deprotonation (Base) amine_coordination->deprotonation Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination Reductive Elimination (Inter) reductive_elimination->active_catalyst Intramolecular C-Cl Activation & Cyclization product Imidazo[1,2-b]pyridazine Product reductive_elimination->product starting_material Aryl Dihalide + Aminopyridazine starting_material->active_catalyst Oxidative Addition (C-I)

Caption: Figure 1: Simplified catalytic cycle for Pd-catalyzed tandem amination.

Experimental Protocol: Synthesis of Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine[4]

Materials:

  • 2-Chloro-3-iodopyridine

  • 3-Aminopyridazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (4 mol%), Xantphos (8 mol%), and cesium carbonate (4.0 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add 2-chloro-3-iodopyridine (1.0 equivalent) and 3-aminopyridazine (1.2 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe (concentration approx. 0.1 M with respect to the limiting reagent).

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

Copper-Catalyzed Synthesis: Oxidative Cyclization Pathways

Copper catalysis offers a cost-effective and powerful alternative for constructing the imidazo[1,2-b]pyridazine core, often proceeding through distinct oxidative cyclization mechanisms. These methods are particularly useful for synthesizing 2-halo-substituted derivatives, which serve as valuable handles for further functionalization.[4]

Scientific Rationale & Mechanistic Insight

A prominent copper-catalyzed strategy involves the reaction of an aminopyridazine with a haloalkyne.[4] In this process, a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), acts as both a Lewis acid to activate the substrates and a catalyst for the cyclization. The reaction typically requires an oxidant, with molecular oxygen (from air or an O₂ balloon) being a green and practical choice.

The proposed mechanism initiates with the coordination of the aminopyridazine to the Cu(II) center. This is followed by a migratory insertion of the haloalkyne. The subsequent intramolecular cyclization and oxidative aromatization, facilitated by the oxygen atmosphere, lead to the formation of the 2-halo-substituted imidazo[1,2-b]pyridazine and regeneration of the active Cu(II) catalyst. The choice of solvent is critical; polar aprotic solvents like acetonitrile (MeCN) are generally found to be most effective.[4]

G Figure 2: Workflow for Cu-Catalyzed Oxidative Cyclization start Aminopyridazine + Haloalkyne step1 Coordination & Migratory Insertion start->step1 catalyst Cu(OTf)₂ (Catalyst) catalyst->step1 oxidant O₂ Atmosphere step3 Oxidative Aromatization oxidant->step3 step2 Intramolecular Cyclization step1->step2 step2->step3 product 2-Halo-Imidazo[1,2-b]pyridazine step3->product

Caption: Figure 2: Key steps in copper-catalyzed oxidative cyclization.

Experimental Protocol: Synthesis of 2-Bromoimidazo[1,2-b]pyridazines[4]

Materials:

  • Substituted 3-aminopyridazine

  • Bromoalkyne (e.g., 1-bromo-2-phenylacetylene)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Acetonitrile (MeCN), anhydrous

  • Oxygen (O₂) balloon or access to air

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-aminopyridazine (1.0 equivalent), the bromoalkyne (1.2 equivalents), and copper(II) trifluoromethanesulfonate (10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M).

  • Atmosphere: Fit the flask with a balloon filled with oxygen (or leave the condenser open to the air).

  • Reaction: Heat the mixture to 60 °C in an oil bath and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromoimidazo[1,2-b]pyridazine.

Gold-Catalyzed Synthesis: [3+2] Dipolar Cycloaddition

Gold catalysis has emerged as a unique tool for complex cyclization reactions, valued for its mild conditions and distinct reactivity profile. For imidazo[1,2-b]pyridazine synthesis, gold catalysts enable a convergent formal [3+2] dipolar cycloaddition, providing regioselective access to the core structure.[4]

Scientific Rationale & Mechanistic Insight

This approach involves the reaction of an alkyne with a pyridazinium aminide, which acts as a nitrenoid precursor. A gold(I) catalyst, often featuring a phosphine ligand (e.g., Johnphos), activates the alkyne toward nucleophilic attack. The aminide then attacks the activated alkyne, initiating a cascade that leads to the formation of the five-membered imidazole ring fused to the pyridazine. This method is highly convergent, building the core by bringing two key fragments together in a single, regioselective step.

G Figure 3: Mechanism for Au-Catalyzed [3+2] Cycloaddition alkyne Alkyne activated_alkyne Au-Activated Alkyne alkyne->activated_alkyne gold_cat Au(I) Catalyst gold_cat->activated_alkyne attack Nucleophilic Attack activated_alkyne->attack aminide Pyridazinium Aminide aminide->attack cyclization Intramolecular Cyclization attack->cyclization cyclization->gold_cat Catalyst Regeneration product Imidazo[1,2-b]pyridazine cyclization->product

Caption: Figure 3: Key stages in the gold-catalyzed cycloaddition.

Experimental Protocol: Gold-Catalyzed Synthesis from Alkynes[4]

Materials:

  • Substituted alkyne

  • N-(6-chloropyridazin-3-yl)pyridinium aminide

  • Gold(I) catalyst complex (e.g., (Johnphos)Au(MeCN)SbF₆)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere supplies

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add the gold(I) catalyst (5 mol%) to an oven-dried vial.

  • Reagent Addition: Add the N-(6-chloropyridazin-3-yl)pyridinium aminide (1.2 equivalents) and the alkyne (1.0 equivalent).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Reaction: Seal the vial and stir the mixture at room temperature (or with gentle heating, e.g., 40-60 °C) for the required time (typically 4-12 hours). Monitor the reaction by LC-MS.

  • Workup and Purification: Upon completion, concentrate the solvent and directly purify the residue by flash column chromatography on silica gel to obtain the target imidazo[1,2-b]pyridazine.

Comparative Summary of Methodologies

The choice of synthetic strategy depends on factors such as desired substitution patterns, starting material availability, and cost. The following table provides a high-level comparison of the discussed metal-catalyzed methods.

Catalytic System Reaction Type Key Starting Materials Typical Yields Key Advantages & Considerations
Palladium/Ligand Auto-Tandem AminationDihalo-pyridines, Aminopyridazines65-95%Excellent for complex fused systems; requires careful control of inert atmosphere; ligand choice is critical.[4]
Copper(II) Salts Oxidative CyclizationAminopyridazines, Haloalkynes50-85%Cost-effective catalyst; utilizes air/O₂ as a green oxidant; provides halo-substituted products for further functionalization.[4]
Gold(I) Complexes [3+2] CycloadditionAlkynes, Pyridazinium Aminides60-90%Very mild reaction conditions; highly convergent and regioselective; catalyst can be expensive.[4]

Conclusion and Future Outlook

The metal-catalyzed synthesis of imidazo[1,2-b]pyridazines has matured into a sophisticated field, providing chemists with a robust toolkit for accessing this vital heterocyclic core. Palladium, copper, and gold catalysts each offer unique advantages, enabling the strategic construction of diverse molecular architectures. Future advancements will likely focus on the development of even more sustainable catalysts (e.g., earth-abundant metals), asymmetric syntheses to access chiral derivatives, and the application of these methods to late-stage functionalization in complex drug discovery programs. The continued innovation in this area promises to accelerate the discovery of next-generation therapeutics based on the imidazo[1,2-b]pyridazine scaffold.

References

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Transition‐metal‐catalyzed synthetic routes for imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

"using Imidazo[1,2-b]pyridazine-2-carboxylic acid as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Imidazo[1,2-b]pyridazine-2-carboxylic acid in Modern Synthesis

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a significant heterocyclic scaffold that forms the core of numerous biologically active molecules.[1][2] Its rigid, planar structure and distribution of nitrogen atoms make it an exceptional pharmacophore for interacting with various biological targets. The therapeutic relevance of this scaffold was prominently highlighted by the FDA's approval of Ponatinib , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][3] This success has spurred considerable interest in developing other imidazo[1,2-b]pyridazine-containing derivatives for a wide range of therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][4]

At the heart of this synthetic exploration lies This compound , a versatile chemical intermediate. The carboxylic acid moiety at the 2-position serves as a critical synthetic handle, allowing for the straightforward introduction of diverse functional groups through well-established chemical transformations. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the properties, synthesis, and key applications of this intermediate, focusing on robust protocols for creating libraries of novel compounds.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[5][6]
Molecular Weight 163.13 g/mol [5]
Appearance Off-white to grayish-yellow solid/powder[7]
CAS Number 160911-42-2[5][6]
Purity Typically ≥95%[8]
Safety and Handling Precautions

This compound is associated with several hazard classifications. Proper personal protective equipment (PPE) is mandatory.[5]

  • Hazards: Harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[5]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9]

Synthesis of the Intermediate

The most common route to the imidazo[1,2-b]pyridazine core involves the cyclocondensation of a 3-aminopyridazine with an α-halocarbonyl compound.[10][11] For the synthesis of the title carboxylic acid or its ester precursor, ethyl bromopyruvate is a standard reagent.

cluster_0 Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate cluster_1 Hydrolysis to Carboxylic Acid AP 3-Aminopyridazine Ester Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate AP->Ester Reflux in Ethanol EBP Ethyl Bromopyruvate EBP->Ester Ester_ref Ester Intermediate Acid This compound Ester_ref->Acid Base Hydrolysis (e.g., LiOH, NaOH) Then Acidification Acid Imidazo[1,2-b]pyridazine- 2-carboxylic acid Acid->invis1 Amine Primary or Secondary Amine (R-NHR') Amine->invis1 Coupling Coupling Agents (e.g., HATU, EDCI/HOBt) Coupling->invis1 Base Organic Base (e.g., DIPEA, Et3N) Base->invis1 Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->invis1 Product Target Amide Derivative invis1->Product Reaction

Sources

Application Note: Strategic Derivatization of Imidazo[1,2-b]pyridazine-2-carboxylic Acid for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The Scientific Rationale: Why Imidazo[1,2-b]pyridazine?

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-b]pyridazine nucleus has emerged as a highly versatile scaffold for targeting the ATP-binding site of various kinases.[1][2] Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of substituents, enabling high-affinity interactions with the target protein.

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a particularly valuable starting material. The carboxylic acid at the 2-position serves two primary purposes:

  • A Versatile Chemical Handle: It allows for the straightforward introduction of diverse chemical functionalities, most commonly through amide bond formation. This enables the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

  • A Potential Interaction Point: The carboxylate group itself can engage in hydrogen bonding or ionic interactions within the kinase active site. However, its ionizable nature can also lead to poor cell permeability and metabolic liabilities, such as the formation of reactive acyl glucuronides.[4][5]

Therefore, the strategic derivatization of this acid moiety is a critical step in transforming this promising scaffold into a viable drug candidate.

Core Synthetic Strategies & Experimental Workflow

The overall workflow for developing kinase inhibitors from this scaffold involves a multi-step process, beginning with the synthesis of derivatives and culminating in biological evaluation to establish a structure-activity relationship (SAR).

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start Imidazo[1,2-b]pyridazine- 2-carboxylic Acid Deriv Derivatization Strategy (e.g., Amide Coupling) Start->Deriv Protocol 1 Purify Purification & Characterization (Chromatography, NMR, MS) Deriv->Purify Screen In Vitro Kinase Assay (IC50 Determination) Purify->Screen Compound Library SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Protocol 2 SAR->Deriv Iterative Optimization

Caption: Overall workflow from starting material to SAR analysis.

Strategy 1: Amide Coupling for Library Generation

The most direct and fruitful derivatization is the formation of an amide bond. This reaction couples the carboxylic acid with a diverse panel of primary or secondary amines, introducing new R-groups that can probe different pockets of the kinase active site. The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral amines are used.[6]

Caption: General reaction scheme for amide coupling.

Causality Behind Experimental Choices:

  • Coupling Reagent: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used because they activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] The resulting urea byproduct is water-soluble, simplifying purification compared to reagents like DCC.[6][7]

  • Additive: Additives such as NHS (N-Hydroxysuccinimide) are crucial. They react with the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester. This intermediate is less prone to racemization and side reactions, leading to cleaner products and higher yields.

  • Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize any acids present or formed during the reaction without competing with the primary amine nucleophile.

  • Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are preferred as they effectively dissolve the reactants without interfering with the reaction mechanism.[8]

Strategy 2: Bioisosteric Replacement of the Carboxylic Acid

To mitigate the potential pharmacokinetic drawbacks of a free carboxylic acid, it can be replaced with a bioisostere—a different functional group with similar physicochemical properties that can maintain the desired biological activity.[5][9] This is a key strategy for improving oral bioavailability and metabolic stability.[10]

Common Bioisosteres for Carboxylic Acids:

Bioisostere Rationale for Use Potential Issues
Tetrazole Acidic (pKa ~5), metabolically stable, mimics the charge and geometry of a carboxylate.[10] Can undergo N-glucuronidation.[10]
N-Acylsulfonamide Acidic, can form strong hydrogen bonds, generally stable. Can have different vector orientations for H-bonding compared to carboxylate.

| Hydroxamic Acid | Can act as a metal chelator, maintains H-bonding capacity. | Potential for metabolic instability or toxicity.[4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of an Amide Derivative via EDC/NHS Coupling

This protocol describes a general procedure for coupling this compound with a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), Saturated NaHCO₃ solution, Brine, Water

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), NHS (1.2 eq), and the chosen amine (1.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add EDC (1.2 eq) to the solution in one portion.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Once complete, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes remove the water-soluble EDC-urea byproduct and unreacted reagents.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to isolate the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of synthesized compounds against a target kinase using a commercially available luminescence-based assay kit (e.g., ADP-Glo™).

Materials:

  • Synthesized inhibitor compounds (dissolved in DMSO to 10 mM stock)

  • Target Kinase (e.g., PIM1, GSK-3β, TYK2)[3][11][12]

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capability

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in kinase buffer. Dispense a small volume (e.g., 2.5 µL) of each dilution into the wells of the 384-well plate. Include "no inhibitor" (positive control) and "no kinase" (background) controls.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. Add this mix (e.g., 2.5 µL) to each well.

    • Prepare a 2X ATP solution. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (e.g., 5 µL) to each well. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent (e.g., 10 µL). This reagent also contains luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the "no kinase" background from all wells.

    • Normalize the data relative to the "no inhibitor" control (0% inhibition) and background (100% inhibition).

    • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Interpreting the Data: A Hypothetical SAR Study

By synthesizing a small library of derivatives and testing them against a target kinase (e.g., PIM1), a clear SAR can be established.[11][13]

Cmpd IDR-Group on AmidePIM1 IC₅₀ (nM)
1a -CH₃850
1b -Cyclopropyl420
1c -Phenyl95
1d -4-Fluorophenyl55
1e -3,4-Dichlorophenyl15
1f -CH₂-Phenyl (benzyl)210

SAR Insights & Expertise-Driven Interpretation:

  • Small Alkyl Groups (1a, 1b): Show weak activity, suggesting the binding pocket requires more than small hydrophobic interactions.

  • Aromatic Groups (1c-1e): A significant increase in potency is observed with the introduction of a phenyl ring (1c), indicating a potential π-stacking or hydrophobic interaction.

  • Substituted Phenyl Rings (1d, 1e): Electron-withdrawing substituents on the phenyl ring further enhance potency. The dichlorophenyl derivative (1e) is the most potent, suggesting that these groups may be forming favorable interactions (e.g., halogen bonds) or optimizing the electronic properties of the inhibitor. This provides a clear vector for further optimization.

  • Increased Flexibility (1f): Introducing a methylene spacer (benzyl group) reduces potency compared to the direct phenyl linkage. This implies that a rigid conformation, where the phenyl ring is held in a specific orientation relative to the imidazopyridazine core, is crucial for high-affinity binding.

These insights are invaluable for the next design cycle, guiding the selection of new amines to further probe the kinase active site and improve inhibitory activity.

References

  • Zheng, C. et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Coudert, P. et al. (2018). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. Available at: [Link]

  • Kim, J. & Jho, E. (2018). In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]

  • Bendjeddou, L. et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]

  • Shimizu, H. et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. Available at: [Link]

  • Ali, A. et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. Available at: [Link]

  • Ali, A. et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. Available at: [Link]

  • Bendjeddou, L. et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Europe PMC. Available at: [Link]

  • Youssef, A. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Pogacic, V. et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. Available at: [Link]

  • Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. SciSpace. Available at: [Link]

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central. Available at: [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. Available at: [Link]

  • Martens, S. et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Available at: [Link]

  • Hall, A. et al. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Sbai, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link]

  • A. K. Claiborne, et al. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • Nicolaou, I. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available at: [Link]

  • de Ruiter, B. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at: [Link]

  • Chegg. (n.d.). Solved Draw two derivatives of the kinase inhibitor, one... Chegg.com. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • D. A. R. S. et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. Available at: [Link]

  • Wang, S. et al. (2002). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]

  • Wang, X. et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Amide Coupling of Imidazo[1,2-b]pyridazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazo[1,2-b]pyridazine Scaffolds and Their Amide Derivatives

The Imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines has made it a focal point for the development of novel therapeutics targeting a wide array of biological targets.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including their use as kinase inhibitors and ligands for various receptors. The synthesis and functionalization of Imidazo[1,2-b]pyridazines are therefore of significant interest to the scientific community.[4][5]

Amide bond formation is one of the most crucial and frequently employed reactions in the synthesis of pharmaceutical agents.[6] The incorporation of an amide moiety onto the Imidazo[1,2-b]pyridazine scaffold at the 2-position, through the coupling of Imidazo[1,2-b]pyridazine-2-carboxylic acid with a diverse range of amines, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive guide with detailed protocols for the amide coupling of this compound. Given the electron-deficient nature of many heteroaromatic carboxylic acids, which can render them less reactive, this guide focuses on robust and widely applicable coupling methodologies. The protocols detailed herein are designed to be adaptable and provide a strong foundation for the successful synthesis of a diverse library of Imidazo[1,2-b]pyridazine-2-carboxamides.

Understanding the Chemistry: General Workflow and Mechanistic Considerations

The amide coupling of this compound generally proceeds through the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and scalability.

Below is a generalized workflow for the amide coupling process:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Acid Imidazo[1,2-b]pyridazine- 2-carboxylic acid Activation Activation of Carboxylic Acid (Coupling Reagent + Base) Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Reactive Intermediate Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Imidazo[1,2-b]pyridazine- 2-carboxamide Purification->Product

Caption: General workflow for the amide coupling of this compound.

The choice of coupling reagent dictates the nature of the activated intermediate. The following sections provide detailed protocols using three of the most common and effective classes of coupling reagents: aminium/uronium salts (HATU), carbodiimides (EDC in conjunction with HOBt), and phosphonic acid anhydrides (T3P).

Protocol 1: HATU-Mediated Amide Coupling

Rationale and Mechanistic Insight:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[7] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine. The formation of this active ester is facilitated by a non-nucleophilic base, typically diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. HATU is particularly effective for coupling challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines.

G RCOOH R-COOH (Imidazo[1,2-b]pyridazine- 2-carboxylic acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonation Amine R'-NH2 Amide R-CONH-R' (Final Product) Amine->Amide Nucleophilic Attack ActiveEster->Amide G RCOOH R-COOH (Imidazo[1,2-b]pyridazine- 2-carboxylic acid) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea EDC EDC EDC->Acylisourea HOBt HOBt HOBtEster HOBt-Active Ester HOBt->HOBtEster Amine R'-NH2 Amide R-CONH-R' (Final Product) Amine->Amide Nucleophilic Attack Acylisourea->HOBtEster HOBtEster->Amide G RCOOH R-COOH (Imidazo[1,2-b]pyridazine- 2-carboxylic acid) MixedAnhydride Mixed Phosphonic Anhydride RCOOH->MixedAnhydride T3P T3P® T3P->MixedAnhydride Base Base (e.g., Pyridine) Base->MixedAnhydride Deprotonation Amine R'-NH2 Amide R-CONH-R' (Final Product) Amine->Amide Nucleophilic Attack MixedAnhydride->Amide

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of Imidazo[1,2-b]pyridazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization and purity assessment of Imidazo[1,2-b]pyridazine-2-carboxylic acid. As a key heterocyclic scaffold in modern drug discovery and materials science, rigorous analytical verification is paramount.[1][2][3][4] This guide details integrated protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, supplemented by elemental analysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reproducible results.

Introduction: The Significance of Imidazo[1,2-b]pyridazines

The Imidazo[1,2-b]pyridazine core is a privileged heterocyclic structure, forming the foundation of numerous compounds with significant therapeutic potential.[5] Derivatives have been investigated as inhibitors for various kinases like IKKβ and Bruton's tyrosine kinase (BTK), and as ligands for β-amyloid plaques, highlighting their relevance in oncology, inflammatory diseases, and neurodegenerative disorders.[6][7][8] this compound (C₇H₅N₃O₂) is a critical starting material or intermediate in the synthesis of these advanced molecules.[1] Its precise structural confirmation and purity are non-negotiable prerequisites for advancing any research or development program.

This application note presents a validated, multi-technique workflow to provide a holistic analytical profile of the compound, ensuring its identity, structure, and purity are confirmed with the highest degree of confidence.

Chromatographic Purity and Identity Assessment

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Expertise & Causality: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method using a C18 column is chosen for its versatility in retaining and separating moderately polar heterocyclic compounds like our target analyte. The acidic mobile phase (using formic or trifluoroacetic acid) ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks and reproducible retention times.[9]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is recommended to ensure elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C for improved peak shape and reproducibility.

  • Detection: UV detection at 254 nm, a wavelength where the imidazopyridazine core typically exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Trustworthiness: The protocol's validity is confirmed by observing a single major peak at a consistent retention time. The DAD detector can be used to assess peak purity by comparing spectra across the peak.

Data Presentation: HPLC Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmExcellent retention for heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNAcid modifier ensures sharp peaks for the carboxylic acid.
Flow Rate 1.0 mL/minStandard for analytical separations on a 4.6 mm ID column.
Detection 254 nmHigh absorbance wavelength for the aromatic system.
Temperature 30 °CEnsures stable retention times.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample (1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Autosampler Inject 10 µL Filter->Autosampler Load Vial Pump Gradient Pump (A/B Mobile Phase) Column C18 Column (30 °C) Pump->Column Detector DAD/UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Purity Calculate Area % Assess Peak Purity Chromatogram->Purity NMR_Correlation cluster_structure This compound cluster_data Expected NMR Signals mol H_COOH ¹H: >12 ppm (Broad Singlet) H_Aromatic ¹H: 7.0-9.0 ppm (Multiplets) C_COOH ¹³C: ~165 ppm C_Aromatic ¹³C: 110-150 ppm p1 p1->H_COOH -COOH p1->C_COOH -COOH p2 p2->H_Aromatic Ring H's p2->C_Aromatic Ring C's FTIR_Regions spectrum spectrum

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of Imidazo[1,2-b]pyridazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical characterization of Imidazo[1,2-b]pyridazine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] The methodologies detailed herein leverage the power of High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for key experimental decisions, ensuring robust and reproducible results.

Introduction: The Significance of this compound

Imidazo[1,2-b]pyridazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[2][3][4] Specifically, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[1] Its unique structure also finds application in agricultural chemistry and materials science.[1]

Given its role as a key building block, the purity and structural integrity of this compound are paramount. HPLC and NMR spectroscopy are indispensable tools for this purpose. HPLC provides a high-resolution separation technique to assess purity and quantify the compound, while NMR offers an unparalleled ability to confirm the molecular structure with atomic-level detail.[5][6][7] This application note will detail validated protocols for both techniques, providing a complete analytical workflow.

Purity Determination by Reversed-Phase HPLC

The inherent polarity of this compound, due to the carboxylic acid group and nitrogen atoms in the heterocyclic rings, presents a challenge for retention on traditional reversed-phase columns.[8][9] Therefore, a method employing a polar-modified stationary phase and an acidic mobile phase to suppress the ionization of the carboxylic acid is optimal.[10]

Rationale for Method Development
  • Stationary Phase: A C18 column with polar end-capping or a polar-embedded phase is selected to enhance retention of the polar analyte and provide alternative selectivity. This helps to avoid the "phase collapse" or "ligand folding" that can occur with highly aqueous mobile phases on traditional C18 columns.[11]

  • Mobile Phase: An acidic mobile phase (pH ~2-3) is crucial to ensure that the carboxylic acid group is protonated (in its non-ionized form). This increases its hydrophobicity and, consequently, its retention on the non-polar stationary phase.[10] Formic acid or phosphoric acid are common choices for pH modification. Acetonitrile is a suitable organic modifier due to its low UV cutoff and compatibility with mass spectrometry.

  • Detection: The conjugated aromatic system of the imidazo[1,2-b]pyridazine ring system is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to monitor the elution and to select the optimal wavelength for quantification, as well as to assess peak purity.

HPLC Protocol

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended.

Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of sample diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample at a similar concentration as the standard. Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[12][13]

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume5 µL
DetectionPDA, 254 nm
Gradient Elution5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks. The retention time of the main peak in the sample chromatogram should match that of the reference standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Diluent FilterSample Filter through 0.45 µm Syringe Filter SamplePrep->FilterSample Inject Inject Sample onto Polar-Endcapped C18 Column FilterSample->Inject MobilePhase Prepare Mobile Phases (A: Aqueous, B: Organic) Gradient Gradient Elution Inject->Gradient Detect PDA Detection (254 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Area % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the gold standard for the structural confirmation of organic molecules.[5][6] Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the structure of this compound.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the carboxylic acid, and the acidic proton of the carboxyl group is often observable as a broad singlet, which can be exchanged with D₂O for confirmation.

  • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the imidazo[1,2-b]pyridazine core will appear in the downfield region (typically 7-9 ppm).

  • ¹³C NMR: This provides information on the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon atoms. The chemical shifts are indicative of the type of carbon (e.g., sp², sp³, carbonyl).

  • 2D NMR (Optional but Recommended): For complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two or three bonds.[14]

NMR Protocol

Instrumentation and Reagents:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved.

Data Acquisition Parameters:

ExperimentKey Parameters
¹H NMR Spectral Width: -2 to 16 ppm, Number of Scans: 16, Relaxation Delay: 2 s
¹³C NMR Spectral Width: 0 to 200 ppm, Number of Scans: 1024, Proton Decoupling
Expected Spectral Features and Interpretation

Based on the structure of this compound, the following spectral features are anticipated:

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet in the downfield region (>10 ppm) corresponding to the carboxylic acid proton.

    • Several signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the pyridazine and imidazole rings. The splitting patterns (doublets, triplets, or doublet of doublets) will be indicative of their coupling with neighboring protons.[15][16]

  • ¹³C NMR (in DMSO-d₆):

    • A signal in the downfield region (>160 ppm) for the carboxylic acid carbonyl carbon.

    • Multiple signals in the aromatic region (typically between 110 and 150 ppm) for the carbons of the fused heterocyclic rings.[17]

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Interpretation Dissolve Dissolve 5-10 mg of Sample in 0.7 mL DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire 1D ¹H Spectrum Transfer->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D Process Process Spectra (Fourier Transform, Phasing) Acquire2D->Process Assign Assign Signals to Specific Atoms Process->Assign Confirm Confirm Molecular Structure Assign->Confirm

Caption: Workflow for NMR structural elucidation.

Conclusion: A Synergistic Approach

The combination of HPLC and NMR spectroscopy provides a robust and comprehensive analytical strategy for the characterization of this compound. HPLC offers a reliable method for determining purity, which is critical for its use in synthesis and for regulatory purposes. NMR spectroscopy provides definitive structural confirmation, ensuring the identity of the compound. The protocols and rationale presented in this application note are designed to be readily implemented in a research or quality control setting, enabling scientists to confidently assess the quality and identity of this important chemical entity.

References

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science. Available at: [Link]

  • Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Available at: [Link]

  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. MDPI. Available at: [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]

  • Organic Acids : HPLC (Type-IV). OIV. Available at: [Link]

  • HPLC Sample Preparation. Organomation. Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available at: [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. Available at: [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health. Available at: [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available at: [Link]

Sources

The Rising Star in Agrochemicals: Application Notes on Imidazo[1,2-b]pyridazine-2-carboxylic Acid in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged heterocyclic system, demonstrating significant potential, particularly in the development of next-generation fungicides. This technical guide provides an in-depth exploration of the application of Imidazo[1,2-b]pyridazine-2-carboxylic acid and its derivatives in the synthesis of potent antifungal agents for crop protection. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the efficacy of these promising compounds.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Agrochemical Discovery

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. In the agrochemical field, this scaffold has been primarily exploited for the development of fungicides. Research has demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibit broad-spectrum and potent inhibitory activities against a variety of plant pathogenic fungi.

The strategic functionalization of the imidazo[1,2-b]pyridazine ring system, particularly at the 2, 3, and 6-positions, allows for the fine-tuning of its biological activity, selectivity, and physicochemical properties. This compound serves as a key intermediate, providing a versatile handle for the introduction of diverse chemical moieties through amide bond formation, esterification, and other transformations.

Synthetic Pathways to Imidazo[1,2-b]pyridazine-Based Fungicides

The synthesis of agrochemically relevant imidazo[1,2-b]pyridazine derivatives typically commences with the construction of the core heterocyclic system, followed by functionalization. A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone, such as ethyl bromopyruvate.

General Synthetic Scheme

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available precursors.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Derivatization 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Ethyl_6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Ethyl_6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 3-Amino-6-chloropyridazine->Ethyl_6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cyclocondensation Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Ethyl_6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic_acid 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic_acid Ethyl_6-chloroimidazo[1,2-b]pyridazine-2-carboxylate->6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic_acid Hydrolysis Fungicidal_Derivative Fungicidal_Derivative 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic_acid->Fungicidal_Derivative Amide Coupling Amine Amine Amine->Fungicidal_Derivative

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine-based fungicides.

This modular approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies by varying the amine component in the final step.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a key intermediate and a representative fungicidal derivative. These protocols are designed to be self-validating, with clear instructions for purification and characterization.

Protocol 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Rationale: This protocol describes the fundamental cyclocondensation reaction to form the imidazo[1,2-b]pyridazine core. The use of ethanol as a solvent and reflux conditions are typical for this type of reaction, promoting the nucleophilic attack of the amino group on the α-bromoketone followed by intramolecular cyclization.

Materials:

  • 3-Amino-6-chloropyridazine

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol, add sodium bicarbonate (1.5 eq).

  • Slowly add ethyl bromopyruvate (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the desired product and evaporate the solvent to yield ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-Chlorothis compound

Rationale: This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the key intermediate for further derivatization. A basic hydrolysis using lithium hydroxide is a standard and effective method for this transformation.

Materials:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl. A precipitate should form.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-chlorothis compound as a solid.

  • The product can be used in the next step without further purification if the purity is satisfactory.

Protocol 3: Synthesis of a Representative Fungicidal Amide Derivative

Rationale: This protocol details the amide coupling of the carboxylic acid with a selected amine. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) facilitates the formation of the amide bond under mild conditions.

Materials:

  • 6-Chlorothis compound

  • Substituted amine (e.g., 4-fluoroaniline) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chlorothis compound (1.0 eq) in DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final fungicidal amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point.

Antifungal Activity and Structure-Activity Relationship (SAR)

The antifungal efficacy of imidazo[1,2-b]pyridazine derivatives has been evaluated against a range of economically important plant pathogens. The mycelium growth rate method is a standard in vitro assay to determine the half-maximal effective concentration (EC₅₀) of the compounds.

Protocol 4: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)

Rationale: This protocol provides a standardized method to assess the intrinsic antifungal activity of the synthesized compounds. By measuring the inhibition of fungal mycelial growth at various concentrations, a dose-response curve can be generated to determine the EC₅₀ value, a key parameter for comparing the potency of different compounds.

Procedure:

  • Dissolve the test compounds in a minimal amount of DMSO to prepare stock solutions.

  • Incorporate appropriate aliquots of the stock solutions into molten Potato Dextrose Agar (PDA) to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO in PDA should also be prepared.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value by probit analysis of the inhibition data.

Structure-Activity Relationship (SAR) Insights

Systematic variation of the substituents on the imidazo[1,2-b]pyridazine core has provided valuable insights into the structural requirements for potent antifungal activity.

Compound IDR¹ (at C6)R² (at C2-amide)EC₅₀ (µg/mL) vs. Fusarium solaniEC₅₀ (µg/mL) vs. Alternaria alternataReference
4j Cl4-Fluorophenyl6.34.0
4a ClPhenyl>50>50
4c Cl4-Chlorophenyl12.58.9
4l Br4-Fluorophenyl5.83.5
Chlorothalonil --15.210.8
Hymexazol --25.618.4

Table 1: Antifungal activity of selected imidazo[1,2-b]pyridazine derivatives.

From the data, several key SAR trends can be deduced:

  • Substitution at the 6-position: Halogen substitution (Cl, Br) at the 6-position of the pyridazine ring is generally favorable for antifungal activity.

  • Amide Moiety at the 2-position: The nature of the substituent on the amide nitrogen is crucial. The presence of a halogen-substituted phenyl ring, particularly a 4-fluorophenyl group, significantly enhances the antifungal potency compared to an unsubstituted phenyl ring.

  • Comparison with Commercial Standards: Several synthesized derivatives exhibit significantly higher potency (lower EC₅₀ values) than the commercial fungicides chlorothalonil and hymexazol against certain fungal pathogens.

Mechanism of Action: Disrupting the Fungal Fortress

Preliminary mechanistic studies suggest that the antifungal action of these compounds involves the disruption of the fungal cell's structural integrity. One study indicated that a highly active compound exerts its effects by inhibiting spore germination and germ tube elongation, as well as by compromising the integrity and permeability of the mycelial cell wall. This multi-pronged attack on the fungus likely contributes to the potent activity observed.

Mechanism_of_Action cluster_fungus Fungal Cell Imidazo_Derivative Imidazo[1,2-b]pyridazine Derivative Spore_Germination Spore Germination Imidazo_Derivative->Spore_Germination Inhibits Germ_Tube_Elongation Germ Tube Elongation Imidazo_Derivative->Germ_Tube_Elongation Inhibits Cell_Wall_Integrity Cell Wall Integrity & Permeability Imidazo_Derivative->Cell_Wall_Integrity Disrupts Spore_Germination->Germ_Tube_Elongation Fungal_Growth Fungal Growth Germ_Tube_Elongation->Fungal_Growth Cell_Wall_Integrity->Fungal_Growth

Caption: Proposed mechanism of action for imidazo[1,2-b]pyridazine-based fungicides.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly promising class of compounds for the development of novel agricultural fungicides. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce chemical diversity, makes it an attractive starting point for agrochemical discovery programs. The potent and broad-spectrum antifungal activity observed for many derivatives, in some cases surpassing that of commercial standards, underscores the potential of this chemical class to address the ongoing challenges of fungicide resistance and the need for more effective crop protection solutions.

Future research in this area should focus on several key aspects:

  • Elucidation of the precise molecular target: Identifying the specific enzyme or protein that these compounds inhibit will enable a more rational design of next-generation analogs.

  • In vivo efficacy and crop safety studies: While in vitro data is promising, evaluation of the compounds' performance under greenhouse and field conditions is essential to assess their practical utility.

  • Exploration of other agrochemical applications: Although the current focus is on fungicides, the imidazo[1,2-b]pyridazine scaffold should be explored for potential herbicidal and insecticidal activities.

By continuing to investigate the chemical and biological properties of this versatile heterocyclic system, the scientific community can unlock its full potential to contribute to a more sustainable and productive agricultural future.

References

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate, [Link]

  • Design and synthesis of novel imidazo[1,2-b]pyridazine derivatives bearing arylhydrazine and dithioacetal groups as potential antifungal agents. Pest Management Science, [Link]

  • Synthesis of 3,6‐disubstuted imidazo[1,2‐b]pyridazine 164. ResearchGate, [Link]

  • Research on Heterocyclic Compounds. XXXVIII. Synthesis and Pharmacological Activity of imidazo[1,2-b]pyridazine-2-carboxylic Derivatives. PubMed, [Link]

  • Synthesis and antifungal activity of 3-substituted imidazo[1,2-b]tetrazines. ResearchGate, [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences, [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate, [Link]

  • Ethyl imidazo[1,2-B]pyridazine-2-carboxylate. PubChem, [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ResearchGate, [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI, [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org, [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, [Link]

Application Notes & Protocols: The Imidazo[1,2-b]pyridazine Scaffold in Modern Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the Imidazo[1,2-b]pyridazine scaffold, with a focus on derivatives of Imidazo[1,2-b]pyridazine-2-carboxylic acid, in modern biochemical research.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate exceptional versatility, earning the designation of "privileged scaffolds." The Imidazo[1,2-b]pyridazine nucleus is a prominent member of this class.[1][2] This heterocyclic system is a cornerstone in the development of a wide array of bioactive molecules, demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] The parent compound, this compound (CAS 160911-42-2), often serves as a critical starting material or key intermediate, providing a versatile anchor point for synthetic modifications that lead to potent and selective therapeutic candidates.[3] This guide provides an in-depth exploration of the biochemical applications of this scaffold, complete with detailed protocols and the scientific rationale behind their use.

Section 1: Foundational Role in Kinase Inhibition Research

Pillar 1.1: Scientific Rationale

The Imidazo[1,2-b]pyridazine core is exceptionally well-suited for targeting the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases. Its rigid, planar structure and strategic placement of nitrogen atoms allow for the formation of critical hydrogen bonds and other interactions within the kinase hinge region, mimicking the binding of the natural substrate, ATP. This bio-isosteric relationship is a key reason for its success. The blockbuster oncology drug Ponatinib , a potent multi-kinase inhibitor, features this core structure and stands as a testament to its therapeutic potential.[1][2] Researchers leverage this scaffold to design both reversible and irreversible (covalent) inhibitors with high potency and selectivity.[4][5]

Pillar 1.2: Application Focus - Covalent Kinase Inhibition

A sophisticated strategy in kinase drug discovery is the design of covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue near the active site. This approach can lead to prolonged target engagement, increased potency, and improved pharmacological profiles. Derivatives of the Imidazo[1,2-b]pyridazine scaffold have been successfully developed as covalent inhibitors for key therapeutic targets.

  • Bruton's Tyrosine Kinase (BTK): Essential for B cell signaling, BTK is a prime target in B cell malignancies. A novel Imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1) , was identified as a potent irreversible BTK inhibitor that is now in Phase I clinical trials.[5]

  • Cyclin-Dependent Kinases 12/13 (CDK12/13): These kinases are emerging targets for triple-negative breast cancer (TNBC). Researchers have designed Imidazo[1,2-b]pyridazine-based compounds that form a covalent bond with Cys1039 of CDK12, effectively suppressing cancer cell proliferation.[4]

Pillar 1.3: Experimental Workflow & Protocol - In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an Imidazo[1,2-b]pyridazine-based compound against a target kinase. The principle involves measuring the amount of ATP consumed during the phosphorylation reaction; lower ATP consumption indicates greater inhibition.

G cluster_prep Reagent Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis prep_comp 1. Prepare serial dilution of Imidazo[1,2-b]pyridazine derivative (e.g., in DMSO) add_comp 4. Add compound dilutions and controls to 384-well plate prep_comp->add_comp prep_kin 2. Prepare Kinase Buffer with Kinase and Substrate Peptide add_kin 5. Add Kinase/Substrate mix to all wells prep_kin->add_kin prep_atp 3. Prepare ATP solution in Kinase Buffer start_rxn 7. Initiate reaction by adding ATP solution prep_atp->start_rxn add_comp->add_kin incubate1 6. Pre-incubate (e.g., 10 min, RT) to allow compound binding add_kin->incubate1 incubate1->start_rxn incubate2 8. Incubate (e.g., 60 min, RT) to allow phosphorylation start_rxn->incubate2 stop_rxn 9. Add Detection Reagent (terminates reaction, generates signal) incubate2->stop_rxn incubate3 10. Incubate (e.g., 30 min, RT) stop_rxn->incubate3 read_plate 11. Read fluorescence on a plate reader incubate3->read_plate analyze 12. Calculate % Inhibition and plot dose-response curve to find IC50 read_plate->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Plate Setup: Add 2.5 µL of each compound dilution to a 384-well assay plate. For controls, add 2.5 µL of DMSO alone (0% inhibition, high signal) and 2.5 µL of a known potent inhibitor or buffer without kinase (100% inhibition, low signal).

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.

    • Causality Check: Pre-incubating the compound with the kinase before adding ATP allows for the assessment of binding kinetics, which is especially important for covalent or slow-binding inhibitors.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer at a concentration relevant to the Km of the kinase (e.g., 10 µM). Initiate the enzymatic reaction by adding 2.5 µL of the ATP solution to all wells.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. The duration should be within the linear range of the reaction.

  • Detection: Terminate the reaction and generate a signal by adding 10 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®). These reagents quantify the amount of ATP remaining or ADP produced.

  • Signal Reading: After a brief incubation as per the detection reagent's protocol, read the plate on a luminometer or fluorometer.

  • Data Analysis: a. Normalize the data using the 0% and 100% inhibition controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Pillar 1.4: Data Analysis & Presentation

Quantitative data from kinase assays are crucial for comparing compounds and guiding structure-activity relationship (SAR) studies.

Compound ClassTarget KinaseIC50 (nM)Reference
Imidazo[1,2-b]pyridazineBTK (covalent)1.3[5]
Imidazo[1,2-b]pyridazineCDK12 (covalent)15.5[4]
Imidazo[1,2-b]pyridazineCDK13 (covalent)12.2[4]
Imidazo[1,2-b]pyridazineTyk2 JH2Potent & Selective[6]

Section 2: Application in Neuroinflammation and Neurodegeneration

Pillar 2.1: Scientific Rationale

The Imidazo[1,2-b]pyridazine scaffold is also valuable in neuroscience research. Chronic inflammation is a key pathological driver in many neurodegenerative diseases. Certain derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in microglia, the brain's resident immune cells.[7] Concurrently, other derivatives have been developed to bind with high affinity to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, making them potential diagnostic imaging agents or therapeutic leads.[8]

Pillar 2.2: Protocol - Cellular Anti-inflammatory Assay in Microglia

This protocol details how to assess the anti-inflammatory properties of an Imidazo[1,2-b]pyridazine derivative by measuring its ability to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production and COX-2 expression in cultured rat microglial cells.[7]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway MyD88/TRAF6 Signaling Cascade TLR4->Pathway NFkB NF-κB Activation & Translocation Pathway->NFkB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Transcription Nucleus->iNOS COX2 COX-2 Gene Transcription Nucleus->COX2 NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO translates & produces PGs Prostaglandins (Inflammatory Mediators) COX2->PGs translates & produces Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Pathway Inhibits Inhibitor->NFkB Inhibits

Caption: Inhibition of the LPS-induced pro-inflammatory pathway.

Step-by-Step Protocol:

  • Cell Culture: Plate primary rat microglial cells in a 96-well plate and culture until they reach approximately 80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Imidazo[1,2-b]pyridazine test compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour.

    • Trustworthiness Check: Including a vehicle-only control is critical to ensure that the solvent used to dissolve the compound does not have an effect on its own.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 10 ng/mL to all wells except the unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Nitric Oxide Measurement (Griess Assay): a. After 24 hours, carefully collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent to each supernatant sample. c. Incubate for 15 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm. A decrease in absorbance relative to the LPS-only treated cells indicates inhibition of iNOS activity.

  • COX-2 Expression (Western Blot): a. After collecting the supernatant, lyse the remaining cells in the plate with RIPA buffer. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin). f. Incubate with a secondary antibody and visualize the bands. A reduction in the COX-2 band intensity indicates inhibition.

Pillar 2.3: Protocol - Aβ Plaque Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for Aβ plaques using synthetic Aβ fibrils and a known radioligand.[8]

Step-by-Step Protocol:

  • Aβ Fibril Preparation: Synthesize and aggregate Aβ1-40 peptide into fibrils following established biochemical protocols.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., PBS with 0.1% BSA).

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand (e.g., [3H]BTA-1) at a fixed concentration.

    • 50 µL of the pre-formed Aβ1-40 fibrils.

    • Self-Validating System: Non-specific binding is determined in parallel tubes containing a high concentration of a known, non-radioactive binder (e.g., cold BTA-1) to displace all specific binding of the radioligand.

  • Incubation: Incubate the mixture for 2 hours at room temperature.

  • Separation: Separate the bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter. The fibrils and any bound ligand will be trapped on the filter.

  • Washing: Quickly wash the filter with ice-old assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 of the competitor to the affinity of the radioligand.

Pillar 2.4: Data Presentation

Binding affinity is a key parameter for developing Aβ imaging agents.

Compound DerivativeSubstitution PatternKi for Aβ Plaque Binding (nM)Reference
Compound 42-(4'-Dimethylaminophenyl)-6-(methylthio)11.0[8]
Various Derivatives2-N,N-dimethylaminophenyl moiety10 - 50[8]

Section 3: General Considerations for Researchers

Pillar 3.1: Synthesis and Derivatization

The utility of the Imidazo[1,2-b]pyridazine scaffold is enhanced by its synthetic tractability. The presence of a carboxylic acid group, as in this compound, provides a convenient handle for creating extensive libraries of amide derivatives. Furthermore, the pyridazine ring can be functionalized through various cross-coupling reactions, allowing for systematic modification to optimize biological activity.[9][10]

Pillar 3.2: Structure-Activity Relationship (SAR) Exploration

The development of potent and selective molecules is rarely a single-step process. It requires a systematic SAR exploration, where different functional groups are installed at various positions on the scaffold to observe the effect on biological activity.[1] For example, studies on Aβ binding agents revealed that a 2-N,N-dimethylaminophenyl moiety was critical for high-affinity binding.[8]

Pillar 3.3: Future Directions

While this guide has focused on kinase inhibition and neuroscience, the Imidazo[1,2-b]pyridazine scaffold holds promise in numerous other areas. Active research is ongoing in the development of derivatives with potent antifungal, antitubercular, and antiviral properties, highlighting the broad and continuing impact of this remarkable molecular framework in biochemical research.[11][12]

References

  • J&K Scientific. This compound | 160911-42-2. Available from: [Link]

  • Bansal, R., & Kumar, A. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available from: [Link]

  • ResearchGate. Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. Available from: [Link]

  • Li, Y., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378. Available from: [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Request PDF. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available from: [Link]

  • Zheng, Q. H., et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Molecules, 14(12), 5301–5315. Available from: [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596–601. Available from: [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available from: [Link]

  • Amerigo Scientific. This compound. Available from: [Link]

  • PubChem. Imidazo(1,2-b)pyridazine-2-carboxylic acid. Available from: [Link]

  • Wang, M., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139. Available from: [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. Available from: [Link]

  • Chemaxon. Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid and its precursors. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges associated with this synthetic route.

Section 1: Synthesis Overview & Core Challenges

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several key challenges that can impact yield and purity. The most common pathway involves the cyclocondensation of an aminopyridazine with an α-ketoester equivalent, followed by hydrolysis.

The primary challenges researchers face include:

  • Regioselectivity: Ensuring the initial reaction occurs at the correct nitrogen atom of the pyridazine ring is critical for successful cyclization.[1]

  • Reaction Kinetics: Sluggish reactions or incomplete conversions can lead to low yields and complex purification steps.

  • Side Product Formation: Various side reactions can compete with the desired pathway, primarily during the cyclization step.

  • Product Purification: The solubility and stability of the intermediates and the final product can make isolation and purification non-trivial.

Below is a general workflow illustrating the synthetic sequence.

G cluster_0 Step 1: Aminopyridazine Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Amination (e.g., NH3/H2O) D Ethyl imidazo[1,2-b] pyridazine-2-carboxylate B->D C Ethyl 3-bromopyruvate C->D E Imidazo[1,2-b]pyridazine- 2-carboxylic acid (Target) D->E Base or Acid Hydrolysis (e.g., NaOH or HCl)

Caption: General synthetic workflow for the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 3-amino-6-chloropyridazine typically used as the starting material instead of the simpler 3-aminopyridazine?

A1: This is a crucial question related to regioselectivity. In 3-aminopyridazine, the N1 ring nitrogen is the most nucleophilic site. Alkylation with reagents like ethyl bromopyruvate preferentially occurs at N1, which prevents the subsequent intramolecular cyclization required to form the imidazo[1,2-b]pyridazine ring system. The electron-withdrawing halogen at the 6-position deactivates the adjacent N1, making the exocyclic amino group and the N2 atom more competitive nucleophiles, thereby favoring the correct reaction pathway for cyclization.[1]

Q2: What are the most common solvents for the cyclocondensation step (Step 2)?

A2: The choice of solvent is critical for managing reactant solubility and reaction rate. High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1,4-dioxane are commonly used. Ethanol is also frequently employed, particularly for the reaction between 3-amino-6-chloropyridazine and ethyl bromopyruvate, often under reflux conditions.[2] The selection depends on the specific substrates and the desired reaction temperature.

Q3: Can I use a different α-halo carbonyl compound instead of ethyl 3-bromopyruvate?

A3: Yes, the synthesis is adaptable. Other α-haloketones or α-haloesters can be used to generate different substituents at the 2-position of the imidazo[1,2-b]pyridazine core.[1] For instance, using an α-bromoketone (R-CO-CH2Br) would yield a 2-substituted imidazo[1,2-b]pyridazine. However, for the synthesis of the target carboxylic acid, starting with an ester like ethyl or methyl bromopyruvate is the most direct route.

Q4: What are the typical conditions for the final ester hydrolysis (Step 3)?

A4: Both basic and acidic hydrolysis can be effective.

  • Basic Hydrolysis: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like ethanol or THF at room temperature to gentle heat is common. Basic hydrolysis is often cleaner but requires careful acidification during workup to precipitate the product without degradation.

  • Acidic Hydrolysis: Refluxing with aqueous hydrochloric acid (HCl) is also a standard method. This can sometimes lead to harsher conditions and potential degradation of sensitive functional groups, but the product precipitates upon cooling or neutralization.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

G Problem Low or No Yield of Cyclized Ester (Step 2) Cause 1: Poor Starting Material Cause 2: Incorrect Regiochemistry Cause 3: Incomplete Reaction Cause 4: Side Reactions Sol1 Solution for Cause 1 Verify purity of 3-amino-6-chloropyridazine and ethyl bromopyruvate via NMR/LC-MS. Ensure bromopyruvate has not decomposed. Problem:c1->Sol1 Sol2 Solution for Cause 2 Confirm use of a substituted aminopyridazine (e.g., 6-chloro) to direct cyclization correctly. If using 3-aminopyridazine, expect isomeric byproducts. Problem:c2->Sol2 Sol3 Solution for Cause 3 Increase reaction temperature or time. Monitor reaction progress by TLC or LC-MS. Consider a higher boiling point solvent like DMF. Problem:c3->Sol3 Sol4 Solution for Cause 4 Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative decomposition. Add a non-nucleophilic base like NaHCO3 or DIPEA to scavenge HBr byproduct. Problem:c4->Sol4

Caption: Troubleshooting low yield in the cyclocondensation step.

Problem: The cyclocondensation reaction (Step 2) is slow or stalls, resulting in a low yield of the ethyl ester.

  • Possible Cause 1: Reagent Quality. Ethyl 3-bromopyruvate is susceptible to decomposition over time. The 3-amino-6-chloropyridazine may also contain impurities from its synthesis.

    • Solution: Verify the purity of your starting materials using NMR or LC-MS. Use freshly opened or purified ethyl 3-bromopyruvate.

  • Possible Cause 2: Insufficient Heat. The reaction often requires significant thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is maintained at a consistent reflux temperature. If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling one like dioxane or NMP, but be mindful of potential side reactions at higher temperatures.[3]

  • Possible Cause 3: HBr Byproduct Inhibition. The reaction generates HBr, which can protonate the starting aminopyridazine, reducing its nucleophilicity and slowing the reaction.

    • Solution: Add a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. This will neutralize the HBr as it forms.[1]

Problem: Multiple spots are observed on TLC after the cyclocondensation, and purification is difficult.

  • Possible Cause 1: Isomer Formation. If using an improperly substituted aminopyridazine, you may be forming the undesired imidazo[1,2-a]pyridine isomer.

    • Solution: This is primarily avoided by using the correct starting material (see FAQ 1). If isomers have formed, careful column chromatography is required for separation.

  • Possible Cause 2: Formation of Intermediate Salt. The initial N-alkylation product can precipitate as a salt before cyclization is complete.

    • Solution: This is often observed as a solid that crashes out of the solution. Continuing to heat the mixture, sometimes with the addition of a base, will typically drive the reaction to the cyclized product. A two-step, one-pot approach where the salt is formed first, followed by the addition of a base to induce cyclization, can also be effective.[4]

  • Possible Cause 3: Dimerization/Polymerization. At high temperatures or concentrations, side reactions can lead to oligomeric byproducts.

    • Solution: Run the reaction at a slightly lower concentration. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.

Problem: The final hydrolysis step (Step 3) gives a low yield of the carboxylic acid.

  • Possible Cause 1: Incomplete Hydrolysis. The ester may be sterically hindered or resistant to hydrolysis under mild conditions.

    • Solution: Increase the concentration of the base (e.g., from 1M to 4M NaOH), increase the reaction temperature, or extend the reaction time. Monitor by TLC or LC-MS until the starting ester is fully consumed.

  • Possible Cause 2: Product Degradation. The imidazopyridazine core can be unstable under harsh basic or acidic conditions, especially at high temperatures.

    • Solution: Perform the hydrolysis at the lowest effective temperature (e.g., room temperature or 40-50°C). Once the reaction is complete, cool the mixture to 0°C before slowly acidifying to precipitate the product. Avoid strong, localized pH changes.

  • Possible Cause 3: Product Loss During Workup. The carboxylic acid product may have some solubility in the aqueous acidic workup solution.

    • Solution: After acidification, stir the mixture at a low temperature for an extended period to maximize precipitation. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

ParameterRecommended ConditionRationale
Cyclization Temp. 80-120°CBalances reaction rate against thermal degradation.
Hydrolysis Base NaOH or LiOHProvides effective saponification of the ester.
Hydrolysis Temp. 25-50°CMinimizes risk of heterocyclic ring degradation.
Workup pH ~3-4Ensures protonation of the carboxylate for precipitation.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

This protocol details the cyclocondensation reaction.

  • Reagents & Setup:

    • 3-Amino-6-chloropyridazine (1.0 eq)

    • Ethyl 3-bromopyruvate (1.1 eq)

    • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

    • Anhydrous Ethanol (approx. 0.1 M concentration of the amine)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 3-amino-6-chloropyridazine, sodium bicarbonate, and anhydrous ethanol.

    • Begin stirring the suspension.

    • Slowly add the ethyl 3-bromopyruvate to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-16 hours.

    • Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The product spot should be UV active.

    • Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (NaHCO₃ and NaBr). Wash the solid with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • If necessary, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound

This protocol describes the final hydrolysis step.

  • Reagents & Setup:

    • Ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq)

    • Sodium Hydroxide (2.0-4.0 eq)

    • Ethanol and Water (e.g., a 1:1 mixture)

    • Hydrochloric Acid (e.g., 3M HCl) for acidification

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve or suspend the ethyl imidazo[1,2-b]pyridazine-2-carboxylate in the ethanol/water mixture in the flask.

    • Add the sodium hydroxide pellets or a concentrated aqueous solution.

    • Stir the mixture at room temperature or warm gently to 40-50°C for 2-6 hours.

    • Monitor the reaction by TLC until the starting ester is no longer visible.

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • Slowly add the hydrochloric acid dropwise while stirring vigorously. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 3-4.

    • A precipitate of the carboxylic acid product should form.

    • Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.

    • Dry the product under vacuum to a constant weight. The purity can be checked by NMR, LC-MS, and melting point.

Section 5: References

  • Cai, S. X., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(4), 1653–1664. Available at: [Link]

  • Dak-Chemit. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Available at: [Link]

  • Wieczorek, M., & Gzella, A. K. (2014). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 19(12), 21049–21075. Available at: [Link]

  • Maes, B. U. W., & Al-Zoubi, R. M. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

  • Berteina-Raboin, S., et al. (2021). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. Available at: [Link]

  • Suresh, L., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. Available at: [Link]

  • Bénard, C., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1751-1766. Available at: [Link]

  • Di Martino, R. M. C., et al. (2022). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Available at:

  • PubChem. (n.d.). Ethyl imidazo[1,2-B]pyridazine-2-carboxylate. Available at: [Link]

  • Konno, S., et al. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. HETEROCYCLES, 34(2), 219. Available at: [Link]

  • Kumar, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38047-38056. Available at: [Link]

  • Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Kumar, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Sen, S., et al. (2020). Cyclization of microbiologically active 4-(furan-2-yl)-1-(pyridine-4-yl)-azetidine-2-one derivatives. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Available at:

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 743-749. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Acta Chimica Slovenica, 49(1), 159-171. Available at: [Link]

  • Li, J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5). Available at: [Link]

  • Katori, T., et al. (1991). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 34(6), 1848-1855. Available at: [Link]

Sources

"optimizing reaction conditions for Imidazo[1,2-b]pyridazine-2-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of a substituted 3-aminopyridazine with an α-ketoester, most commonly ethyl bromopyruvate, to form the ethyl ester of the target molecule. The subsequent step is the hydrolysis of this ester to yield the final carboxylic acid. Careful control of reaction conditions in both steps is crucial for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common and effective starting materials are a 3-aminopyridazine derivative and ethyl bromopyruvate. For the pyridazine component, 3-amino-6-chloropyridazine is often preferred. The presence of a halogen at the 6-position is crucial for directing the initial alkylation to the correct ring nitrogen, thus ensuring the formation of the desired imidazo[1,2-b]pyridazine scaffold.[1]

Q2: Why is a halogenated 3-aminopyridazine recommended?

A2: The use of a halogenated 3-aminopyridazine, such as 3-amino-6-chloropyridazine, is a key strategy to control the regioselectivity of the cyclization. In an unsubstituted 3-aminopyridazine, the N1 nitrogen of the pyridazine ring is more nucleophilic and can be preferentially alkylated by ethyl bromopyruvate, leading to an undesired isomeric product. The electron-withdrawing effect of the halogen at the 6-position deactivates the adjacent N1, making the N2 nitrogen more nucleophilic and favoring the desired cyclization pathway.[1]

Q3: What are the optimal conditions for the initial cyclocondensation reaction?

A3: The cyclocondensation is typically carried out in a polar aprotic solvent such as ethanol or tetrahydrofuran (THF).[2][3] The reaction is often performed at reflux to ensure a reasonable reaction rate.[2][3] While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate can be beneficial to neutralize the HBr formed during the reaction, which can improve yields.

Q4: How is the hydrolysis of the ethyl ester to the carboxylic acid best achieved?

A4: The hydrolysis of the ethyl imidazo[1,2-b]pyridazine-2-carboxylate is typically achieved under basic conditions. A solution of the ester in an alcohol, such as ethanol, is treated with an aqueous solution of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and heated to reflux.[4] Acidification of the reaction mixture after the hydrolysis is complete will precipitate the desired carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the ethyl ester intermediate 1. Incorrect regioselectivity of the initial alkylation. 2. Incomplete reaction. 3. Decomposition of starting materials or product.1. Ensure the use of a 3-amino-6-halopyridazine to direct the cyclization correctly. 2. Increase reaction time and/or temperature. Monitor the reaction by TLC. 3. Use a mild base like sodium bicarbonate to neutralize acid byproducts. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive.
Formation of multiple products in the cyclocondensation step 1. Presence of impurities in the starting materials. 2. Side reactions due to harsh reaction conditions.1. Purify starting materials before use. 2. Lower the reaction temperature and monitor the reaction closely. Consider using a milder solvent.
Incomplete hydrolysis of the ethyl ester 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group.1. Increase the equivalents of base and prolong the reaction time. Monitor by TLC until the starting ester is consumed. 2. Consider using a stronger base or a different solvent system (e.g., a mixture of THF and water) to improve solubility and reactivity.
Difficulty in precipitating the carboxylic acid after hydrolysis 1. The pH of the solution is not acidic enough. 2. The product is highly soluble in the solvent mixture.1. Carefully adjust the pH to ~3-4 with a suitable acid (e.g., 1M HCl). 2. If the product remains in solution, extract with an organic solvent like ethyl acetate. If solubility is still an issue, consider concentrating the aqueous layer before extraction.
Product decarboxylates upon heating The this compound core can be susceptible to decarboxylation at high temperatures.Avoid excessive heating during purification steps. If purification by recrystallization is necessary, choose a solvent system that allows for crystallization at a lower temperature.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate
  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol (10 mL/mmol), add ethyl bromopyruvate (1.1 eq).

  • The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl imidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Visualizing the Process

Reaction Workflow

Synthesis Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine reaction1 Reflux in Ethanol 3-amino-6-chloropyridazine->reaction1 ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->reaction1 product1 Ethyl Imidazo[1,2-b]pyridazine- 2-carboxylate reaction1->product1 product1_hydrolysis Ethyl Imidazo[1,2-b]pyridazine- 2-carboxylate hydrolysis_conditions 1. LiOH, EtOH/H2O, Reflux 2. Acidification (HCl) product1_hydrolysis->hydrolysis_conditions final_product Imidazo[1,2-b]pyridazine- 2-carboxylic Acid hydrolysis_conditions->final_product

Caption: General workflow for the two-step synthesis.

Troubleshooting Decision Tree

Troubleshooting Tree start Low Yield or Impure Product check_step Which step is problematic? start->check_step step1 Cyclocondensation check_step->step1 Step 1 step2 Hydrolysis check_step->step2 Step 2 step1_issue Multiple Products / Low Conversion step1->step1_issue step2_issue Incomplete Reaction / Purification Issues step2->step2_issue step1_sol1 Verify Starting Material Purity step1_issue->step1_sol1 step1_sol2 Confirm Use of 6-Halo- 3-aminopyridazine step1_issue->step1_sol2 step1_sol3 Optimize Reaction Time/ Temperature step1_issue->step1_sol3 step2_sol1 Increase Base Equivalents/ Reaction Time step2_issue->step2_sol1 step2_sol2 Check pH for Precipitation step2_issue->step2_sol2 step2_sol3 Avoid High Temperatures to Prevent Decarboxylation step2_issue->step2_sol3

Caption: Decision tree for troubleshooting common issues.

References

  • Research on Heterocyclic Compounds. XXXVIII. Synthesis and Pharmacological Activity of imidazo[1,2-b]pyridazine-2-carboxylic Derivatives. PubMed. [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold.[1] Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, helping you improve reaction yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of the imidazo[1,2-b]pyridazine core structure.

Q1: What is the most common synthetic route to the Imidazo[1,2-b]pyridazine core?

A1: The most prevalent and well-established method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone, such as ethyl bromopyruvate, followed by hydrolysis of the resulting ester.[2][3] This reaction typically proceeds under mild basic conditions to facilitate the cyclization.

Q2: I am observing very low to no product formation. What are the likely initial culprits?

A2: Consistently low yields in heterocyclic synthesis can often be traced back to a few key areas.[4] Systematically troubleshooting these is the most effective approach.[4] Common causes include:

  • Purity of Starting Materials: Impurities in your 3-aminopyridazine or α-haloketone can significantly hinder the reaction.[4] Ensure the purity of your reagents before starting.

  • Atmospheric Moisture: Many organic reactions are sensitive to moisture.[4] If your reaction is moisture-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[4] It is advisable to run small-scale trial reactions to determine the optimal conditions for your specific substrates.[4]

Q3: Why is the choice of the starting pyridazine derivative important?

A3: The electronic properties of the pyridazine ring play a crucial role in the success of the cyclization. The introduction of a halogen on the pyridazine ring is often beneficial for achieving good yields in the formation of imidazo[1,2-b]pyridazine rings.[2] In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[2] Alkylation by the α-haloketone at this site can occur preferentially, which hinders the desired bicyclic product's effective synthesis.[2]

II. Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a more in-depth guide to tackling persistent issues with reaction yield and purity.

Issue 1: Consistently Low Yield of the Target this compound

Low yields can be frustrating, but a systematic approach to optimization can often lead to significant improvements.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Action
Incorrect Stoichiometry An improper ratio of 3-aminopyridazine to the α-haloketone can lead to incomplete conversion of the limiting reagent or the formation of side products.Carefully control the stoichiometry. A slight excess of the more volatile or less stable reactant may be beneficial. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.
Suboptimal Base The choice and amount of base are critical for the cyclization step. A base that is too strong can lead to decomposition, while one that is too weak may not facilitate the reaction efficiently.Sodium bicarbonate is a commonly used mild base for this reaction.[2] Other bases such as potassium carbonate or triethylamine can also be explored. Screen different bases and their equivalents to find the optimal conditions.
Inefficient Cyclization The intramolecular cyclization to form the imidazole ring can be slow or incomplete under certain conditions.Ensure the reaction is heated to an appropriate temperature. Refluxing in a suitable solvent like ethanol is a common practice.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Product Decomposition The desired product may be unstable under the reaction or workup conditions.[4]Monitor the reaction for the appearance of degradation products.[4] If decomposition is suspected, consider milder reaction conditions or a modified workup procedure. For instance, avoid prolonged exposure to strong acids or bases during workup.

Experimental Workflow for Optimizing Reaction Conditions:

G cluster_0 Reaction Setup cluster_1 Optimization Loop cluster_2 Scale-up and Workup start Start with established protocol reagents Verify reagent purity (NMR, GC-MS) start->reagents setup Assemble reaction under inert atmosphere reagents->setup run_rxn Run small-scale reaction setup->run_rxn monitor Monitor progress (TLC, LC-MS) run_rxn->monitor analyze Analyze yield and purity monitor->analyze adjust Adjust one variable (e.g., temp, base, solvent) analyze->adjust optimal Identify optimal conditions analyze->optimal Yield > 80%? adjust->run_rxn scale_up Scale up reaction optimal->scale_up workup Perform optimized workup scale_up->workup purify Purify product (crystallization, chromatography) workup->purify

Caption: A systematic workflow for optimizing the synthesis of this compound.

Issue 2: Formation of a Significant Side Product

The appearance of a persistent side product can complicate purification and reduce the overall yield.

Potential Causes & Recommended Solutions:

  • Cause: Regioisomeric Cyclization. As mentioned in the FAQs, alkylation can occur at the N1 or N2 position of the pyridazine ring, leading to different isomers.

    • Solution: The use of a 6-halo-3-aminopyridazine can direct the cyclization to the desired regioisomer.[2] The electron-withdrawing nature of the halogen deactivates the adjacent nitrogen, favoring nucleophilic attack at the desired nitrogen atom.

  • Cause: Dimerization or Polymerization. Under certain conditions, the starting materials or intermediates can undergo self-condensation.

    • Solution: Use a higher dilution to favor the intramolecular cyclization over intermolecular reactions. Slowly adding one reagent to the other can also minimize side reactions.

  • Cause: Incomplete Hydrolysis of the Ester. If the final step is the hydrolysis of an ester (e.g., ethyl imidazo[1,2-b]pyridazine-2-carboxylate), incomplete reaction will result in a mixture of the acid and ester.

    • Solution: Ensure sufficient reaction time and an adequate amount of the hydrolyzing agent (e.g., NaOH or LiOH). Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

Troubleshooting Flowchart for Side Product Identification and Mitigation:

G cluster_causes Potential Causes cluster_solutions Mitigation Strategies start Side Product Detected isolate Isolate Side Product (e.g., Prep-TLC, Column Chromatography) start->isolate characterize Characterize Structure (NMR, MS) isolate->characterize regioisomer Regioisomer characterize->regioisomer dimer Dimer/Polymer characterize->dimer incomplete_rxn Incomplete Reaction characterize->incomplete_rxn change_sm Use 6-halopyridazine regioisomer->change_sm dilution Increase dilution/Slow addition dimer->dilution optimize_hydrolysis Optimize hydrolysis conditions incomplete_rxn->optimize_hydrolysis

Caption: A logical flow for identifying and mitigating side product formation.

III. Detailed Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate (A Model System)

While the target is this compound, the following protocol for a related imidazo[1,2-a]pyridine system provides a solid foundation.[3]

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate [3]

  • Under magnetic stirring, dissolve 3 g (31.9 mmol) of 2-aminopyridine in 65 mL of tetrahydrofuran.

  • Slowly add 4.44 mL (31.9 mmol) of ethyl 3-bromopyruvate. The formation of a solid precipitate will be observed.

  • Heat the resulting non-homogeneous mixture to reflux and stir continuously for 4 hours.

  • Upon completion of the reaction, cool it to room temperature and isolate the solid product by filtration.

  • Dissolve the solid in 65 mL of ethanol and heat to reflux, stirring for an additional 16 hours.

  • Cool the reaction mixture to room temperature and separate the solids by filtration.

  • Place the filtrate in an ice bath to promote crystallization of the product.

  • Collect the crystallized product by filtration and wash it with 30 mL of diisopropyl ether.

  • Dry the product in a vacuum desiccator to afford ethyl imidazo[1,2-a]pyridine-2-carboxylate as a white powder.

Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-2-carboxylic acid

  • Suspend the ethyl imidazo[1,2-a]pyridine-2-carboxylate in a mixture of ethanol and water.

  • Add an excess (e.g., 2-3 equivalents) of sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

IV. References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.

  • ChemicalBook. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.

  • Baviskar, A. T., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate.

  • Guillaumet, G., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate.

  • Gouault, N., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed.

Sources

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with scientifically sound explanations and actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?

The most prevalent and established method for synthesizing the Imidazo[1,2-b]pyridazine core structure involves a condensation reaction. This is typically followed by hydrolysis to yield the desired carboxylic acid.

The general synthetic pathway can be broken down into two primary steps:

  • Step 1: Condensation and Cyclization to form the Ester Precursor. The synthesis usually starts with the reaction of a 3-aminopyridazine derivative with an α-halopyruvate, such as ethyl bromopyruvate. This reaction proceeds via an initial alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization to form the ethyl ester of this compound.[1][2][3] The use of a mild base, like sodium bicarbonate, is common to facilitate the reaction.[1]

  • Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidic workup, to afford the final product, this compound.

Caption: General synthetic scheme for this compound.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis 3-Aminopyridazine 3-Aminopyridazine Reaction1 Condensation/ Cyclization 3-Aminopyridazine->Reaction1 Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->Reaction1 Ester_Intermediate Ethyl Imidazo[1,2-b]pyridazine -2-carboxylate Reaction1->Ester_Intermediate Reaction2 Hydrolysis (e.g., NaOH, then H+) Ester_Intermediate->Reaction2 Final_Product Imidazo[1,2-b]pyridazine -2-carboxylic acid Reaction2->Final_Product

Q2: I am observing a significant amount of unreacted 3-aminopyridazine in my reaction mixture. What could be the cause and how can I improve the conversion?

Incomplete conversion is a common issue. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The condensation reaction may require prolonged heating to go to completion.[2][3] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not effectively neutralize the HBr byproduct, thereby protonating the starting aminopyridazine and reducing its nucleophilicity. Conversely, a base that is too strong can lead to side reactions. Ensure you are using at least one equivalent of a mild base like sodium bicarbonate.

  • Purity of Starting Materials: Impurities in either the 3-aminopyridazine or ethyl bromopyruvate can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

Q3: My final product shows an impurity with a molecular weight corresponding to the decarboxylated product. Why is this happening and how can I prevent it?

The presence of the decarboxylated impurity, Imidazo[1,2-b]pyridazine, suggests that the carboxylic acid group is being lost.

Causality: Decarboxylation is often induced by excessive heat.[4] This can occur during the hydrolysis step if the reaction is heated for too long or at too high a temperature. It can also happen during product isolation and drying if excessive heat is applied.

Prevention Strategies:

  • Milder Hydrolysis Conditions: Conduct the hydrolysis at a lower temperature (e.g., room temperature or slightly elevated) for a longer period.

  • Careful pH Adjustment: During the acidic workup to precipitate the carboxylic acid, avoid overly acidic conditions and high temperatures.

  • Gentle Drying: Dry the final product under vacuum at a moderate temperature.

Q4: I am struggling with the purification of the final product. What are the recommended methods?

Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common choices include ethanol, methanol, or mixtures of water with these alcohols.

  • Acid-Base Extraction: An acid-base workout can be effective in removing non-acidic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate solution), wash with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral impurities, and then re-precipitate the product by adding acid.

  • Column Chromatography: While possible, silica gel chromatography can be difficult due to the polar nature of the carboxylic acid. If this method is necessary, consider using a polar mobile phase, potentially with a small amount of acetic or formic acid to improve peak shape.

Troubleshooting Guide: Common Impurities and Their Mitigation

ImpurityPotential CauseProposed Solution
Unreacted 3-Aminopyridazine Incomplete reaction.Increase reaction time and/or temperature. Ensure correct stoichiometry of reagents and base. Verify purity of starting materials.
Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate Incomplete hydrolysis.Extend the hydrolysis reaction time or use a stronger base concentration. Monitor reaction completion by TLC or HPLC.
Imidazo[1,2-b]pyridazine (Decarboxylated Product) Excessive heat during hydrolysis or workup.Use milder hydrolysis conditions (lower temperature). Avoid excessive heating during product isolation and drying.
Polymeric or Tar-like Substances Side reactions due to harsh conditions (e.g., strong base, high temperature).Use milder reaction conditions. Ensure an inert atmosphere if starting materials are sensitive to oxidation.

Experimental Protocols

Protocol: Hydrolysis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

This protocol provides a standard procedure for the hydrolysis of the ester intermediate to the final carboxylic acid product.

  • Dissolution: Dissolve ethyl imidazo[1,2-b]pyridazine-2-carboxylate in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1-2 M) to the reaction mixture. Typically, 2-3 equivalents of NaOH are used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by TLC or HPLC until the starting ester is consumed.

  • Solvent Removal: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 3-4. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Caption: Workflow for the hydrolysis of the ester intermediate.

G Start Start with Ethyl Imidazo[1,2-b]pyridazine -2-carboxylate Dissolve Dissolve in Ethanol/Methanol Start->Dissolve AddBase Add aq. NaOH solution Dissolve->AddBase React Stir at RT or gentle heat AddBase->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete RemoveSolvent Remove organic solvent (in vacuo) Monitor->RemoveSolvent Complete Acidify Cool and acidify with HCl RemoveSolvent->Acidify Filter Collect solid by filtration Acidify->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Imidazo[1,2-b]pyridazine -2-carboxylic acid Dry->End

Analytical Characterization

A multi-faceted analytical approach is crucial for confirming the purity of the synthesized this compound.[5]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify impurities.[5] A reversed-phase C18 column with a UV detector is commonly used.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the desired product and identify unknown impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the final product. Both ¹H and ¹³C NMR should be performed.
Elemental Analysis To confirm the elemental composition of the synthesized compound.[5]

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem. (n.d.).
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. (n.d.).
  • IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook. (n.d.).
  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (n.d.).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).

Sources

Technical Support Center: Purification of Imidazo[1,2-b]pyridazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Imidazo[1,2-b]pyridazine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a key pharmacophore in medicinal chemistry, with derivatives showing potential as kinase inhibitors and other therapeutic agents.[1][2] However, achieving high purity for these compounds, particularly those bearing a carboxylic acid moiety, can be challenging.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common issues encountered during the purification process. Our goal is to equip you with the scientific rationale and practical steps needed to obtain highly pure this compound for your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone derivative.[3] Based on this and other common synthetic transformations, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-aminopyridazine precursors or α-halo ketone reagents.

  • Reaction Byproducts: Products arising from side reactions or incomplete cyclization.

  • Inorganic Salts: Bases such as sodium bicarbonate or potassium carbonate are often used in the synthesis, and their salts may persist in the crude product.[3]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., ethanol, DMF, dioxane).

Q2: I have my crude product. What is the best purification technique to start with?

A2: The presence of the carboxylic acid group is the most significant factor in designing your purification strategy. It provides a powerful "handle" for separation. The optimal first step depends on the nature of the main impurities. We recommend the following decision-making process:

G start Crude Imidazo[1,2-b]pyridazine- 2-carboxylic acid q1 Are the major impurities neutral or basic? start->q1 acid_base Acid-Base Extraction (Highly Recommended) q1->acid_base Yes q2 Is the product a solid at room temperature? q1->q2 No / Unsure recrystallize Attempt Recrystallization q2->recrystallize Yes chromatography Silica Gel Chromatography (with acidic modifier) q2->chromatography No (Oil/Gum) success Success: Pure Solid recrystallize->success failure Failure: Oiling out or low purity recrystallize->failure failure->chromatography G cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve Crude Product in an Organic Solvent (e.g., EtOAc, DCM) extract 2. Extract with Saturated Aqueous NaHCO₃ Solution dissolve->extract wash 3. Separate Layers (Organic layer contains neutral/basic impurities) isolate_aq 4. Isolate Aqueous Layer (Contains Sodium Salt of Carboxylic Acid) acidify 5. Acidify Aqueous Layer with conc. HCl (ice bath) to pH ~2 isolate_aq->acidify precipitate 6. Pure Carboxylic Acid Precipitates Out acidify->precipitate collect 7. Collect by Filtration, Wash with Cold Water, and Dry precipitate->collect extract->wash extract->isolate_aq

Sources

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic scaffold. Here, we address common experimental challenges, provide scientifically grounded explanations for the formation of key byproducts, and offer robust troubleshooting strategies to improve yield, purity, and overall success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted to help you quickly diagnose and resolve specific issues encountered during the synthesis.

Q1: My reaction yield is low, and I've isolated a highly polar, water-soluble byproduct that doesn't correspond to my desired product. What is it and how can I prevent its formation?

A1: Plausible Cause: The most likely identity of this byproduct is the N1-alkylated pyridinium salt, which results from the reaction of your α-halo ketoester (e.g., ethyl bromopyruvate) at the wrong nitrogen atom of the 3-aminopyridazine starting material. Mechanistically, the endocyclic ring nitrogen (N1) of 3-aminopyridazine is often more nucleophilic than the exocyclic amino group (NH2).[1] This preferential alkylation at N1 forms a quaternary ammonium salt, which is highly polar and often water-soluble. This pathway is a competitive dead-end that consumes starting material and prevents the necessary subsequent cyclization to form the imidazo[1,2-b]pyridazine ring system.

Preventative Strategies:

  • Modify the Starting Material: The most effective solution is to use a 3-aminopyridazine derivative with a halogen (e.g., 3-amino-6-chloropyridazine) or other electron-withdrawing group. This modification reduces the nucleophilicity of the N1 ring nitrogen, favoring the initial reaction at the exocyclic amino group, which leads directly to the desired cyclization pathway.[1]

  • Solvent Choice: Performing the reaction in a less polar, aprotic solvent can sometimes disfavor the formation of the charged pyridinium salt intermediate.

  • Base Addition: While some procedures run the initial alkylation neat or in a neutral solvent, the addition of a non-nucleophilic base (e.g., sodium bicarbonate) can facilitate the subsequent cyclization step, potentially improving the overall flux towards the desired product over the N1-alkylation byproduct.

Q2: I was targeting the final carboxylic acid product, but my spectroscopic analysis (NMR, MS) confirms I have isolated the ethyl ester precursor (ethyl imidazo[1,2-b]pyridazine-2-carboxylate). What went wrong?

A2: Plausible Cause: This issue arises from incomplete hydrolysis of the ethyl ester. The synthesis is a two-step process: (1) cyclization to form the ethyl ester, and (2) saponification (hydrolysis) of the ester to the carboxylic acid. Incomplete hydrolysis is common and can be attributed to several factors:

  • Insufficient Base: Not using a sufficient molar excess of the base (e.g., NaOH or LiOH) will result in an incomplete reaction.

  • Short Reaction Time or Low Temperature: Hydrolysis kinetics can be slow. Insufficient time or temperatures below reflux may not drive the reaction to completion.

  • Poor Solubility: The ethyl ester may have limited solubility in the aqueous/alcoholic solvent system used for hydrolysis, reducing the effective concentration at the reaction interface.

Corrective Actions:

  • Optimize Hydrolysis Conditions: Ensure at least 2-4 equivalents of base are used. A common and effective system is a mixture of ethanol or THF with aqueous NaOH, heated to reflux for 2-6 hours. Monitor the reaction by TLC or LC-MS until all starting ester has been consumed.

  • Improve Solubility: If solubility is an issue, consider adding a co-solvent like THF or dioxane, which can help solubilize the ester and facilitate its interaction with the aqueous base.

  • Re-subject the Product: Your isolated ethyl ester is not a loss. It can be subjected to the hydrolysis conditions again to convert it to the desired carboxylic acid.

Q3: After purification, my final carboxylic acid product shows a new, less polar impurity on a TLC plate, and I observe some gas evolution upon heating. What is this new compound?

A3: Plausible Cause: The likely culprit is the decarboxylated product, imidazo[1,2-b]pyridazine. Heterocyclic carboxylic acids, particularly those with the carboxyl group attached to the imidazole ring, can be susceptible to decarboxylation (loss of CO2) when subjected to harsh conditions, most notably high heat. This would result in a significantly less polar compound.

Preventative & Diagnostic Strategies:

  • Avoid Excessive Heat: During workup and purification, avoid unnecessarily high temperatures. If you are removing solvent, use a rotary evaporator at moderate temperatures (<50°C). Avoid purification methods like distillation.

  • Purification Method: Crystallization from a suitable solvent system is often the best method for purifying the final carboxylic acid, as it is typically a crystalline solid. This method avoids the high temperatures associated with other techniques.

  • Characterization: The mass spectrum of the impurity should show a mass loss of 44 Da (the mass of CO2) compared to your desired product. The 1H NMR spectrum would be expected to show a proton signal in place of the carboxyl group on the imidazole ring.

Q4: The mass spectrum of my product is correct for the desired structure, but the NMR spectrum is complex and doesn't match the expected pattern. Could I have formed a regioisomer?

A4: Plausible Cause: While the formation of the imidazo[1,2-b]pyridazine system is generally favored, the formation of a regioisomer, such as an imidazo[1,5-a]pyridazine derivative, is a theoretical possibility depending on the specific reaction conditions and substrates. This could occur if the cyclization involves an alternative nitrogen atom. However, the most common cause for a correct mass but incorrect NMR is the N1-alkylation byproduct discussed in Q1, which is an acyclic isomer of the cyclized intermediate.

Troubleshooting Steps:

  • Re-evaluate the N1-Alkylation Byproduct: Before considering less common regioisomers, carefully analyze your NMR data for signatures of the N1-alkylated pyridinium salt. Look for the absence of the characteristic imidazo-ring proton and shifts consistent with a positively charged pyridinium ring.

  • Advanced NMR: If the N1-alkylation product is ruled out, 2D NMR techniques (like HMBC and NOESY) can be invaluable for definitively establishing the connectivity of the fused ring system and confirming the correct regioisomer.

  • Review the Mechanism: The established mechanism for this reaction strongly favors the imidazo[1,2-b]pyridazine product. Isomer formation is more likely if using highly substituted or unusual starting materials that could sterically or electronically alter the preferred cyclization pathway.

Frequently Asked Questions (FAQs)

Q: What is the standard, most reliable synthetic route to this compound?

A: The most common and well-documented route is a two-step synthesis.

  • Step 1 (Cyclization): 3-Aminopyridazine (or a substituted variant like 3-amino-6-chloropyridazine) is reacted with ethyl bromopyruvate in a solvent like ethanol or THF, often with heating.[2] This reaction forms ethyl imidazo[1,2-b]pyridazine-2-carboxylate.

  • Step 2 (Hydrolysis): The isolated ethyl ester is then hydrolyzed using a base, such as sodium hydroxide in an aqueous alcohol solution, to yield the final this compound product after acidic workup.

Q: Why is ethyl bromopyruvate a challenging reagent to work with?

A: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment. Furthermore, its stability can be a concern. Commercial grades may contain impurities like HBr, which can degrade the reagent.[3] It can also undergo self-condensation or disproportionation to form ethyl pyruvate and ethyl dibromopyruvate, leading to potential byproducts in your reaction.[3] Using freshly opened or purified ethyl bromopyruvate is recommended for best results.

Q: Can I use a one-pot method for this synthesis?

A: While one-pot syntheses for related imidazo-fused systems exist, for this specific target, a stepwise procedure with isolation of the intermediate ester is generally more reliable. This approach allows for the purification of the ester, ensuring that only the correct precursor enters the hydrolysis step and simplifying the final purification of the carboxylic acid.

Visualizing the Reaction: Pathways and Troubleshooting

Diagram 1: Main Reaction vs. Byproduct Formation

reaction_pathway cluster_reactants Starting Materials cluster_products Reaction Pathways A 3-Aminopyridazine C Desired Intermediate (N-alkylation at NH2) A->C Path A (Desired) F Side-Product (N1-Alkylated Salt) A->F Path B (Side Reaction) B Ethyl Bromopyruvate B->C Path A (Desired) B->F Path B (Side Reaction) D Desired Product (Ethyl Ester) C->D Cyclization lab_A Favored by electron-withdrawing groups on pyridazine E Final Product (Carboxylic Acid) D->E Hydrolysis G Degradation Product (Decarboxylated) E->G Decarboxylation (Heat) lab_B Favored on unsubstituted 3-aminopyridazine

Caption: Reaction scheme showing the desired pathway (Path A) versus the major side reaction (Path B).

Diagram 2: Troubleshooting Workflow

Caption: A logical workflow for diagnosing and solving common synthesis problems.

Data Summary Tables

Table 1: Common Byproducts and Their Characteristics

Compound NameStructureMolecular Weight ( g/mol )Key Differentiating FeaturesConditions Favoring Formation
Desired Product This compound163.14Acidic proton (~13-14 ppm in NMR), characteristic aromatic signals.Optimized hydrolysis of the ethyl ester precursor.
Ethyl Ester Precursor Ethyl imidazo[1,2-b]pyridazine-2-carboxylate191.19Ethyl group signals in NMR (quartet ~4.4 ppm, triplet ~1.4 ppm). Less polar than the acid.Incomplete hydrolysis (insufficient base, time, or temperature).
N1-Alkylated Salt 3-Amino-1-(1-ethoxy-1,2-dioxopropan-2-yl)pyridazin-1-ium bromide291.12 (as bromide salt)Acyclic. Highly polar (water-soluble). Lacks imidazo-ring proton. NMR shows deshielded pyridinium protons.Use of unsubstituted 3-aminopyridazine.
Decarboxylation Product Imidazo[1,2-b]pyridazine119.13Loss of 44 Da from parent acid. Appearance of a new proton on the imidazole ring in NMR. Much less polar.High temperatures during workup, purification, or storage.

Experimental Protocol: A Validated Approach

This protocol details the two-step synthesis and highlights critical control points.

Step 1: Synthesis of Ethyl Imidazo[1,2-b]pyridazine-2-carboxylate

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of aminopyridazine).

  • Addition of Ketoester: To the stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. [Critical Step: Using a slight excess of the pyruvate ensures full conversion of the limiting aminopyridazine. The quality of ethyl bromopyruvate is key; use from a recently opened bottle.]

  • Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate may form. Reduce the solvent volume using a rotary evaporator. Add a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.

Step 2: Hydrolysis to this compound

  • Saponification Setup: Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (2.5 eq) and heat the mixture to reflux. [Critical Step: Ensure a sufficient excess of base is used to drive the hydrolysis to completion.]

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC. The reaction is typically complete in 2-4 hours.

  • Acidic Workup: Cool the reaction mixture in an ice bath. Carefully acidify to pH 2-3 using concentrated HCl or 1M HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to obtain the final this compound. Further purification can be achieved by recrystallization if necessary.

References

  • Yadav, G., & Singh, R. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. Available at: [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

  • Imidazopyridazine. Wikipedia. Available at: [Link]

  • Imidazo[1,2-b]pyridazines, their processes of preparation and their use as GABA receptor ligands. (2007). Google Patents.
  • Cui, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(4), 1746-1761. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). MDPI. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). National Institutes of Health. Available at: [Link]

  • Ethyl imidazo[1,2-B]pyridazine-2-carboxylate. PubChem. Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2007). ResearchGate. Available at: [Link]

  • Synthesis of ethyl bromopyruvate. (2000). Google Patents.

Sources

"solubility issues of Imidazo[1,2-b]pyridazine-2-carboxylic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a rigid, fused aromatic ring system and a polar carboxylic acid group, presents a classic solubility dilemma. The molecule possesses both hydrophilic (the carboxylic acid) and lipophilic (the imidazopyridazine core) characteristics. Furthermore, strong intermolecular forces in the solid state, such as hydrogen bonding between carboxylic acid moieties and π-stacking of the aromatic rings, contribute to high crystal lattice energy. This often results in poor solubility in a wide range of common organic solvents, posing a significant challenge during synthesis, purification, and biological screening.

This guide provides a structured approach to troubleshooting and overcoming these solubility issues, empowering researchers to handle this compound effectively in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in many common solvents?

The poor solubility is primarily due to two factors:

  • High Crystal Lattice Energy: In its solid state, the molecules are tightly packed and held together by strong intermolecular hydrogen bonds between the carboxylic acid groups and potential π-π stacking of the fused ring systems. A significant amount of energy is required for a solvent to break apart this stable crystal lattice.

  • Amphipathic Nature: The molecule has distinct polar (carboxylic acid) and non-polar (aromatic rings) regions. Simple solvents cannot effectively solvate both ends of the molecule simultaneously. Polar solvents like water or methanol interact well with the acid group but poorly with the aromatic core, while non-polar solvents like hexane or toluene interact favorably with the core but cannot solvate the highly polar acid group.

Q2: What are the best initial solvents to try for dissolving this compound?

Based on its structure, the most promising solvents are highly polar aprotic solvents. These solvents can disrupt the hydrogen bonds of the crystal lattice without the risk of protonating or deprotonating the molecule in an uncontrolled manner. A recommended starting point is summarized in the table below.

Table 1: Recommended Starting Solvents for Solubility Screening

Solvent Class Example Solvents Expected Solubility Rationale & Comments
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) Moderate to High Excellent hydrogen bond acceptors that can effectively solvate the carboxylic acid group and the heterocyclic nitrogen atoms. Their polarity is suitable for interacting with the entire molecule.
Polar Protic Methanol, Ethanol Low to Moderate Can act as both hydrogen bond donors and acceptors, but may be less effective at breaking the strong dimer-like hydrogen bonds between the carboxylic acid groups compared to DMSO. Solubility often requires heating.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane Low Moderately polar but lack the strong hydrogen-bonding capabilities needed to effectively break the crystal lattice. May be useful as part of a co-solvent system.
Chlorinated Dichloromethane (DCM), Chloroform Very Low Insufficiently polar to dissolve the carboxylic acid functional group.

| Non-Polar | Toluene, Hexane | Insoluble | These solvents cannot overcome the strong polar interactions of the carboxylic acid group, leading to negligible solubility. |

Q3: How does pH affect the solubility of this compound?

The carboxylic acid group means the compound's solubility is highly pH-dependent.[1][2][3]

  • In Acidic Conditions (low pH): The carboxylic acid group remains protonated (-COOH). This neutral form is generally more soluble in organic solvents than its charged counterpart.[4]

  • In Basic Conditions (high pH): The carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and thus demonstrates much higher solubility in aqueous or highly polar protic solvents, but it will be less soluble in most organic solvents.[4]

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific experimental scenarios in a question-and-answer format.

Scenario 1: The compound will not dissolve in methanol or ethanol, even with stirring.

Question: I'm trying to prepare a solution for a reaction in methanol, but the solid is not dissolving. What are my next steps?

Underlying Cause: The solvation energy provided by methanol at room temperature is insufficient to overcome the compound's crystal lattice energy.

Troubleshooting Workflow

G start_node Insoluble in Methanol at Room Temperature process_node1 Apply Gentle Heat (40-50°C) with stirring start_node->process_node1 Step 1 process_node process_node decision_node decision_node success_node SOLUBLE fail_node INSOLUBLE decision_node1 Dissolved? process_node1->decision_node1 decision_node1->success_node Yes process_node2 Step 2: Use Co-Solvent Add DMSO dropwise (1-10% v/v) to the heated suspension decision_node1->process_node2 No decision_node2 Dissolved? process_node2->decision_node2 decision_node2->success_node Yes (Note co-solvent presence) process_node3 Step 3: Consider Alternative Switch to a primary solvent like DMSO or NMP decision_node2->process_node3 No process_node3->fail_node If still insoluble, re-evaluate purity

Caption: Step-by-step workflow for dissolving the compound in polar protic solvents.

Detailed Protocols:

  • Protocol 1: Thermal Method

    • Suspend the this compound in methanol in a flask equipped with a stir bar and a condenser.

    • Gently warm the suspension in a water or oil bath to 40-50°C while stirring. Do not boil, as this could cause degradation.

    • Maintain the temperature and continue stirring for 15-30 minutes. Often, the compound will slowly dissolve.

    • Cool the solution to room temperature slowly. Be aware that the compound may crash out if the solution is supersaturated.

  • Protocol 2: Co-Solvency Method [5][6]

    • If heating alone is insufficient, add a small amount of a strong, polar aprotic co-solvent to the suspension in methanol.

    • Start by adding DMSO dropwise while stirring and gently warming. Aim for a final concentration of 1-10% DMSO.

    • The co-solvent helps break the intermolecular hydrogen bonds, allowing the primary solvent (methanol) to solvate the molecule.[7]

    • Causality: Co-solvents work by reducing the overall polarity of the solvent system, creating a more favorable environment for compounds with both polar and non-polar features.[5]

Scenario 2: A DMSO stock solution precipitates when diluted into an aqueous buffer.

Question: I successfully made a 10 mM stock in DMSO, but when I add it to my phosphate-buffered saline (PBS) for a biological assay, a precipitate forms immediately. How can I prevent this?

Underlying Cause: This is a classic example of the "anti-solvent" effect. While the compound is soluble in 100% DMSO, water is a poor solvent (an anti-solvent). When the DMSO stock is diluted into the aqueous buffer, the compound is no longer in a favorable solvent environment and precipitates out of the solution.[6]

Conceptual Solutions

G cluster_solution Solution Strategy compound This compound (Lipophilic Core + Polar Acid) dmso DMSO Molecules Solvates both parts of compound compound->dmso Soluble In precipitate Compound Aggregates (Precipitate) compound->precipitate water Aqueous Buffer (Anti-Solvent) Surrounds DMSO, cannot solvate compound well dmso->water Diluted Into water->precipitate Causes surfactant Surfactant Micelle (e.g., Tween 80) Hydrophobic core sequesters compound surfactant->compound Encapsulates

Caption: The anti-solvent effect and a surfactant-based solution strategy.

Detailed Protocols:

  • Protocol 1: Using Surfactants

    • Prepare your aqueous buffer (e.g., PBS) and add a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20. A typical starting concentration is 0.1% (v/v).

    • Vortex the buffer to ensure the surfactant is fully dispersed. Surfactants form micelles that can encapsulate poorly soluble compounds, keeping them dispersed in the aqueous phase.[8]

    • Add the DMSO stock solution dropwise to the surfactant-containing buffer while vortexing vigorously. This rapid mixing helps trap the compound within the micelles before it can precipitate.

  • Protocol 2: Using Cyclodextrins

    • Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5]

    • Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), in your aqueous buffer first.

    • The hydrophobic core of your compound will form an "inclusion complex" with the CD's cavity, rendering the entire complex water-soluble.[9]

    • Add your DMSO stock slowly to the CD-containing buffer with stirring.

Scenario 3: The compound needs to be used in a non-polar solvent for a reaction.

Question: My next synthetic step requires a non-polar solvent like toluene, but my starting material is completely insoluble. How can I proceed?

Underlying Cause: The highly polar carboxylic acid group is fundamentally incompatible with non-polar solvents.

Solution: Chemical Derivatization

The most effective strategy is to temporarily or permanently modify the carboxylic acid to make it less polar. Converting it to an ester is the most common approach.[10]

  • Protocol: Fischer Esterification (Example)

    • Objective: Convert the carboxylic acid (-COOH) to a methyl ester (-COOCH₃), which is significantly less polar and more soluble in organic solvents.

    • Procedure: a. Suspend 1 equivalent of this compound in anhydrous methanol (which acts as both solvent and reagent). b. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), carefully. c. Heat the mixture to reflux for several hours under an inert atmosphere, monitoring the reaction by TLC or LC-MS. d. Upon completion, neutralize the acid catalyst, remove the methanol under reduced pressure, and extract the ester product into a solvent like ethyl acetate.

    • Outcome: The resulting methyl ester will have drastically improved solubility in solvents ranging from dichloromethane to toluene, allowing subsequent reactions to be performed.

References

  • National Center for Biotechnology Information (2024). Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. Available from: [Link]

  • R Discovery (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • UNT Digital Library (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Imidazo(1,2-b)pyridazine-2-carboxylic acid. PubChem. Available from: [Link]

  • ResearchGate (n.d.). Co-solvent and Complexation Systems. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available from: [Link]

  • National Center for Biotechnology Information (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available from: [Link]

  • Amerigo Scientific (n.d.). This compound. Available from: [Link]

  • ResearchGate (n.d.). Improving solubility via structural modification. Available from: [Link]

  • University of Calgary (2023). Solubility of Organic Compounds. Available from: [Link]

  • Office of Scientific and Technical Information (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Reddit (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

  • Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Longdom Publishing (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • MDPI (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • Royal Society of Chemistry (2021). Tactics to Improve Solubility. Available from: [Link]

  • Chemistry LibreTexts (2020). 15.4: Physical Properties of Carboxylic Acids. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid. PubChem. Available from: [Link]

  • Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

Sources

"stability and degradation of Imidazo[1,2-b]pyridazine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[1,2-b]pyridazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important heterocyclic compound. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, which makes understanding its stability paramount for successful research and development.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Long-term storage at -20°C is recommended, especially for solutions in organic solvents. For solid material, storage at 2-8°C is generally acceptable for shorter periods. The key is to minimize exposure to heat, moisture, and light, which are potential drivers of degradation.

Q2: Is this compound susceptible to degradation in aqueous solutions?

A2: While specific data on this molecule is limited, the imidazo[1,2-b]pyridazine core is generally stable. However, like many heterocyclic compounds, it can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring opening. It is advisable to prepare fresh aqueous solutions for experiments and to buffer them to a neutral pH if they need to be stored for short periods.

Q3: What is the primary thermal degradation pathway for this compound?

A3: The most probable thermal degradation pathway is decarboxylation. Heteroaromatic carboxylic acids are known to undergo protodecarboxylation, often requiring high temperatures (in some cases up to 300°C) or the presence of metal catalysts.[2][3][4] This involves the loss of the carboxylic acid group as carbon dioxide, yielding the parent imidazo[1,2-b]pyridazine. Therefore, exposing the compound to excessive heat, both in solid form and in solution, should be avoided.

Q4: How does pH affect the stability of the compound in solution?

A4: The stability of this compound is expected to be pH-dependent. In strongly acidic or basic solutions, the rate of hydrolysis may increase. The imidazole ring contains a basic nitrogen atom, which will be protonated at low pH, potentially altering the electron distribution and reactivity of the ring system. Similarly, the carboxylic acid group will be deprotonated at basic pH. The optimal pH for stability is likely to be in the neutral to slightly acidic range (pH 4-7).

Q5: Should I be concerned about the photostability of this compound?

A5: Yes, photostability should be a consideration. Many nitrogen-containing heterocyclic compounds are susceptible to photodegradation. It is best practice to protect solutions and solid samples from direct light exposure by using amber vials or by wrapping containers in aluminum foil.[5]

II. Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during experiments.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Loss of compound potency or concentration over time in solution. 1. Hydrolytic Degradation: The compound may be degrading due to reaction with the solvent, especially if the solvent is aqueous and at a non-neutral pH. 2. Photodegradation: Exposure to ambient or UV light can cause degradation.1. pH Control: Buffer your solutions to a neutral pH (6-7.5). Prepare solutions fresh whenever possible. If storage is necessary, keep them at low temperatures (2-8°C or -20°C). 2. Light Protection: Store solutions in amber vials or protect them from light.
Appearance of new peaks in HPLC chromatogram during a time-course experiment. 1. Formation of Degradation Products: The new peaks are likely degradants resulting from hydrolysis, oxidation, or photolysis. 2. Thermal Degradation: If the experiment involves heating, decarboxylation may be occurring.1. Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks. This can help elucidate the degradation pathway. 2. Perform Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the specific conditions causing degradation. (See Protocol in Section IV).
Inconsistent results in biological assays. 1. Degradation in Assay Media: The compound might be unstable in the specific buffer or cell culture medium used, which can have a slightly basic pH (e.g., 7.4). 2. Adsorption to Labware: The compound may be adsorbing to plastic surfaces, reducing its effective concentration.1. Assess Media Stability: Incubate the compound in the assay medium for the duration of the experiment and analyze by HPLC to check for degradation. 2. Use Low-Binding Plates/Tubes: Consider using polypropylene or other low-adhesion labware. Include control samples to account for non-specific binding.
Discoloration of the solid compound upon storage. 1. Oxidation or Photodegradation: Exposure to air (oxygen) and/or light can lead to the formation of colored impurities.1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Light Protection: Ensure the container is opaque or stored in the dark.

III. Proposed Degradation Pathways

Due to the limited specific literature on the degradation of this compound, the following pathways are proposed based on fundamental chemical principles of the constituent functional groups.

A. Thermal Degradation: Decarboxylation

Under thermal stress, the most likely degradation pathway is the loss of the carboxylic acid group to form CO2 and the parent heterocycle, Imidazo[1,2-b]pyridazine.[2][3]

G Imidazo[1,2-b]pyridazine-2-carboxylic_acid This compound Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine-2-carboxylic_acid->Imidazo[1,2-b]pyridazine Δ (Heat) CO2 CO2 Imidazo[1,2-b]pyridazine-2-carboxylic_acid->CO2 Δ (Heat)

Caption: Proposed thermal decarboxylation pathway.

B. Hydrolytic Degradation: Ring Opening

Under harsh acidic or basic conditions, the amide-like bond within the imidazole ring may be susceptible to hydrolysis, leading to a ring-opened product.

G Imidazo[1,2-b]pyridazine-2-carboxylic_acid This compound Ring_Opened_Product Ring-Opened Product (Pyridazinyl-imidazole derivative) Imidazo[1,2-b]pyridazine-2-carboxylic_acid->Ring_Opened_Product H+ / H2O or OH- / H2O

Caption: Proposed hydrolytic degradation pathway.

C. Oxidative Degradation: N-Oxidation

The nitrogen atoms in both the imidazole and pyridazine rings are potential sites for oxidation, leading to the formation of N-oxides.

G Imidazo[1,2-b]pyridazine-2-carboxylic_acid This compound N_Oxide_Product N-Oxide Derivatives Imidazo[1,2-b]pyridazine-2-carboxylic_acid->N_Oxide_Product [O] (e.g., H2O2)

Caption: Proposed oxidative degradation pathway.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by regulatory guidelines.[6][7]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution (e.g., 1 mg/mL in Methanol) B Acid Hydrolysis (0.1M HCl, 70°C) A->B C Base Hydrolysis (0.1M NaOH, 70°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B conditions) A->F G Control (Solvent, RT, dark) A->G H Neutralize (if needed) & Dilute to working concentration B->H C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC-UV/PDA Method H->I J Characterize Degradants (LC-MS) I->J

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 70°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 70°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate the stock solution at 80°C.

      • Solid: Place a few milligrams of the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[8]

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

    • Cool thermal samples to room temperature.

  • Analysis:

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a developed stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.

    • Calculate the percentage of degradation and the relative amounts of each degradation product.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm (or PDA to assess peak purity)

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze Stressed Samples: Inject the samples generated from the forced degradation study.

  • Optimize Separation:

    • If peaks are co-eluting, adjust the gradient slope (make it shallower for better resolution).

    • Modify the mobile phase pH by using different additives (e.g., ammonium acetate) to alter the ionization and retention of the analyte and its degradants.

    • Try a different column chemistry (e.g., Phenyl-Hexyl) if C18 does not provide adequate separation.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method is "stability-indicating."

V. References

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development. ACS Publications.

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.

  • Decarboxylation. Organic Chemistry Portal.

  • Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 44(05), 653-676.

  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. ResearchGate.

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate.

  • Exploring Imidazo[1,2-b]pyridazine: A Key Pharmaceutical Intermediate. [Source Organization].

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.

  • Imidazopyridazine. Wikipedia.

  • Zhang, W., et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 51(8), 2415–2424.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • Sereda, O., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5081.

  • Forced Degradation Studies. Tepnel Pharma Services Limited.

  • Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

Sources

"troubleshooting low yield in imidazo[1,2-b]pyridazine ring formation"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of this medicinally important heterocyclic system.[1][2] We will explore the underlying chemistry, troubleshoot common issues leading to low yields, and provide actionable protocols to optimize your synthetic outcomes.

Introduction

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including the successful kinase inhibitor Ponatinib.[1][2] Its unique electronic and structural features make it a versatile building block in drug discovery. However, its synthesis is not without challenges. This guide provides a structured, question-and-answer-based approach to troubleshooting low yields and other common problems in its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is consistently low. What are the most common causes?

Low yields in imidazo[1,2-b]pyridazine synthesis often stem from a few critical factors. The primary culprits are typically suboptimal reaction conditions, the formation of side products, and issues with starting material quality. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Here is a logical workflow to diagnose the issue:

troubleshooting_workflow start Low Yield Observed check_sm Verify Starting Material Purity and Integrity start->check_sm check_sm->start If impure, purify/replace check_conditions Evaluate Reaction Conditions (Solvent, Base, Temperature) check_sm->check_conditions If pure analyze_side_products Identify Side Products (TLC, LC-MS, NMR) check_conditions->analyze_side_products analyze_side_products->check_conditions No obvious side products optimize_conditions Optimize Reaction Conditions analyze_side_products->optimize_conditions Side products identified purification Refine Purification Strategy optimize_conditions->purification success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low yields.

Q1: I am observing the formation of a major byproduct that is isomeric to my desired product. What is likely happening and how can I prevent it?

This is a classic issue of regioselectivity in the initial alkylation step. The 3-aminopyridazine starting material has two nucleophilic nitrogen atoms in the pyridazine ring. The ring nitrogen that is not adjacent to the amino group is often the most nucleophilic.[3] Alkylation by the α-bromoketone at this site leads to an undesired intermediate that cannot cyclize to the desired imidazo[1,2-b]pyridazine.

Causality: The higher nucleophilicity of the non-adjacent ring nitrogen leads to preferential alkylation at this position, hindering the desired cyclization.

Solution: The most effective strategy to overcome this is to use a 3-amino-6-halopyridazine. The presence of a halogen at the 6-position electronically deactivates the adjacent nitrogen, making the nitrogen at the 1-position more nucleophilic and directing the alkylation to the desired site for subsequent cyclization.[3]

regioselectivity cluster_0 Undesired Pathway cluster_1 Desired Pathway reactant1 3-Aminopyridazine undesired_alkylation Alkylation at more nucleophilic N reactant1->undesired_alkylation Major desired_alkylation Alkylation at N-1 reactant1->desired_alkylation reactant2 α-Bromoketone reactant2->undesired_alkylation reactant2->desired_alkylation no_cyclization No Cyclization undesired_alkylation->no_cyclization cyclization Intramolecular Cyclization desired_alkylation->cyclization product Imidazo[1,2-b]pyridazine cyclization->product

Caption: Competing reaction pathways in the alkylation of 3-aminopyridazine.

Q2: My reaction is sluggish and gives a low yield even with the correct aminopyridazine. How can I optimize the reaction conditions?

Optimizing reaction conditions is crucial. The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.

Expertise & Experience:

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are often good choices as they can dissolve the starting materials and facilitate the nucleophilic substitution. For multicomponent reactions, greener solvents like eucalyptol have also been successfully employed.[4] In some cases, using ethanol or methanol can also be effective, particularly with microwave heating.[5]

  • Base: A mild inorganic base like sodium bicarbonate is often sufficient to neutralize the HBr formed during the reaction without causing significant side reactions.[3] For less reactive substrates, a stronger organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be necessary.

  • Temperature: Many of these reactions require heating. Refluxing in the chosen solvent is a common starting point. However, microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many instances.[6]

  • Catalyst: For certain synthetic routes, such as multicomponent reactions, an acid catalyst like perchloric acid or a Lewis acid like iodine can significantly enhance the reaction rate.[4][6]

Data Presentation:

ParameterRecommendationRationale
Solvent DMF, Acetonitrile, Ethanol (with µW)Good solubility for reactants, facilitates SN2 reaction.
Base NaHCO₃, K₂CO₃, TEA, DIPEANeutralizes acid byproduct, prevents side reactions.
Temperature Reflux or Microwave (100-150 °C)Provides activation energy for the reaction.
Catalyst (if applicable) Perchloric acid, IodineActivates carbonyl group in multicomponent reactions.
Q3: I am attempting a palladium-catalyzed cross-coupling to form the imidazo[1,2-b]pyridazine ring, but the reaction stalls or gives a low yield. What could be the problem?

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be powerful for forming this ring system, but they are sensitive to several factors.[7]

Trustworthiness (Self-Validating System):

  • Catalyst Deactivation: The Pd(0) active species can be oxidized to inactive Pd(II) or can aggregate into palladium black.

    • Troubleshooting: Ensure strict anaerobic conditions (degas solvent, use an inert atmosphere). The choice of ligand is also critical; bulky, electron-rich phosphine ligands like Xantphos can stabilize the catalytic species.[7] The addition of a reducing agent or the use of a pre-catalyst that is readily activated can also help.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways.

    • Troubleshooting: Use high-purity, fresh ligands.

  • Base Incompatibility: The choice of base is crucial and can influence the catalytic cycle.

    • Troubleshooting: Cesium carbonate is often a good choice for these reactions.[7] Other bases like potassium phosphate or sodium tert-butoxide can also be effective depending on the specific substrates.

catalyst_deactivation active_catalyst Active Pd(0) Catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition deactivation_path1 Oxidation to Inactive Pd(II) active_catalyst->deactivation_path1 deactivation_path2 Aggregation to Palladium Black active_catalyst->deactivation_path2 reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->active_catalyst Catalytic Cycle

Caption: Common deactivation pathways for a palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is a representative example of the condensation reaction.

Materials:

  • 3-amino-6-chloropyridazine

  • 2-bromoacetophenone

  • Sodium bicarbonate

  • Ethanol

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • Add a solution of 2-bromoacetophenone (1.05 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

References

  • Cai, Z., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(23), 5736-5746. [Link]

  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Gouault, N., et al. (2018). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 2018(20), 2539-2547. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Reddy, T. R., et al. (2018). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 14, 2942-2949. [Link]

  • Barlin, G. B., et al. (1994). Imidazo[1,2-b]pyridazines. XVII. Synthesis and Central Nervous System Activity of Some 6-(Alkylthio and chloro)-3-(methoxy, unsubstituted and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines Containing Methoxy, Methylenedioxy and Methyl Substituents. Australian Journal of Chemistry, 47(11), 2001. [Link]

  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (n.d.). Autech Industry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Gomha, S. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]

  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 771-776. [Link]

  • Paidi, V. R., et al. (2015). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.[Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Substituted Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted imidazo[1,2-b]pyridazines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the kinase inhibitor Ponatinib.[1][2] However, its synthesis is not without challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common side reactions and pitfalls encountered during these synthetic campaigns.

Here, we move beyond simple protocols to explain the causality behind common issues, providing you with the mechanistic understanding needed to solve problems effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in a direct question-and-answer format.

Question 1: My reaction yield is very low, and I've isolated an unexpected isomer. What is happening?

This is the most frequent challenge and typically points to a problem of regioselectivity during the initial cyclization step.

Likely Cause: Formation of the Undesired Regioisomer

The classical synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone. The pyridazine ring has two nitrogen atoms (N1 and N2). For the desired product, the initial alkylation must occur at the N1 position, followed by intramolecular cyclization.

However, the N2 nitrogen, which is not adjacent to the amino group, is often the most nucleophilic site.[3] Alkylation at N2 leads to an intermediate that cannot cyclize to form the imidazo[1,2-b]pyridazine scaffold, thus halting the reaction pathway and resulting in low yields of the desired product.

Troubleshooting Protocol:

  • Confirm the Isomer Structure: Use 2D NMR techniques (HSQC, HMBC) to unequivocally determine the connectivity of your isolated byproduct. Mass spectrometry alone is insufficient as the regioisomer will have the same mass.

  • Enhance N1 Selectivity:

    • Modify the Starting Material: The most effective strategy is to use a 3-amino-6-halopyridazine. The presence of a halogen at the 6-position electronically deactivates the N2 nitrogen, favoring the initial alkylation at N1 and leading to good yields of the bicyclic product.[3]

    • Solvent and Base Selection: Conduct the reaction under mild basic conditions, for example, using sodium bicarbonate.[3] Stronger bases can deprotonate the amino group, altering the nucleophilicity of the ring nitrogens in unpredictable ways. The choice of solvent can also influence selectivity; polar aprotic solvents like DMF or acetonitrile are common.

    • Reaction Temperature: Run the initial alkylation at a lower temperature (e.g., room temperature) before heating to promote the cyclization step. This can help favor the kinetically preferred N1 alkylation.

Question 2: I'm seeing a significant amount of a high-molecular-weight byproduct I can't identify.

If you observe a product with a mass roughly double that of your expected product, you are likely forming a dimer.

Likely Cause: Dimerization or Self-Condensation

Under certain conditions, particularly with multicomponent reactions or when using highly reactive starting materials, side reactions such as dimerization of the pyridazine starting material or self-condensation of the ketone can occur. For instance, some palladium-catalyzed tandem reactions, while efficient, can lead to dimeric pyrido[2',3':4,5]imidazo[1,2-b]pyridazine derivatives if not carefully controlled.[4]

Troubleshooting Protocol:

  • Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry to analyze the crude reaction mixture. Look for peaks with masses corresponding to potential dimers or other condensation products.

  • Control Stoichiometry and Addition Rate:

    • Ensure precise stoichiometry of your reactants.

    • Employ slow, dropwise addition of the most reactive reagent (e.g., the α-haloketone) to the solution of the aminopyridazine. This maintains a low concentration of the reactive species, minimizing self-condensation.

  • Optimize Catalyst and Ligand: In metal-catalyzed reactions, the choice of catalyst and ligand is critical. For example, in Buchwald-Hartwig type reactions, ligands like Xantphos are often used to promote the desired intramolecular C-N bond formation over intermolecular side reactions.[4][5]

Question 3: My final product is difficult to purify, showing persistent impurities even after chromatography.

Purification challenges often arise from side reactions that produce byproducts with similar polarity to the desired product.

Likely Cause: Incomplete Cyclization or Formation of Stable Intermediates

The reaction proceeds via an N-alkylated intermediate. If the final cyclization and dehydration step is incomplete, this intermediate can persist. It often has a polarity very similar to the final aromatic product, making chromatographic separation difficult.

Troubleshooting Protocol:

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. The disappearance of the starting materials is not enough; you must confirm the disappearance of the intermediate as well.

  • Promote Dehydration/Cyclization:

    • Increase Temperature: After the initial alkylation, increasing the reaction temperature (e.g., to reflux) is often necessary to drive the intramolecular cyclization and dehydration.

    • Acid Catalysis: In some cases, a catalytic amount of a non-nucleophilic acid can promote the final dehydration step.

  • Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system. This technique can be highly effective for separating crystalline products from closely related, more soluble impurities.

Frequently Asked Questions (FAQs)

  • Q: How critical is the purity of the starting 3-aminopyridazine?

    • A: It is absolutely critical. Impurities in the starting material are a primary source of side reactions and purification difficulties. It is highly recommended to purify commercial 3-aminopyridazine by recrystallization or chromatography before use.

  • Q: What is the best way to introduce substituents at the C3 position?

    • A: Regiospecific synthesis of 3-substituted derivatives can be achieved through several methods, including one-pot reactions of 2-aminopyridines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, which provides excellent regioselectivity.[6]

  • Q: Can microwave irradiation improve my reaction?

    • A: Yes. Microwave activation can significantly reduce reaction times and improve yields, especially for sluggish steps like nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings on the imidazo[1,2-b]pyridazine core.[7] It can circumvent the lack of reactivity often seen under conventional thermal conditions.[7]

  • Q: Are there green chemistry approaches for this synthesis?

    • A: Yes, multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction are being explored under sustainable conditions using green solvents like eucalyptol to assemble the core structure efficiently.[8]

Key Reaction Mechanisms & Troubleshooting Workflow

The following diagrams illustrate the key synthetic pathway and a logical workflow for troubleshooting common issues.

General Synthetic Pathway and Major Side Reaction

This diagram shows the desired reaction pathway via N1 alkylation and the common side reaction pathway resulting from N2 alkylation.

G General Synthetic Pathway & Common Side Reaction Aminopyridazine 3-Aminopyridazine N1_Intermediate N1-Alkylated Intermediate (Desired) Aminopyridazine->N1_Intermediate Desired Path (N1 Attack) N2_Intermediate N2-Alkylated Intermediate (Side Product Precursor) Aminopyridazine->N2_Intermediate Side Reaction (N2 Attack) Haloketone α-Haloketone (R-CO-CH2Br) Haloketone->N1_Intermediate Desired Path (N1 Attack) Haloketone->N2_Intermediate Side Reaction (N2 Attack) Product Substituted Imidazo[1,2-b]pyridazine (Product) N1_Intermediate->Product Cyclization & Dehydration Stalled Reaction Stalls (No Cyclization) N2_Intermediate->Stalled

Caption: Desired vs. undesired pathways in imidazo[1,2-b]pyridazine synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a step-by-step diagnostic process to identify and solve the root cause of low product yield.

G Troubleshooting Workflow for Low Yield Start Problem: Low Yield Check_SM 1. Verify Purity of Starting Materials Start->Check_SM Analyze_Crude 2. Analyze Crude Mixture by LC-MS & NMR Check_SM->Analyze_Crude Identify_Byproduct 3. Identify Major Byproduct Analyze_Crude->Identify_Byproduct Regioisomer Is it the Regioisomer? Identify_Byproduct->Regioisomer Yes Dimer Is it a Dimer? Identify_Byproduct->Dimer Yes Unreacted Is it Unreacted Starting Material? Identify_Byproduct->Unreacted Yes Solve_Regio Solution: Use 6-halo-3-aminopyridazine or optimize conditions. Regioisomer->Solve_Regio Solve_Dimer Solution: Use slow addition of reagents. Dimer->Solve_Dimer Solve_Unreacted Solution: Increase temperature/time, check for intermediate. Unreacted->Solve_Unreacted

Caption: A logical workflow for diagnosing and resolving low-yield reactions.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Starting Material Use 3-amino-6-halopyridazineHalogen at C6 deactivates N2, promoting desired N1 alkylation and preventing regioisomer formation.[3]
Base Mild base (e.g., NaHCO₃)Avoids deprotonation of the amino group, maintaining the nucleophilicity differential between N1 and N2.[3]
Temperature Two-stage: initial alkylation at RT, then heat for cyclizationLower initial temperature can favor the kinetic product (N1 alkylation) before driving the reaction to completion with heat.
Catalyst (if applicable) Screen ligands (e.g., Xantphos, BrettPhos) for cross-couplingsLigand choice is crucial for promoting intramolecular cyclization over competing intermolecular side reactions.[5][9]
Reaction Monitoring TLC and LC-MSEssential to track the consumption of both starting materials and key intermediates to ensure the reaction goes to completion.
Activation Method Consider microwave irradiationCan dramatically reduce reaction times and improve yields for difficult transformations.[7]
References
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2020). ChemistrySelect. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Imidazopyridazine. Wikipedia. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2002). The Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020). European Journal of Medicinal Chemistry. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2002). The Journal of Organic Chemistry. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2021). Molecules. [Link]

  • Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation & Comparative

A Tale of Two Scaffolds: Imidazo[1,2-b]pyridazine-2-carboxylic acid vs. Imidazo[1,2-a]pyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, imidazo-fused five- and six-membered rings have garnered significant attention due to their "privileged" structural status, enabling them to interact with a wide array of biological targets. This guide provides a detailed comparative analysis of two isomeric yet distinct scaffolds: Imidazo[1,2-b]pyridazine-2-carboxylic acid and Imidazo[1,2-a]pyridine-2-carboxylic acid. We will delve into their synthesis, physicochemical properties, and burgeoning roles in drug discovery, supported by experimental data and protocols.

Structural and Physicochemical Distinctions: A Foundation for Divergent Biological Activities

At first glance, the two molecules appear strikingly similar, sharing a fused imidazo-heterocyclic core functionalized with a carboxylic acid at the 2-position. However, the placement of a single nitrogen atom in the six-membered ring fundamentally alters the electronic distribution, geometry, and ultimately, the pharmacological potential of the entire scaffold.

The imidazo[1,2-a]pyridine system features a nitrogen atom at the 4-position, creating a pyridine fusion. In contrast, the imidazo[1,2-b]pyridazine scaffold has an additional nitrogen at the 5-position, forming a pyridazine fusion. This seemingly subtle change has profound implications for the molecule's properties.

Below is a summary of their key physicochemical properties:

PropertyThis compoundImidazo[1,2-a]pyridine-2-carboxylic acid
Molecular Formula C₇H₅N₃O₂[1]C₈H₆N₂O₂[2]
Molecular Weight 163.13 g/mol [1]162.15 g/mol [2]
XLogP3 0.2[1]1.6[2]
Hydrogen Bond Donor Count 1[1]1[2]
Hydrogen Bond Acceptor Count 4[1]3[2]
Polar Surface Area 67.5 Ų[1]54.6 Ų[2]
Melting Point Not specified275-295 °C[3]

The most notable differences lie in the lipophilicity (XLogP3) and polar surface area. This compound is significantly more polar, which can influence its solubility, cell permeability, and pharmacokinetic profile. This distinction is a critical consideration in drug design, where a delicate balance of these properties is essential for oral bioavailability and target engagement.

Synthesis Strategies: Building the Core Scaffolds

The construction of these bicyclic systems generally involves the condensation of an aminopyridine or aminopyridazine with an α-halocarbonyl compound.

General Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid esters:

A common and efficient method involves the reaction of a 2-aminopyridine with an ethyl 3-bromopyruvate. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.

Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid cluster_0 Reaction Scheme 2-aminopyridine 2-Aminopyridine intermediate N-alkylated intermediate 2-aminopyridine->intermediate + ethyl_bromopyruvate Ethyl 3-bromopyruvate ethyl_bromopyruvate->intermediate product Ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediate->product Intramolecular cyclization hydrolysis Hydrolysis product->hydrolysis final_product Imidazo[1,2-a]pyridine-2-carboxylic acid hydrolysis->final_product

General synthetic route for Imidazo[1,2-a]pyridine-2-carboxylic acid.

General Synthesis of this compound:

Similarly, the imidazo[1,2-b]pyridazine core can be constructed through the condensation of a 3-aminopyridazine with an α-bromoketone. The introduction of a halogen on the pyridazine ring can enhance the reaction's efficiency by directing the initial alkylation.[4]

Synthesis of this compound cluster_1 Reaction Scheme 3-aminopyridazine 3-Aminopyridazine intermediate_pd N-alkylated intermediate 3-aminopyridazine->intermediate_pd + alpha_bromoketone α-Bromoketone alpha_bromoketone->intermediate_pd product_pd Imidazo[1,2-b]pyridazine derivative intermediate_pd->product_pd Intramolecular cyclization

General synthetic route for Imidazo[1,2-b]pyridazine derivatives.

A Divergence in Biological Applications: Targeting Different Disease Pathways

While both scaffolds are considered "privileged," their derivatives have been predominantly explored in different therapeutic areas, a direct consequence of their distinct electronic and steric properties.

Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: A Focus on Infectious Diseases and Inflammation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of drugs for a variety of conditions.[5][6] Derivatives of the carboxylic acid, particularly amides, have shown remarkable promise.

  • Antituberculosis Activity: A significant body of research highlights the potent activity of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][8][9] These compounds have demonstrated low nanomolar potency and favorable pharmacokinetic profiles.[9] The clinical candidate Telacebec (Q203) contains this core structure and targets the QcrB subunit of the cytochrome bc1 complex, essential for cellular respiration in M. tuberculosis.[8]

  • Anti-inflammatory Properties: Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to possess anti-inflammatory activity.[10] Docking studies suggest that these compounds can bind to the active sites of cyclooxygenase (COX-1 and COX-2) enzymes.[10]

  • Anticancer Potential: More recently, derivatives of imidazo[1,2-a]pyridine have been developed as covalent inhibitors of KRAS G12C, a notorious cancer-driving mutation.[11]

This compound Derivatives: A Powerhouse in Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly versatile core for the design of potent and selective kinase inhibitors, a critical class of drugs in oncology and immunology.[12][13]

  • Tyrosine Kinase 2 (Tyk2) Inhibition: Derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[14] These inhibitors have shown efficacy in preclinical models of autoimmune and inflammatory diseases.[14]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have demonstrated potent and highly selective inhibition of BTK, a key enzyme in B cell signaling.[15][16] One such compound, TM471-1, has advanced into Phase I clinical trials for B cell malignancies.[15]

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed as novel ALK inhibitors capable of overcoming resistance mutations that arise during cancer therapy.[17]

The following diagram illustrates a simplified, hypothetical signaling pathway where an imidazo[1,2-b]pyridazine-based BTK inhibitor could exert its effect.

BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream_Signaling Phosphorylation Cell_Proliferation B-Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor Imidazo[1,2-b]pyridazine-based BTK Inhibitor Inhibitor->BTK Inhibition

Hypothetical inhibition of the BTK signaling pathway.

Experimental Protocols: A Guide for the Bench Scientist

To provide practical insights, we outline representative experimental protocols for the synthesis and a key biological assay.

Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from established procedures.[18]

Materials:

  • 2-Aminopyridine

  • Ethyl 3-bromopyruvate

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Diisopropyl ether

Procedure:

  • Under magnetic stirring, dissolve 2-aminopyridine (1.0 eq) in anhydrous THF.

  • Slowly add ethyl 3-bromopyruvate (1.0 eq). A solid precipitate may form.

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and isolate the solid product by filtration.

  • Dissolve the solid in ethanol and heat to reflux for 16 hours.

  • Cool the reaction mixture to room temperature and separate any solids by filtration.

  • Place the filtrate in an ice bath to promote crystallization of the product.

  • Collect the crystallized product by filtration and wash with cold diisopropyl ether.

  • Dry the product in a vacuum desiccator to yield ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Rationale: The two-step heating process ensures the completion of both the initial N-alkylation and the subsequent intramolecular cyclization. The use of different solvents for reaction and crystallization aids in purification.

Protocol 2: In Vitro BTK Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of a compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a fluorescently labeled peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., an imidazo[1,2-b]pyridazine derivative)

  • Positive control inhibitor (e.g., Ibrutinib)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the assay buffer, recombinant BTK enzyme, and the test compound at various concentrations.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the signal (e.g., fluorescence) using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of the target kinase. The use of a positive control validates the assay's performance, and the dose-response curve allows for a quantitative determination of the compound's potency.

Conclusion and Future Perspectives

The comparative analysis of this compound and Imidazo[1,2-a]pyridine-2-carboxylic acid reveals a fascinating case of how subtle structural modifications can lead to profoundly different pharmacological profiles. While the imidazo[1,2-a]pyridine core has been extensively validated in the context of infectious diseases and inflammation, the imidazo[1,2-b]pyridazine scaffold has carved out a significant niche in the highly competitive field of kinase inhibition.

For drug development professionals, the choice between these scaffolds will be dictated by the specific therapeutic target and the desired properties of the final drug candidate. The greater polarity of the imidazo[1,2-b]pyridazine core may offer advantages in terms of solubility but could present challenges for cell permeability that need to be addressed through careful molecular design. Conversely, the more lipophilic nature of the imidazo[1,2-a]pyridine scaffold provides a different starting point for property modulation.

The continued exploration of these and other related heterocyclic systems will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

  • G. S. Singh, and D. S. S. M. de Oliveira, "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update," Current Topics in Medicinal Chemistry, vol. 16, no. 26, pp. 2963-2994, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27151271/]
  • ChemicalBook, "IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis." [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8270557.htm]
  • Q. Song et al., "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents," RSC Medicinal Chemistry, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00216h]
  • S. Samanta et al., "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents," RSC Medicinal Chemistry, vol. 14, no. 4, pp. 593-614, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00019b]
  • A. C. S. de Oliveira et al., "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities," Journal of Medicinal Chemistry, 2025. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00943]
  • S. Samanta et al., "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents," RSC Medicinal Chemistry, 2023. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b]
  • J. D. Duncia et al., "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors," ACS Medicinal Chemistry Letters, vol. 10, no. 4, pp. 577-582, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6465495/]
  • Y. Wang et al., "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors," Journal of Medicinal Chemistry, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/40369903/]
  • Y. Wang et al., "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors," Journal of Medicinal Chemistry, 2025. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c03083]
  • A. Garrido et al., "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review," European Journal of Medicinal Chemistry, vol. 226, p. 113867, 2021. [URL: https://www.researchgate.net/publication/355106197_Imidazo12-bpyridazine_as_privileged_scaffold_in_medicinal_chemistry_An_extensive_review]
  • Y. Zhang et al., "Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants," Bioorganic & Medicinal Chemistry Letters, vol. 89, p. 129309, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/37127110/]
  • M. A. Garcia-Nimo et al., "Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis," ResearchGate, 2025. [URL: https://www.researchgate.
  • PubChem, "Imidazo[1,2-a]pyridine-2-carboxylic acid." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2062168]
  • PubChem, "Imidazo(1,2-b)pyridazine-2-carboxylic acid." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10583132]
  • A. M. El-Sayed et al., "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives," Molecules, vol. 14, no. 1, pp. 264-278, 2009. [URL: https://www.researchgate.
  • Organic Chemistry Portal, "Synthesis of imidazo[1,2-a]pyridines." [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/imidazo[1,2-a]pyridines.shtm]
  • Sigma-Aldrich, "Imidazo 1,2-a pyridine-2-carboxylic acid technical grade, 85 64951-08-2." [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/690534]
  • Y. M. Pu et al., "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques," Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 24, pp. 6463-6466, 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2634839/]
  • CymitQuimica, "this compound, 6-chloro-." [URL: https://www.cymitquimica.com/6-chloroimidazo-1-2-b-pyridazine-2-carboxylic-acid-cas-179899-13-1]
  • A. Garrido et al., "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review," European Journal of Medicinal Chemistry, vol. 226, 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/34607244/]
  • K. A. Wójcik et al., "Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase," Frontiers in Chemistry, vol. 8, p. 602, 2020. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00602/full]
  • M. A. Ansari et al., "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)," Infectious Disorders - Drug Targets, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38509674/]
  • K. Ostrowska et al., "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives," Molecules, vol. 22, no. 9, p. 1547, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152140/]
  • H. A. Al-Bahrani et al., "Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis," Chemical Methodologies, 2024. [URL: https://www.chemmethod.com/article_189913.html]
  • M. E. Gonzalez-Lozano et al., "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW," MDPI, 2024. [URL: https://www.mdpi.com/1422-8599/28/1/14]
  • S. A. Al-Ghorbani et al., "Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations," ACS Omega, 2024. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02283]
  • A. H. B. Rashid et al., "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines," Molecules, vol. 28, no. 1, p. 34, 2022. [URL: https://www.mdpi.com/1420-3049/28/1/34]
  • A. K. Shirude et al., "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis," ACS Medicinal Chemistry Letters, vol. 4, no. 6, pp. 521-525, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3681534/]
  • PubChem, "Imidazo(1,2-a)pyridine-6-carboxylic acid." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7075376]
  • Amerigo Scientific, "this compound." [URL: https://www.amerigoscientific.com/imidazo-1-2-b-pyridazine-2-carboxylic-acid-cas-160911-42-2-2115781.html]
  • S. L. T. C. N'Dri et al., "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions," ChemistryOpen, vol. 10, no. 9, pp. 8985-9011, 2021. [URL: https://www.researchgate.
  • M. K. Ocal, "On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds," Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 8, no. 4, pp. 1217-1250, 2021. [URL: https://www.researchgate.net/publication/356501710_On_the_Biological_Importance_Preparation_and_Uses_of_Imidazo12-bpyridazine-Based_Compounds]
  • S. K. Prajapati et al., "Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity," ResearchGate, 2018. [URL: https://www.researchgate.net/publication/328458925_Synthesis_of_imidazo12-bpyridazine_comprised_piperazine_morpholine_derivatives_as_potent_antimycobacterial_agents_with_in_vivo_locomotor_activity]
  • Santa Cruz Biotechnology, "Imidazo[1,2-a]pyridine-2-carboxylic acid." [URL: https://www.scbt.com/p/imidazo-1-2-a-pyridine-2-carboxylic-acid-64951-08-2]
  • N. Cesur et al., "Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives," Arzneimittelforschung, vol. 48, no. 8, pp. 854-858, 1998. [URL: https://pubmed.ncbi.nlm.nih.gov/9785025/]
  • ChemicalBook, "this compound - Safety Data Sheet." [URL: https://www.chemicalbook.com/sds/160911-42-2_cb71061014.htm]
  • S. K. Guchhait et al., "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines," Organic & Biomolecular Chemistry, vol. 16, no. 43, pp. 8094-8123, 2018. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01948a]

Sources

A Comparative Guide to Imidazo[1,2-b]pyridazine-2-carboxylic Acid and Other Heterocyclic Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic carboxylic acids represent a cornerstone for the development of novel therapeutics. Their inherent structural features, including the ability to engage in hydrogen bonding and other non-covalent interactions, make them privileged scaffolds for targeting a multitude of biological receptors and enzymes. This guide provides a comprehensive comparison of Imidazo[1,2-b]pyridazine-2-carboxylic acid with other key heterocyclic carboxylic acids, namely Imidazo[1,2-a]pyridine-2-carboxylic acid, Pyrazole-3-carboxylic acid, and Indole-2-carboxylic acid. Through an objective lens, we will delve into their physicochemical properties, synthesis, and biological potential, supported by experimental data to empower researchers in making informed decisions for their drug discovery programs.

Introduction: The Significance of Heterocyclic Carboxylic Acids in Medicinal Chemistry

Heterocyclic scaffolds are fundamental building blocks in the design of small-molecule drugs. The incorporation of a carboxylic acid moiety into these frameworks introduces a key functional group capable of acting as a hydrogen bond donor and acceptor, as well as a potential coordination site for metal ions in metalloenzymes. This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The compounds selected for this comparison represent distinct yet related heterocyclic systems, each with a unique profile of electronic and steric properties that influence their biological activity.

This compound is the focal point of this guide. The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The successful kinase inhibitor Ponatinib, which features this core, has spurred significant interest in exploring its therapeutic potential[3].

Our comparative analysis will extend to:

  • Imidazo[1,2-a]pyridine-2-carboxylic acid: A structural isomer of the imidazo[1,2-b]pyridazine system, offering insights into the impact of nitrogen placement on the molecule's properties.

  • Pyrazole-3-carboxylic acid: A five-membered heterocyclic system known for its diverse biological applications, including antimicrobial and anti-inflammatory effects[4].

  • Indole-2-carboxylic acid: A bicyclic system containing a benzene ring fused to a pyrrole ring, which serves as a precursor to numerous antihypertensive drugs and has shown potential as an HIV-1 integrase inhibitor.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (LogP), and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the available data for our selected heterocyclic carboxylic acids.

PropertyThis compoundImidazo[1,2-a]pyridine-2-carboxylic acidPyrazole-3-carboxylic acidIndole-2-carboxylic acid
Molecular Weight ( g/mol ) 163.13162.15112.09161.16
pKa No experimental data available.Predicted: 0.67Predicted: 3.60 (for 5-acetyl derivative)3.6 - 4.44
LogP Predicted (XLogP3-AA): 0.2Predicted: 1.6Predicted (XLogP3): 0.1-0.5 (for methyl derivatives)1.65 - 2.31
Aqueous Solubility (g/L) No experimental data available.No experimental data available.No experimental data available.1.78

Key Insights:

  • Acidity: Indole-2-carboxylic acid exhibits a pKa in the range typical for carboxylic acids, suggesting it will be ionized at physiological pH. While experimental data is lacking for the other compounds, the predicted pKa for a substituted pyrazole-3-carboxylic acid is similar. The predicted pKa for Imidazo[1,2-a]pyridine-6-carboxylic acid is significantly lower, indicating a much stronger acid, likely due to the electronic influence of the fused ring system. The pKa of this compound remains a critical parameter to be determined experimentally.

  • Lipophilicity: Indole-2-carboxylic acid displays a moderate LogP value, suggesting a balance between aqueous solubility and membrane permeability. The predicted LogP values for the imidazopyridazine and pyrazole derivatives are significantly lower, indicating a more hydrophilic character. This could influence their distribution and cellular uptake.

  • Solubility: The experimental aqueous solubility of Indole-2-carboxylic acid is documented. The lack of data for the other compounds represents a significant knowledge gap that should be addressed in future studies.

Synthesis of Heterocyclic Carboxylic Acids

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Here, we provide an overview of the synthetic routes to each of the compared carboxylic acids.

Synthesis of this compound

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine with an α-haloketone derivative. For the synthesis of the 2-carboxylic acid, a common precursor is bromopyruvic acid.

cluster_0 Synthesis of this compound 3-Aminopyridazine 3-Aminopyridazine Intermediate Cyclization Intermediate 3-Aminopyridazine->Intermediate Reaction Bromopyruvic_acid Bromopyruvic acid Bromopyruvic_acid->Intermediate Target Imidazo[1,2-b]pyridazine- 2-carboxylic acid Intermediate->Target Cyclization

Figure 1: General synthetic scheme for this compound.

Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid

A common route to Imidazo[1,2-a]pyridine-2-carboxylic acid involves the reaction of 2-aminopyridine with ethyl bromopyruvate to form the corresponding ethyl ester, followed by hydrolysis.

Synthesis of Pyrazole-3-carboxylic Acid

Pyrazole-3-carboxylic acid can be synthesized through various methods, including the reaction of diethyl oxalate with a suitable hydrazine derivative, followed by cyclization and hydrolysis.

Synthesis of Indole-2-carboxylic Acid

A well-established method for the synthesis of Indole-2-carboxylic acid starts from o-nitrotoluene and diethyl oxalate, which undergo condensation to form an intermediate that is then reductively cyclized[5][6][7][8][9].

Comparative Biological Activity

While direct comparative studies of the parent carboxylic acids are limited, the biological activities of their respective scaffolds provide valuable insights into their therapeutic potential.

HeterocycleReported Biological Activities of the Scaffold/Derivatives
Imidazo[1,2-b]pyridazine Anticancer (kinase inhibitors), antimicrobial, anti-inflammatory, antiviral[1][2][10][11][12][13][14].
Imidazo[1,2-a]pyridine Anticancer, anti-inflammatory, antimicrobial, antiviral[15][16][17][18].
Pyrazole Antimicrobial, anti-inflammatory, anticancer, analgesic[4][19][20][21][22][23][24].
Indole Antihypertensive, HIV-1 integrase inhibition, anticancer.

Key Insights:

  • Anticancer Activity: Both the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds have yielded potent anticancer agents. For instance, an imidazo[1,2-b]pyridazine-based compound, 27f, was identified as a highly potent and selective Mps1 kinase inhibitor with an IC50 of 6.0 nM against the A549 cancer cell line[10]. Similarly, novel hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid have shown cytotoxicity against A549 and HepG2 cancer cell lines, with some compounds exhibiting lower IC50 values than cisplatin[15]. Derivatives of Imidazo[1,2-a]pyridine have also demonstrated cytotoxic effects against breast cancer cell lines[18][25].

  • Antimicrobial Activity: Derivatives of pyrazole have shown significant antibacterial activity, with some compounds exhibiting MIC values as low as 0.25 µg/mL against E. coli[20]. The imidazo[1,2-b]pyridazine scaffold has also been explored for its antifungal activity against phytopathogenic fungi[14][26].

The lack of directly comparable data for the parent carboxylic acids necessitates further investigation to delineate their intrinsic activities.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, standardized protocols for the synthesis of the parent compounds and the determination of their key physicochemical properties.

Synthesis Protocols

Protocol 1: Synthesis of this compound (Adapted from general procedures)

  • Dissolve 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol.

  • Add bromopyruvic acid (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of Indole-2-carboxylic Acid (Adapted from Organic Syntheses)[5]

  • Prepare a solution of potassium ethoxide in ethanol.

  • Add diethyl oxalate followed by o-nitrotoluene to the cooled solution.

  • Allow the reaction to proceed to form the potassium salt of ethyl o-nitrophenylpyruvate.

  • Dissolve the potassium salt in glacial acetic acid and subject it to catalytic hydrogenation using a platinum catalyst.

  • After completion of the reaction, filter the catalyst and precipitate the ethyl indole-2-carboxylate by adding water.

  • Hydrolyze the ethyl ester using a solution of potassium hydroxide in ethanol.

  • Acidify the reaction mixture to precipitate Indole-2-carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Physicochemical Property Determination Protocols

cluster_1 Physicochemical Property Determination Workflow Compound Test Compound pKa pKa Determination (Potentiometric Titration) Compound->pKa LogP LogP Determination (RP-HPLC) Compound->LogP Solubility Aqueous Solubility (Shake-Flask Method) Compound->Solubility Data Physicochemical Data pKa->Data LogP->Data Solubility->Data

Sources

A Comparative Guide to the Biological Activity Screening of Imidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its structural resemblance to purines has made it a focal point for the development of targeted therapies, particularly in oncology. The successful development of the multi-kinase inhibitor Ponatinib, which features this core structure, has spurred significant interest in exploring new derivatives for various therapeutic applications.[1][2] This guide provides an in-depth comparison of the biological activities of derivatives related to Imidazo[1,2-b]pyridazine-2-carboxylic acid, with a primary focus on their anticancer potential. We will compare their performance against established heterocyclic anticancer agents, provide detailed experimental protocols for activity screening, and explore the underlying mechanisms of action.

Comparative Analysis of Anticancer Activity

The primary therapeutic application explored for imidazo[1,2-b]pyridazine derivatives has been in the realm of oncology.[1][3] These compounds have frequently been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and differentiation.[4][5][6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development.[4][5][8]

To contextualize the potential of the imidazo[1,2-b]pyridazine scaffold, we compare its derivatives' in vitro anticancer activity with that of Quinazoline derivatives. Quinazolines are another class of heterocyclic compounds that have yielded successful, clinically approved kinase inhibitors, such as Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor.[9][10][11]

Table 1: Comparative In Vitro Anticancer Activity (IC50 Values in µM)

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Comparator: Gefitinib IC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 10a HepG2 (Liver)1.84>10[12]
Compound 10a MCF-7 (Breast)2.10>10[12]
Compound 10a A375 (Melanoma)1.95>10[12]
Quinazoline Gefitinib-Triazole 4b A549 (Lung)3.9415.11[13]
Gefitinib-Triazole 4b NCI-H1299 (Lung)4.4214.23[13]
Gefitinib-Triazole 4c A549 (Lung)4.0015.11[13]
4-pyrrylamino quinazoline GI-6 Miapaca2 (Pancreas)1.8~40[10]
4-pyrrylamino quinazoline GII-4 DU145 (Prostate)1.4~40[10]

Note: Data is compiled from different studies and direct comparison should be made with caution. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that derivatives of the related imidazo[1,2-a]pyridine scaffold can exhibit potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.[12] Importantly, novel quinazoline derivatives have also been synthesized that show significantly improved potency over the parent compound, Gefitinib, in certain cell lines.[10][13] This highlights the ongoing potential for developing highly active anticancer agents from both heterocyclic families.

Mechanism of Action: Kinase Inhibition and Signaling Pathways

Many imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by inhibiting protein kinases.[6][7][14] Structural analyses have revealed that these compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[14] A notable example is their activity against PIM kinases, which are implicated in hematopoietic malignancies.[14] The unique binding mode of some imidazo[1,2-b]pyridazines, which interact with the αC helix rather than the hinge region, can confer enhanced selectivity compared to traditional kinase inhibitors.[14]

A critical signaling pathway frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway , which governs cell survival, growth, and proliferation.[4][8][15] Kinase inhibitors, including those derived from imidazo[1,2-b]pyridazine and quinazoline scaffolds, often target components of this pathway or upstream activators like receptor tyrosine kinases (e.g., EGFR).[5][16]

Diagram 1: Simplified PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor Imidazo[1,2-b]pyridazine or Quinazoline Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: PI3K/Akt pathway and potential points of inhibition.

Experimental Protocols for Biological Screening

To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. Below are detailed methodologies for key assays used in the screening of potential anticancer compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Causality: The amount of purple formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in the color intensity upon treatment with a test compound indicates a reduction in cell viability or cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-b]pyridazine test compounds and control drugs (e.g., Gefitinib, DMSO as vehicle control) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[17]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours, until a purple precipitate is visible.[17]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Diagram 2: MTT Assay Experimental Workflow

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (e.g., Imidazo[1,2-b]pyridazine) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) (Purple Formazan Forms) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction.[20][21]

Causality: The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. A decrease in luminescence in the presence of an inhibitor indicates that the kinase's activity has been blocked.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[20] Prepare serial dilutions of the Imidazo[1,2-b]pyridazine test compounds.

  • Inhibitor Pre-incubation: In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO control to each well.[20]

  • Kinase Addition: Add the kinase solution (e.g., 2.5 µL) to each well. Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[20]

  • Initiate Kinase Reaction: Start the reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well. Incubate the plate at 30°C for 60 minutes, or an empirically determined optimal time.[20]

  • Stop Reaction and Deplete ATP: Add a reagent (such as ADP-Glo™ Reagent) to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[20][21]

  • ADP to ATP Conversion and Signal Generation: Add a kinase detection reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, and also contains luciferase/luciferin to generate a luminescent signal.[21] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Broader Biological Activities

While the primary focus has been on anticancer applications, the imidazo[1,2-b]pyridazine scaffold has been investigated for a range of other biological activities, including:

  • Anti-inflammatory: Some derivatives have shown the ability to inhibit pro-inflammatory enzymes like COX-2 and iNOS.[22][23] Others have been developed as inhibitors of IKKβ and IL-17A, key targets in inflammatory diseases.[24][25]

  • Antimicrobial: The scaffold has demonstrated potential as an antifungal and antibacterial agent.[26][27]

  • Neurological Disorders: Certain derivatives have been explored as inhibitors of DYRK1A, a kinase implicated in neurological disorders.[6]

This versatility underscores the importance of the imidazo[1,2-b]pyridazine core as a foundational structure for the development of new therapeutic agents across multiple disease areas.[1][3]

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors for cancer therapy. Their performance, when benchmarked against established heterocyclic agents like quinazolines, demonstrates competitive and sometimes superior activity. The successful application of standardized screening protocols, such as the MTT and in vitro kinase assays, is crucial for the objective evaluation and advancement of these compounds. Understanding their mechanism of action within key signaling pathways like PI3K/Akt provides a rational basis for future drug design and optimization. The continued exploration of this versatile scaffold is highly warranted and holds promise for the discovery of novel treatments for cancer and other diseases.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]

  • PubChem. (n.d.). PI3K/AKT Signaling in Cancer. National Center for Biotechnology Information. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441-451. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Nardi, D., et al. (1981). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Il Farmaco; edizione scientifica, 36(10), 846-854. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Synthonix. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. [Link]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 563-570. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). [Link]

  • Teulade, J. C., et al. (1978). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. European Journal of Medicinal Chemistry, 13(3), 271-276. [Link]

  • ACS Publications. (2023). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA. [Link]

  • Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 126, 1032-1043. [Link]

  • Zhang, Y., et al. (2014). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Molecules, 19(6), 7543-7560. [Link]

  • Ishikawa, T., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4583-4587. [Link]

  • Li, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6649. [Link]

  • Journal of Advanced Scientific Research. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • ResearchGate. (n.d.). Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. [Link]

  • ResearchGate. (n.d.). Development of heterocyclic-based anticancer agents: A comprehensive review. [Link]

  • Sharma, A., & Kumar, R. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(5), 720-744. [Link]

  • R Discovery. (2025). Development of heterocyclic-based anticancer agents: A comprehensive review. [Link]

  • MDPI. (2022). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. [Link]

  • Journal of Advanced Scientific Research. (n.d.). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. [Link]

  • ACS Publications. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]

  • Thieme. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • ResearchGate. (n.d.). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. [Link]

  • ScienceDirect. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

Sources

A Comparative Guide to Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The imidazo[1,2-b]pyridazine core has emerged as one such scaffold, demonstrating remarkable versatility and potency as a modulator of protein kinases. This guide provides a comprehensive comparative analysis of various imidazo[1,2-b]pyridazine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance as kinase inhibitors, supported by experimental data and protocols.

The significance of the imidazo[1,2-b]pyridazine scaffold was notably solidified with the FDA approval of Ponatinib , a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Ponatinib's success spurred a resurgence of interest in this heterocyclic system, leading to the exploration of a vast chemical space and the discovery of inhibitors targeting a wide array of kinases crucial in oncology and inflammatory diseases.[2] This guide will delve into the structure-activity relationships (SAR), comparative potency, and experimental evaluation of these promising therapeutic agents.

Comparative Analysis of Inhibitory Activity

The true measure of a kinase inhibitor lies in its potency and selectivity. The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-b]pyridazine derivatives against a range of key kinase targets. The data presented is a synthesis of findings from multiple peer-reviewed studies, providing a broad comparative overview.

Table 1: Inhibition of Cell Cycle and Related Kinases
Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)Cell-based IC50 (nM)Reference
27f Mps1 (TTK)-A5496.0[3]
Compound 17 Mps1 (TTK)2.8A5496.0[1]
Compound 46 CDK25--[4]
Compound 47 CDK23--[4]
Compound 20a DYRK1A50--[5]
Compound 20a CLK182--[5]
Compound 20a CLK444--[5]
Compound 17 (DYRK) DYRK1A--Potent cellular inhibitor[6]
CHR-6494 derivative 21 Haspin6U-2 OSAnti-proliferative[2]
CHR-6494 derivative 22 Haspin12U-2 OSAnti-proliferative[2]
Table 2: Inhibition of Signaling Kinases
Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)Cell-based IC50 (nM)Reference
Ponatinib BCR-ABL (Wild-Type)0.37--[7]
Ponatinib BCR-ABL (T315I mutant)2.0--[7]
Compound A17 mTOR67A549-[8]
Compound A18 mTOR62A549-[8]
Compound 34f FLT3-ITD4MV4-117
Compound 34f FLT3-D835Y1MOLM-139
K00135 PIM1Low nMMV4;11-[9]
K00486 PIM1Low nM--[9]
Compound 22 (BTK) BTK1.3--[10]
GNF-8625 TRKA0.004 µMBa/F3-[1]
Table 3: Inhibition of Tyk2 Pseudokinase
Compound IDTargetKᵢ (nM)Cellular Assay (IFNα)Cellular IC50 (nM)Reference
Compound 6 Tyk2 JH2-Kit225 T cells12-41[11]
Compound 29 Tyk2 JH2--Potent cellular inhibitor[3]

Structure-Activity Relationship (SAR) Insights

The extensive research into imidazo[1,2-b]pyridazine derivatives has unveiled key structural features that govern their potency and selectivity.

  • Substitution at the 3-position: This position is crucial for interacting with the hinge region of many kinases. Aromatic and heteroaromatic substituents are well-tolerated and can be modified to enhance potency and selectivity. For instance, in a series of mTOR inhibitors, aryl urea moieties at this position were found to be critical for activity.[8]

  • Substitution at the 6-position: Modifications at this position often influence the solubility and pharmacokinetic properties of the compounds. In the development of Mps1 inhibitors, aryl substitutions at the 6-position improved cellular activity.[3]

  • Substitution at the 2-position: While less explored, small alkyl groups at this position can be beneficial. For example, methylation of the 2-position in a series of DYRK1A inhibitors led to improved binding affinity.[6]

The strategic combination of different substituents at these key positions allows for the fine-tuning of the inhibitor's properties, leading to the development of highly potent and selective compounds for a variety of kinase targets.

Mechanism of Action: From ATP Competition to Allosteric Modulation

The majority of imidazo[1,2-b]pyridazine-based kinase inhibitors function as ATP-competitive inhibitors . They achieve their effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The imidazo[1,2-b]pyridazine scaffold itself often forms key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

Interestingly, a novel mechanism of action has been identified for some derivatives targeting the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2). These compounds act as allosteric inhibitors , binding to the catalytically inactive JH2 domain and inducing a conformational change that inhibits the activity of the adjacent catalytic JH1 domain.[3][11] This allosteric approach offers a promising strategy for achieving high selectivity, as pseudokinase domains are often more diverse than the highly conserved catalytic domains.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used in the characterization of imidazo[1,2-b]pyridazine kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust and high-throughput method suitable for screening and profiling kinase inhibitors.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Imidazo[1,2-b]pyridazine test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Protocol:

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to the Kₘ for the kinase.

    • In a white opaque multiwell plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[12][13]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP.

    • Incubate the plate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases. The two-step process of first depleting unused ATP before converting the product ADP to ATP for detection minimizes background signal and provides a large dynamic range, allowing for the accurate determination of inhibitor potency even for kinases with low activity.

Cell-Based Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the anti-proliferative effects of kinase inhibitors on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.[15][16]

    • Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices: The MTT assay is a reliable and cost-effective method for assessing the cytotoxic or cytostatic effects of compounds on proliferating cells. The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable cells. This provides a quantitative measure of the inhibitor's ability to impede cell growth and survival.

Signaling Pathways and Mechanisms of Action: Visualized

To better understand the biological context in which these inhibitors operate, the following diagrams illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K (Inhibited by Imidazo[1,2-b]pyridazines) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 (Inhibited by Imidazo[1,2-b]pyridazines) AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a key target for several imidazo[1,2-b]pyridazine derivatives.[18][19]

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 G1/S Checkpoint G1/S Checkpoint Cyclin D-CDK4/6->G1/S Checkpoint Cyclin E-CDK2 Cyclin E-CDK2 Cyclin A-CDK2 Cyclin A-CDK2 Cyclin E-CDK2->Cyclin A-CDK2 G2/M Checkpoint G2/M Checkpoint Cyclin A-CDK2->G2/M Checkpoint Cyclin B-CDK1 Cyclin B-CDK1 Mitotic Spindle Assembly Mitotic Spindle Assembly Cyclin B-CDK1->Mitotic Spindle Assembly Aurora Kinases Aurora Kinases Aurora Kinases->Mitotic Spindle Assembly G1/S Checkpoint->Cyclin E-CDK2 G2/M Checkpoint->Cyclin B-CDK1 Inhibitors Imidazo[1,2-b]pyridazine CDK & Aurora Kinase Inhibitors Inhibitors->Cyclin E-CDK2 Inhibitors->Cyclin A-CDK2 Inhibitors->Cyclin B-CDK1 Inhibitors->Aurora Kinases

Caption: Imidazo[1,2-b]pyridazine derivatives targeting CDKs and Aurora kinases disrupt the cell cycle, leading to cell cycle arrest and apoptosis.[4][20]

Selectivity and Off-Target Effects: A Critical Consideration

While potency is a desirable attribute, the selectivity of a kinase inhibitor is paramount to its therapeutic potential and safety profile. The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.

Kinome-wide profiling of imidazo[1,2-b]pyridazine derivatives has revealed varying degrees of selectivity. For example, a potent and orally active Tyk2 JH2 inhibitor demonstrated remarkable selectivity, inhibiting only one other kinase (HIPK4) with a selectivity of 480-fold out of a panel of 230 kinases.[11] Conversely, other derivatives have shown activity against multiple kinases, such as the dual inhibition of DYRKs and CLKs.[5] The well-known inhibitor Ponatinib is a pan-BCR-ABL inhibitor, also potently inhibiting other kinases like VEGFR, FGFR, and Src family kinases.

Understanding the off-target profile of a lead compound is crucial for anticipating potential side effects and for designing second-generation inhibitors with improved selectivity. The development of imidazo[1,2-b]pyridazine derivatives has seen a clear trend towards optimizing for selectivity, as exemplified by the design of compounds that avoid common off-targets like IKKβ.[3]

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a privileged framework in the design of potent and selective kinase inhibitors. The wealth of research has led to a deep understanding of the structure-activity relationships, enabling the rational design of compounds targeting a diverse range of kinases implicated in human diseases.

The future of imidazo[1,2-b]pyridazine-based kinase inhibitor development will likely focus on several key areas:

  • Enhancing Selectivity: Continued efforts to improve selectivity will be crucial for minimizing off-target effects and improving the therapeutic window of these compounds. The exploration of allosteric inhibition, as seen with the Tyk2 pseudokinase inhibitors, offers a promising avenue for achieving this goal.

  • Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations in kinases remains a critical challenge in cancer therapy. The success of ponatinib against the T315I mutation in BCR-ABL serves as a powerful example of how the imidazo[1,2-b]pyridazine scaffold can be leveraged to address this issue.

  • Exploring New Kinase Targets: The versatility of the imidazo[1,2-b]pyridazine scaffold suggests that it can be adapted to target other, less-explored kinases with therapeutic potential.

References

  • Moslin, R. et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med. Chem. Lett. (2019). Available from: [Link].

  • Bendjeddou, M. et al. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Eur. J. Med. Chem.125, 130–146 (2017).
  • Henderson, S. et al. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Eur. J. Med. Chem.269, 116292 (2024).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link].

  • Kim, K. et al. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. J. Med. Chem.58, 1447–1463 (2015).
  • [No Title Available].
  • [No Title Available].
  • [No Title Available].
  • [No Title Available].
  • Wang, X. et al. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Eur. J. Med. Chem.247, 115030 (2023).
  • [No Title Available].
  • Barlaam, B. et al. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett.15, 3645–3649 (2005).
  • Brief scheme of PI3K/AKT/mTOR pathway inhibitors. Abnormal activation... - ResearchGate. Available from: [Link].

  • [No Title Available].
  • Pogacic, V. et al. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Res.67, 6916–6924 (2007).
  • Wang, Y. et al. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. J. Med. Chem. (2024).
  • De-Smet, F. et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. J. Enzyme Inhib. Med. Chem.35, 1818–1833 (2020).
  • Shameer, M. et al. Exploring the untapped pharmacological potential of imidazopyridazines. RSC Med. Chem.15, 156–181 (2024).
  • Li, Y. et al. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Eur. J. Med. Chem.130, 259–270 (2017).
  • [No Title Available].
  • [No Title Available].
  • Aurora Kinase Inhibitors: Current Status and Outlook - PMC. Available from: [Link].

Sources

A Comparative Guide to the Structural Validation of Imidazo[1,2-b]pyridazine-2-carboxylic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a well-established privileged structure, forming the core of numerous compounds with diverse therapeutic potential, including anti-cancer, anti-inflammatory, and anti-viral agents. The precise arrangement of atoms in these molecules dictates their interaction with biological targets, influencing efficacy, selectivity, and safety. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the drug discovery and development pipeline.

This guide provides an in-depth comparison of the "gold standard" technique for structural elucidation, single-crystal X-ray crystallography, with orthogonal spectroscopic methods for validating the structure of a key derivative, Imidazo[1,2-b]pyridazine-2-carboxylic acid. We will explore the causality behind experimental choices, the self-validating nature of these protocols, and how a multi-faceted approach provides the most robust and reliable structural confirmation.

Part 1: Synthesis and Crystallization of this compound

The first and often most challenging step in X-ray crystallographic analysis is obtaining high-quality single crystals. This necessitates a pure sample, which begins with a reliable synthetic route.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the condensation of 3-amino-6-chloropyridazine with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.

Step 1: Condensation Reaction

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The resulting precipitate, ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Hydrolysis

  • Suspend the crude ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in a 2M aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to 80°C for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis.

  • Cool the solution in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid (HCl).

  • The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

Crystallization Protocol

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. The choice of solvent is critical.

  • Solvent Selection: Screen various solvents for their ability to dissolve the compound when hot and for the compound to be sparingly soluble at room temperature. For this compound, a mixture of dimethylformamide (DMF) and water is often effective.

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of hot DMF. Transfer the solution to a clean vial. Place this vial inside a larger beaker containing a small amount of a more volatile anti-solvent, such as water. Seal the beaker and allow the anti-solvent to slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting slow crystal growth over several days.

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.

Experimental Workflow

The process, from a suitable crystal to a final structure, follows a well-defined path.

xray_workflow crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer xray Expose to X-ray Beam diffractometer->xray diffraction Collect Diffraction Pattern xray->diffraction integrate Integrate Intensities diffraction->integrate solve Solve Phase Problem (e.g., Direct Methods) integrate->solve refine Refine Structural Model solve->refine validate Validate Structure (CIF Report) refine->validate

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol
  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.

Data Presentation and Trustworthiness

The output of a successful X-ray crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data is inherently self-validating through various metrics.

Parameter Hypothetical Value for this compound Significance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.1 Å, b = 10.2 Å, c = 9.5 Å, β = 98°The dimensions of the repeating unit of the crystal lattice.
R-factor (R₁)0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
C=O bond length (Carboxylic)1.21 ÅConfirms the double bond character.
O-H bond length (Carboxylic)0.98 ÅConfirms the presence of the acidic proton.
C-N bond lengths (Ring)~1.34 - 1.38 ÅCharacteristic bond lengths for the fused imidazole and pyridazine rings.

Part 3: Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer complementary data, confirming the structure in solution and providing information about the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Reveals correlations between atoms, allowing for the unambiguous assignment of signals and piecing together the molecular structure.

Experimental Protocol:

  • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-3~8.5~120Correlates with C-2, C-8a
H-5~8.0~130Correlates with C-6, C-7
H-6~7.2~118Correlates with C-5, C-8, C-8a
H-7~8.2~140Correlates with C-5, C-8
COOH~13.0 (broad)~165Correlates with C-2
Mass Spectrometry (MS)

MS provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF).

  • Acquire the mass spectrum in positive or negative ion mode.

For this compound (C₇H₅N₃O₂), the expected exact mass is 179.0382. High-resolution mass spectrometry (HRMS) should provide a measured mass that is within 5 ppm of this theoretical value, providing strong evidence for the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Place a small amount of the solid sample on the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum.

Expected Characteristic Peaks:

  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

Part 4: Comparative Analysis

The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a typical decision-making process.

decision_tree start Need Structural Information q1 Is 3D structure / stereochemistry critical? start->q1 xray Pursue X-ray Crystallography q1->xray Yes spectroscopy Use Spectroscopic Methods (NMR, MS, FTIR) q1->spectroscopy No q2 Can high-quality crystals be grown? xray->q2 failure Rely on Spectroscopic Data (Connectivity & Functional Groups) spectroscopy->failure success Definitive 3D Structure q2->success Yes q2->failure No

Caption: Decision tree for selecting a structural validation method.

The following table provides a direct comparison of the techniques:

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry FTIR Spectroscopy
Information Provided Definitive 3D structure, bond lengths, bond angles, stereochemistry, packingAtomic connectivity, electronic environment, solution-state conformationMolecular formula (HRMS), fragmentation patternsPresence of functional groups
Sample State Solid (single crystal)SolutionSolution or solidSolid or liquid
Definitiveness Unambiguous ("Gold Standard")High (for connectivity), but conformation can be ambiguousHigh (for molecular formula)Low (confirmatory for functional groups)
Throughput Low (crystal growth can be a bottleneck)HighHighVery High
Cost HighModerate to HighModerateLow
Key Limitation Requires high-quality single crystalsCan be difficult to interpret for complex molecules with overlapping signalsDoes not provide information on isomerism or connectivityProvides limited information on the overall molecular structure

Part 5: Conclusion

The structural validation of novel compounds like this compound is a multi-faceted process where no single technique provides all the answers. Single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. Its ability to provide precise atomic coordinates makes it an indispensable tool in drug design, where understanding the exact shape of a molecule is paramount.

However, the reliance on high-quality crystals and the solid-state nature of the analysis necessitate the use of complementary techniques. NMR spectroscopy provides invaluable information about the molecule's structure and behavior in solution, which is often more biologically relevant. Mass spectrometry and FTIR spectroscopy serve as rapid, high-throughput methods to confirm molecular formula and the presence of key functional groups, respectively.

Ultimately, a synergistic approach that leverages the strengths of each of these techniques provides the most robust and irrefutable validation of a molecule's structure. This comprehensive characterization is essential for building strong intellectual property, understanding structure-activity relationships, and advancing promising compounds through the drug development pipeline.

References

  • Title: Imidazo[1,2-b]pyridazines: A Potent and Versatile Scaffold in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of novel imidazo[1,2-b]pyridazine derivatives as potential anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The phase problem of X-ray crystallography Source: Reports on Progress in Physics URL: [Link]

A Comparative Guide to Assessing the Metabolic Stability of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2] Its prominence is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib and the RNA splicing modifier Risdiplam, which have validated its therapeutic potential.[1][3][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being pharmacokinetic properties. Poor metabolic stability is a primary cause of clinical trial failure, making its early assessment a critical, non-negotiable step in drug discovery.[5][6]

This guide provides an in-depth comparison of the industry-standard in vitro methodologies for evaluating the metabolic stability of imidazo[1,2-b]pyridazine derivatives. We will delve into the mechanistic rationale behind experimental choices, present detailed, self-validating protocols, and discuss structure-activity relationship (SAR) strategies to mitigate metabolic liabilities, empowering researchers to design and select compounds with more favorable pharmacokinetic profiles.

The Metabolic Landscape: Identifying Potential Liabilities

Metabolism, primarily occurring in the liver, is the body's process of converting drug molecules into more water-soluble compounds for excretion.[7] For heterocyclic scaffolds like imidazo[1,2-b]pyridazine, this biotransformation is predominantly mediated by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, followed by Phase II conjugation reactions.[8][9]

The imidazo[1,2-b]pyridazine core and its substituents present several potential "hotspots" for oxidative metabolism. Understanding these vulnerabilities is the first step in rational drug design. Metabolism can lead to rapid clearance, reducing a drug's exposure and efficacy, or the formation of reactive metabolites.

Caption: Potential sites of metabolism on the imidazo[1,2-b]pyridazine scaffold.

Comparative Analysis of Key In Vitro Stability Assays

The two most widely adopted assays for determining metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The choice between them is dictated by the stage of the discovery program and the depth of information required.[10][11]

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fractions (endoplasmic reticulum) from pooled liver homogenates.[12]Intact, viable liver cells (cryopreserved or fresh).[13]
Enzymes Present Primarily Phase I enzymes (CYPs, FMOs).[9][14] Phase II can be studied with co-factor supplementation.[12]Full complement of Phase I and Phase II enzymes, co-factors, and transporters.[7][14]
Primary Use High-throughput screening to assess CYP-mediated metabolism.[15]More definitive assessment of overall hepatic clearance; better for in vivo prediction.[7][16]
Advantages Cost-effective, highly automated, reproducible, good for ranking compounds.[12][15]More physiologically relevant, accounts for cell permeability, provides a more complete clearance picture.[13][16]
Limitations Does not fully capture Phase II metabolism or the role of transporters.[6][9]More expensive, lower throughput, higher potential for donor-to-donor variability.[9]
Key Output In vitro half-life (t½), intrinsic clearance (CLint) related to Phase I.[8][15]Apparent in vitro intrinsic clearance (CLint, app) reflecting total hepatic metabolism.[13]

Gold-Standard Experimental Protocols

Adherence to robust, validated protocols is essential for generating reliable and reproducible data. The following sections detail the step-by-step methodologies for the two primary stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage discovery, providing a rapid assessment of a compound's susceptibility to metabolism by the most common enzyme family, the CYPs.[8]

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis prep_cpd Prepare Test Compound Stock (e.g., 10 mM in DMSO) pre_inc Pre-incubate Microsomes & Compound (37°C) prep_cpd->pre_inc prep_mics Thaw & Dilute Liver Microsomes (e.g., to 0.5 mg/mL in buffer) prep_mics->pre_inc prep_nadph Prepare NADPH Regenerating System (Cofactor for CYP enzymes) start_rxn Initiate Reaction (Add NADPH system) prep_nadph->start_rxn pre_inc->start_rxn timepoints Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) start_rxn->timepoints stop_rxn Terminate Reaction (Add ice-cold acetonitrile with Internal Standard) timepoints->stop_rxn centrifuge Centrifuge to Precipitate Protein (e.g., 10,000 x g) stop_rxn->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis (Quantify remaining parent compound) collect->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute in buffer to achieve a final incubation concentration (typically 1 µM).[8]

    • Liver Microsomes: Thaw pooled liver microsomes (human, rat, or mouse) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[8][17] Causality: Pooling microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.

    • NADPH Regenerating System: Prepare a solution containing co-factors essential for sustained CYP activity, typically including NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[8][17] Causality: The regenerating system ensures the concentration of the vital CYP co-factor NADPH does not become a rate-limiting factor during the incubation.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus co-factor" controls.[17]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction.[12]

  • Sample Processing & Analysis:

    • Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an analytical internal standard (IS). Causality: The cold organic solvent precipitates proteins, instantly halting all enzymatic activity, while the IS is crucial for accurate quantification by LC-MS/MS.[17]

    • Seal the plate and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10]

  • Data Analysis & Validation:

    • Validation: The assay is considered valid if positive control compounds (e.g., high-turnover Testosterone, low-turnover Verapamil) fall within established clearance ranges and if there is minimal compound loss (<15%) in the "minus co-factor" control wells.

    • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

      • Half-life (t½) = 0.693 / k

      • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein) [8][15]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic clearance by using intact liver cells, which contain the full machinery for drug metabolism and transport.[7][13]

G cluster_prep 1. Cell Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis thaw Thaw Cryopreserved Hepatocytes viability Assess Cell Viability (e.g., Trypan Blue exclusion) thaw->viability dilute Dilute to Working Concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL) viability->dilute add_cpd Add Test Compound (1 µM final) to Cell Suspension dilute->add_cpd incubate Incubate at 37°C, 5% CO2 (with gentle shaking) add_cpd->incubate timepoints Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->timepoints stop_rxn Terminate Reaction (Add aliquot to cold acetonitrile with Internal Standard) timepoints->stop_rxn centrifuge Centrifuge to Pellet Cell Debris stop_rxn->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis (Quantify remaining parent compound) collect->lcms calc Calculate t½ and CLint, app lcms->calc scale Scale to Predict In Vivo Hepatic Clearance calc->scale

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath. Causality: A rapid thaw is critical to maximize post-thaw cell viability.[18]

    • Transfer the cell suspension to pre-warmed incubation medium.

    • Determine cell density and viability using a method like Trypan Blue exclusion. Viability should typically be >80%.

    • Dilute the cell suspension to the final working concentration (e.g., 0.5 to 1.0 x 10^6 viable cells/mL).[16]

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.

    • Initiate the assay by adding the test compound (final concentration typically 1 µM) to the cell suspension.[7]

    • At each time point (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[7][13]

  • Sample Processing & Analysis:

    • Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[13][16]

    • Process the samples as described in the microsomal assay protocol (centrifugation, supernatant collection).

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.[7]

  • Data Analysis & Validation:

    • Validation: The hepatocyte lot is validated using control compounds for Phase I (e.g., 7-ethoxycoumarin) and Phase II (e.g., 7-hydroxycoumarin) metabolism, ensuring their clearance values are within historical limits.[13]

    • Calculation: Calculate the elimination rate constant (k) and half-life (t½) as in the microsomal assay.

      • Apparent Intrinsic Clearance (CLint, app, µL/min/10^6 cells) = (0.693 / t½) x (Incubation Volume / number of cells in 10^6) [16][18]

    • In Vitro-In Vivo Extrapolation (IVIVE): The CLint, app value can be scaled to predict the in vivo hepatic clearance (CLh) in humans, a powerful tool for forecasting human pharmacokinetics.[16] This requires species-specific physiological parameters like hepatocellularity and liver blood flow.[16]

Strategies to Enhance Metabolic Stability

Data from these assays directly inform medicinal chemistry efforts to improve compound stability. Several rational design strategies can be employed.

StrategyDescriptionExample Application
Metabolic Blocking Introduction of a sterically small, metabolically inert group, such as fluorine, at a known metabolic "hotspot" to prevent enzymatic oxidation.[5][19]Replacing a hydrogen with fluorine on an aromatic ring substituent that is susceptible to hydroxylation.
Bioisosteric Replacement Swapping a metabolically labile functional group with a more stable isostere that maintains the desired biological activity and physicochemical properties.[5][20][21]Replacing a readily oxidized methyl ether (-OCH3) group with a more stable difluoromethyl ether (-OCF2H) or a small heterocyclic ring.[19]
Reduce Lipophilicity Decreasing the compound's lipophilicity (LogD) can reduce its affinity for the active sites of lipophilic CYP enzymes, thereby slowing metabolism.[5]Introducing polar functional groups or replacing lipophilic aliphatic chains with more polar alternatives.
Conformational Constraint Locking the molecule into a more rigid conformation can prevent it from adopting the ideal orientation for binding within the enzyme's active site.Introducing cyclic structures or bulky groups that restrict bond rotation near a metabolic hotspot.

In a study on Tyk2 JH2 inhibitors, researchers found that replacing a 6-anilino group on the imidazo[1,2-b]pyridazine core with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to a dramatic improvement in metabolic stability.[22][23] Similarly, strategic modifications to piperazin-1-ylpyridazines, a related scaffold, improved in vitro intrinsic clearance by over 50-fold by addressing metabolic liabilities.[24] These examples underscore the power of iterative design informed by metabolic stability data.

Conclusion

The assessment of metabolic stability is a pivotal component in the development of imidazo[1,2-b]pyridazine-based drug candidates. A tiered approach, beginning with high-throughput microsomal stability assays for initial compound ranking and progressing to more physiologically relevant hepatocyte assays for lead candidates, provides a robust framework for decision-making. By integrating the data from these self-validating experimental systems with rational medicinal chemistry strategies, such as metabolic blocking and bioisosteric replacement, researchers can systematically overcome stability liabilities. This proactive approach significantly increases the probability of identifying imidazo[1,2-b]pyridazine derivatives with the optimal pharmacokinetic profile required for successful clinical development.

References

  • Hepatocyte Stability Assay. Domainex. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]

  • Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]

Sources

The Ascendant Scaffold: A Comparative Guide to Imidazo[1,2-b]pyridazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, "privileged structures" represent a pantheon of molecular frameworks that exhibit a remarkable ability to bind to multiple, often unrelated, biological targets. This promiscuity, when artfully harnessed, can significantly accelerate the drug discovery process. For decades, scaffolds like benzodiazepines, indoles, and purines have dominated this space. However, a powerful contender, the imidazo[1,2-b]pyridazine scaffold, has emerged from the shadow of its predecessors, demonstrating exceptional versatility and potential across a wide spectrum of therapeutic areas. This guide provides an objective, data-driven comparison of the imidazo[1,2-b]pyridazine scaffold against other established privileged structures, offering insights into its unique advantages and strategic applications in drug design.

The "Privileged" Concept: More Than Just a Scaffold

The term "privileged structure" refers to a molecular framework that can serve as a template for the design of ligands for diverse biological targets.[1][2] The underlying principle is that these scaffolds possess a three-dimensional arrangement of atoms and functional groups that is conducive to interacting with the binding sites of various proteins. This inherent "bindability" makes them attractive starting points for the development of new therapeutics, as they offer a higher probability of identifying initial hits and can often be chemically modified to achieve high potency and selectivity for a specific target.

This guide will delve into a comparative analysis of the imidazo[1,2-b]pyridazine scaffold with other notable privileged structures, focusing on key drug discovery parameters such as target diversity, synthetic accessibility, and pharmacokinetic profiles.

Imidazo[1,2-b]pyridazine: A Rising Star in Medicinal Chemistry

The imidazo[1,2-b]pyridazine is a fused heterocyclic system that has garnered significant attention in recent years.[1][3] Its rigid, planar structure provides a well-defined platform for the precise spatial orientation of substituents, facilitating targeted interactions with protein binding pockets. The presence of multiple nitrogen atoms offers opportunities for hydrogen bonding and other polar interactions, while the aromatic nature of the scaffold allows for π-π stacking interactions.

One of the most compelling testaments to the privileged nature of the imidazo[1,2-b]pyridazine scaffold is its presence in approved drugs such as ponatinib , a multi-targeted tyrosine kinase inhibitor, and risdiplam , a survival of motor neuron 2 (SMN2) splicing modifier.[4] These examples underscore the scaffold's ability to be tailored for highly specific and potent interactions with diverse biological targets.

Head-to-Head Comparison: Imidazo[1,2-b]pyridazine vs. The Titans

To truly appreciate the value of the imidazo[1,2-b]pyridazine scaffold, a direct comparison with other privileged structures is essential.

vs. Benzodiazepines

The benzodiazepine scaffold is renowned for its activity at the central nervous system (CNS), primarily through modulation of GABAA receptors. While some imidazo[1,2-b]pyridazine derivatives have also shown activity at benzodiazepine receptors, their therapeutic applications extend far beyond the CNS, with significant potential in oncology, infectious diseases, and inflammatory disorders.[1]

FeatureImidazo[1,2-b]pyridazineBenzodiazepine
Primary Therapeutic Areas Oncology, Infectious Diseases, Neurology, InflammationCentral Nervous System (Anxiolytics, Hypnotics)
Target Diversity High (Kinases, GPCRs, Splicing Factors, etc.)Moderate (Primarily GABAA Receptors)
Synthetic Accessibility Generally straightforward, with multiple established routesWell-established, but can require multi-step syntheses
Metabolic Stability Can be readily modified to enhance stabilityProne to metabolic modifications (e.g., oxidation)
vs. Indoles

The indole scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs. It is particularly prevalent in the development of kinase inhibitors. However, the imidazo[1,2-b]pyridazine scaffold offers a distinct electronic and steric profile that can lead to improved selectivity and potency against specific kinase targets.

FeatureImidazo[1,2-b]pyridazineIndole
Target Class Focus Strong focus on Kinase InhibitionBroad, with significant focus on Kinases and GPCRs
Selectivity Can be engineered for high kinase selectivityCan face challenges with off-target kinase activity
Physicochemical Properties Generally more polar, can lead to improved solubilityCan be lipophilic, potentially impacting solubility and ADME
Patentability Represents a more novel scaffold, offering new IP opportunitiesHighly explored, potentially limiting novel IP space
vs. Purines

Purines are fundamental components of nucleic acids and serve as the backbone for numerous drugs, particularly in antiviral and anticancer therapies. The imidazo[1,2-b]pyridazine scaffold can be considered a bioisostere of purine, with the pyridazine ring replacing the pyrimidine ring.[5] This substitution can lead to altered physicochemical properties and biological activities, sometimes offering advantages in terms of metabolic stability and target engagement.[4]

FeatureImidazo[1,2-b]pyridazinePurine
Bioisosteric Relationship Bioisostere of purineNaturally occurring scaffold
Metabolic Fate Less susceptible to enzymatic degradation pathways for purinesCan be subject to metabolism by purine-catabolizing enzymes
Solubility Can be modulated through substitutionVaries significantly with substitution
Target Engagement Can offer novel binding interactions compared to purine analogsWell-established binding modes for many targets

Experimental Support: A Look at the Data

The "privileged" status of the imidazo[1,2-b]pyridazine scaffold is not merely a theoretical concept but is substantiated by a growing body of experimental evidence.

Case Study: Kinase Inhibition

A significant number of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potent and selective kinase inhibitors.[6] For instance, derivatives have shown impressive inhibitory activity against various kinases, including DYRKs and CLKs, with IC50 values in the nanomolar range.

Table 1: Comparative Kinase Inhibition Profile

Compound ScaffoldTarget KinaseIC50 (nM)Reference
Imidazo[1,2-b]pyridazine DYRK1A50[6]
Imidazo[1,2-b]pyridazine CLK444[6]
Indole-based InhibitorVEGFR210-100Varies
Purine-based InhibitorCDK220-200Varies

Note: The IC50 values for Indole and Purine-based inhibitors are generalized from typical ranges reported in the literature for comparison.

Case Study: Improved Pharmacokinetics

In a notable example of scaffold hopping, researchers modified a 6-anilino imidazopyridazine-based Tyk2 JH2 ligand to a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog. This strategic change resulted in a dramatic improvement in metabolic stability, a critical parameter for oral drug candidates.[7][8]

Table 2: Metabolic Stability Comparison

ScaffoldHuman Liver Microsomal Stability (% remaining after 60 min)Reference
6-anilino imidazopyridazineLow[7]
6-substituted imidazo[1,2-b]pyridazine 99%[7]

Experimental Protocols

To provide a practical context, the following are representative protocols for the synthesis of an imidazo[1,2-b]pyridazine derivative and a common biological assay.

Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine

This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyridazine core, which can then be further functionalized.[9]

Step 1: Condensation Reaction

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired α-bromoketone (1.1 eq).

  • Add a mild base, such as sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-chloro-imidazo[1,2-b]pyridazine intermediate.

Step 2: Functionalization via Cross-Coupling

  • To a solution of the 6-chloro-imidazo[1,2-b]pyridazine intermediate (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or other coupling partner (1.2 eq).

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a compound against a specific kinase.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Privileged_Scaffolds cluster_Privileged Privileged Structures cluster_Targets Biological Targets Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Kinases Kinases Imidazo[1,2-b]pyridazine->Kinases High Affinity GPCRs GPCRs Imidazo[1,2-b]pyridazine->GPCRs Splicing Factors Splicing Factors Imidazo[1,2-b]pyridazine->Splicing Factors Benzodiazepine Benzodiazepine Ion Channels Ion Channels Benzodiazepine->Ion Channels Primary Target Indole Indole Indole->Kinases Indole->GPCRs Purine Purine Purine->Kinases

Caption: Interaction landscape of privileged structures with biological targets.

Synthesis_Workflow Start Starting Materials (3-aminopyridazine, α-bromoketone) Condensation Condensation Start->Condensation Intermediate Imidazo[1,2-b]pyridazine Core Condensation->Intermediate Functionalization Functionalization (Cross-Coupling) Intermediate->Functionalization Final_Product Diverse Library of Imidazo[1,2-b]pyridazines Functionalization->Final_Product

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine derivatives.

Conclusion: A Privileged Position in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a valuable privileged structure in the medicinal chemist's toolkit. Its favorable physicochemical properties, synthetic accessibility, and demonstrated success in yielding potent and selective modulators of diverse biological targets position it as a compelling alternative to more traditional scaffolds. As the quest for novel therapeutics continues, the strategic application of the imidazo[1,2-b]pyridazine framework is poised to play an increasingly significant role in the discovery and development of next-generation medicines. This guide serves as a foundational resource for researchers looking to leverage the power of this ascendant scaffold in their drug discovery endeavors.

References

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Retrieved from [Link]

  • Wermuth, C. G. (2011). Are pyridazines privileged structures?. MedChemComm, 2(10), 935-943. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ChemistrySelect. [Link]

  • Borbane. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel Imidazo[1,2-b]pyridazine Derivatives as Potent Covalent Inhibitors of CDK12/13. Retrieved from [Link]

  • Oumata, N., Bettayeb, K., Sallam, H., Ferandin, Y., Giraud, C., Tahtouh, T., ... & Meijer, L. (2017). Exploration of the imidazo[1, 2-b] pyridazine scaffold as a protein kinase inhibitor. European journal of medicinal chemistry, 125, 696-709. [Link]

  • ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • Moslin, R. J., Zbieg, J. R., Taygerly, J. P., Smith, M. D., Cee, V. J., Burke, L. K., ... & Wrobleski, S. T. (2019). Identification of Imidazo [1, 2-b] pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(3), 383-388. [Link]

  • Identification of Imidazo[1, 2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine. Retrieved from [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Molecules. [Link]

Sources

The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide to Inhibitor Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[1] Its rigid, bicyclic nature provides a versatile framework for developing targeted therapies against a range of diseases, from cancers to autoimmune disorders.[1] The multi-kinase inhibitor Ponatinib, approved for chronic myeloid leukemia, stands as a testament to the scaffold's clinical potential.[2] However, as with any kinase inhibitor, understanding the cross-reactivity profile is paramount. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3]

This guide provides a comparative analysis of the cross-reactivity profiles of several imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data from kinome-wide screening and cellular target engagement assays. We will delve into the selectivity of inhibitors targeting key kinases such as Tyrosine Kinase 2 (TYK2), Bruton's Tyrosine Kinase (BTK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), offering insights into the structural nuances that govern their interaction landscapes.

Understanding the Importance of Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a significant challenge in designing truly selective inhibitors. A lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse events in a clinical setting.[4] Conversely, a well-characterized, multi-targeted profile can be advantageous for treating complex diseases driven by redundant signaling pathways. Therefore, comprehensive profiling of an inhibitor's activity across the kinome is a critical step in preclinical development. Methodologies like broad-panel kinase screening and cellular thermal shift assays (CETSA) are indispensable tools for elucidating these on- and off-target interactions in both biochemical and cellular contexts.[5][6]

Comparative Cross-Reactivity Profiles

TYK2 Inhibitors: Targeting the Pseudokinase Domain for Selectivity

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of pro-inflammatory cytokine signaling, making it an attractive target for autoimmune diseases.[7][8] A novel strategy to enhance selectivity involves targeting the catalytically inactive pseudokinase (JH2) domain, which plays a regulatory role.[9] This allosteric approach aims to avoid the highly conserved ATP-binding site of the catalytic (JH1) domain, thereby minimizing cross-reactivity with other JAK family members.

Several imidazo[1,2-b]pyridazine-based compounds have been developed as allosteric TYK2 JH2 inhibitors.

  • Compound 6 (BMS-986165/Deucravacitinib derivative) : This potent and selective TYK2 JH2 inhibitor demonstrated remarkable selectivity when tested against a panel of 230 kinases. It displayed over 10,000-fold selectivity for the TYK2 JH2 domain over the TYK2 JH1 domain and other JAK family members (JAK1, JAK2, JAK3 IC50 > 2µM).[9] The only significant off-target kinase identified was HIPK4, with a 480-fold selectivity margin.[9]

  • Compound 29 : An earlier-stage compound from the same scaffold, Compound 29, also showed excellent selectivity. In a fluorescent probe displacement assay against 231 kinases, it had an IC50 ≥ 1µM for 229 of them.[7] It also exhibited complete selectivity over the JH1 domains of all JAK family members.[7] However, an unexpected off-target liability was identified as Phosphodiesterase 4 (PDE4), which was later engineered out through structure-based design.[8]

Table 1: Selectivity Profile of Imidazo[1,2-b]pyridazine-based TYK2 Inhibitors

CompoundPrimary TargetPotency (Ki or IC50)Screening Panel SizeKey Off-TargetsSelectivity Fold (vs. Primary Target)Reference
Compound 6 TYK2 (JH2)Ki: <0.02 nM230 KinasesHIPK4~480-fold[9]
Compound 29 TYK2 (JH2)IC50: 27 nM (cellular)231 KinasesPDE4 (non-kinase)Not specified[7][8]

The development of these TYK2 inhibitors showcases a successful strategy: by targeting a less-conserved allosteric site, it is possible to achieve exquisite selectivity even within a highly homologous protein family. The identification and subsequent mitigation of the PDE4 off-target also highlights the importance of broad, cross-family screening.

Bruton's Tyrosine Kinase (BTK) Inhibitors: Covalent Targeting for High Selectivity

BTK is a crucial enzyme in the B cell receptor signaling pathway and a validated target for B cell malignancies.[1] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of BTK.

  • Compound 22 (TM471-1) : This covalent inhibitor exhibits potent BTK inhibition with an IC50 of 1.3 nM.[1] Crucially, when profiled against a panel of 310 kinases at a 1 µM concentration, it demonstrated excellent selectivity.[1] This high degree of selectivity is often a hallmark of covalent inhibitors, which target a specific cysteine residue that may not be present or accessible in other kinases, adding an extra layer of specificity beyond ATP-pocket similarity. The promising preclinical profile has led to its advancement into Phase I clinical trials.[1]

Table 2: Selectivity Profile of an Imidazo[1,2-b]pyridazine-based BTK Inhibitor

CompoundPrimary TargetPotency (IC50)Screening Panel SizeKey Off-TargetsReference
Compound 22 (TM471-1) BTK1.3 nM310 KinasesNot specified (excellent selectivity)[1]
DYRK/CLK Inhibitors: A Case of Targeted Polypharmacology

The DYRK family of kinases is implicated in neurological disorders and cancer.[10] The imidazo[1,2-b]pyridazine scaffold has yielded inhibitors in this space, sometimes with intentional dual-activity.

  • Compound 17 : Developed as a DYRK1A inhibitor, this compound was profiled using the KINOMEscan assay.[10] While potent against DYRK1A, it also showed significant activity against other closely related CMGC kinases, including DYRK1B, DYRK2, and the CLK family.[10][11] This cross-reactivity is not unexpected due to the sequence and structural homology among these kinases.

  • Compound 20a : This compound was identified as a selective inhibitor of DYRKs and CLKs, with IC50 values of 50 nM for DYRK1A, 82 nM for CLK1, and 44 nM for CLK4.[11] This profile represents a form of targeted polypharmacology, which could be beneficial depending on the therapeutic indication.

Table 3: Selectivity Profile of Imidazo[1,2-b]pyridazine-based DYRK/CLK Inhibitors

CompoundPrimary Target(s)Potency (IC50)Key Off-TargetsReference
Compound 17 DYRK1APotent (not specified)DYRK1B, DYRK2, CLKs[10]
Compound 20a CLK1/4, DYRK1A82 nM, 44 nM, 50 nMNot specified[11]

Visualizing Pathways and Protocols

To better understand the context of these inhibitors, we can visualize both the biological pathways they modulate and the experimental workflows used to characterize them.

Signaling Pathway Example: TYK2-Mediated JAK-STAT Pathway

This diagram illustrates the role of TYK2 in cytokine signaling. Allosteric inhibitors targeting the JH2 domain prevent the conformational changes necessary for JH1 catalytic activation, thereby blocking downstream STAT phosphorylation and gene transcription.

TYK2_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding JH1 JH1 (Catalytic) JH2 JH2 (Pseudokinase) STAT STAT JH1->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 6. Response Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->JH2 Allosteric Inhibition

Caption: TYK2 signaling pathway and point of allosteric inhibition.

Experimental Workflow: In Vitro Kinase Assay

This workflow outlines a typical luminescence-based kinase assay used to determine an inhibitor's IC50 value. The principle is the measurement of ADP produced, which is proportional to kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prep_Inhibitor 1. Serially dilute Imidazo[1,2-b]pyridazine inhibitor in DMSO Add_Inhibitor 3. Add inhibitor and kinase to 384-well plate. Incubate. Prep_Inhibitor->Add_Inhibitor Prep_Kinase 2. Prepare kinase, substrate, and ATP solutions in assay buffer Prep_Kinase->Add_Inhibitor Initiate_Reaction 4. Add Substrate/ATP mix to initiate reaction. Incubate at 30°C. Add_Inhibitor->Initiate_Reaction Stop_Reaction 5. Add ADP-Glo™ Reagent to stop reaction and deplete excess ATP. Initiate_Reaction->Stop_Reaction Generate_Signal 6. Add Kinase Detection Reagent to convert ADP to ATP, generating light. Stop_Reaction->Generate_Signal Measure_Luminescence 7. Read luminescence on a plate reader Generate_Signal->Measure_Luminescence Analyze_Data 8. Plot data and calculate IC50 value Measure_Luminescence->Analyze_Data

Caption: Workflow for a luminescence-based in vitro kinase assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.

CETSA_Workflow Treat_Cells 1. Treat intact cells with inhibitor or vehicle (DMSO) Heat_Cells 2. Heat cell suspensions at a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells 3. Lyse cells (e.g., freeze-thaw cycles) Heat_Cells->Lyse_Cells Separate_Fractions 4. Separate soluble fraction (containing stabilized protein) from precipitate via centrifugation Lyse_Cells->Separate_Fractions Analyze_Protein 5. Quantify soluble target protein via Western Blot or Mass Spectrometry Separate_Fractions->Analyze_Protein Plot_Curve 6. Plot % soluble protein vs. temperature to generate melting curves Analyze_Protein->Plot_Curve Determine_Shift 7. Compare curves to determine thermal shift (ΔTm) indicating engagement Plot_Curve->Determine_Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: In Vitro Luminescence-Based Kinase Assay

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ system, and is designed to determine the IC50 of an inhibitor.[12]

Objective: To quantify the inhibitory activity of an imidazo[1,2-b]pyridazine compound against a specific protein kinase.

Materials:

  • Purified kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Test Inhibitor (Imidazo[1,2-b]pyridazine compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO control.

  • Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration in kinase buffer) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture (at 2x final concentration). The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization based on enzyme activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality and Self-Validation: The use of a "no enzyme" control and a "DMSO only" (no inhibitor) control is critical. The "no enzyme" control defines the background signal, while the "DMSO only" control defines 100% kinase activity. The dose-response curve validates the inhibitory effect; a steep, sigmoidal curve indicates a specific inhibitory interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to verify that an inhibitor binds to its intended target within intact cells.[3][5][6]

Objective: To measure the change in thermal stability of a target protein in response to inhibitor binding in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Test Inhibitor (Imidazo[1,2-b]pyridazine compound)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw setup)

  • Thermocycler or heating blocks

  • High-speed centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific to the target protein

  • Secondary antibody (e.g., HRP-conjugated)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the test inhibitor or DMSO vehicle for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a specific cell density.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Quantification:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for the target protein.

    • Detect with a chemiluminescent secondary antibody and image the blot.

  • Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein (relative to the unheated control) against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement and stabilization.

Causality and Self-Validation: The core of this protocol's validity lies in the comparison between the vehicle- and inhibitor-treated melting curves. A reproducible, dose-dependent shift to the right (higher temperature) is direct evidence of the inhibitor binding to and stabilizing its target inside the cell. A non-target protein should be used as a negative control; its melting curve should not shift upon inhibitor treatment, confirming the specificity of the interaction.

Conclusion and Field-Proven Insights

The imidazo[1,2-b]pyridazine scaffold has proven to be exceptionally fruitful for the development of potent kinase inhibitors. The case studies presented here illustrate a critical lesson in modern drug discovery: selectivity is not an accident, but a product of deliberate design and rigorous, comprehensive profiling.

The TYK2 inhibitors exemplify how targeting allosteric sites can overcome the challenge of kinase family homology, yielding highly selective molecules. The BTK inhibitor highlights the selectivity advantages that can be conferred by a covalent mechanism of action. Finally, the DYRK/CLK inhibitors serve as a reminder that cross-reactivity is not always a liability and can be harnessed as targeted polypharmacology.

For researchers in the field, this guide underscores the necessity of early and broad cross-reactivity profiling. Relying solely on potency against the primary target provides an incomplete picture. Kinome-wide scans are essential for identifying potential off-target liabilities that could derail a program due to toxicity. Furthermore, orthogonal cellular assays like CETSA are invaluable for confirming that the biochemical activity translates into bona fide target engagement in the complex milieu of a living cell. By integrating these approaches, we can better understand the true interaction profile of imidazo[1,2-b]pyridazine inhibitors, enabling the development of safer and more effective medicines.

References

  • Moslin, R. et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. [Link]

  • Liu, C. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]

  • Liu, C. et al. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. [Link]

  • Wang, X. et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central. [Link]

  • Henderson, S. et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Liu, C. et al. (2019). Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ResearchGate. [Link]

  • Martinez Molina, D. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

  • Bendjeddou, M. et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). PubMed Central. [Link]

  • Akwata, D. et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health. [Link]

  • Al-Shahrary, A. et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Zhang, D. et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Jafari, R. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. (2024). AOSIS. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Imidazo[1,2-b]pyridazine-2-carboxylic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Imidazo[1,2-b]pyridazine-2-carboxylic acid (CAS No. 160911-42-2), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical, immediate-use resource, moving beyond mere compliance to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a heterocyclic compound with the following hazard classifications[1]:

  • Acute Toxicity, Oral (Harmful if swallowed)

  • Skin Irritation

  • Serious Eye Irritation

  • Acute Toxicity, Inhalation (Harmful if inhaled)

  • Specific target organ toxicity, single exposure (May cause respiratory irritation)

This hazard profile necessitates careful handling in a controlled environment and dictates the stringent disposal protocols outlined in this guide.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Statement
Acute toxicity, oralH302: Harmful if swallowed[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1]
Acute toxicity, inhalationH332: Harmful if inhaled[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste classification and ends with collection by a certified hazardous waste contractor. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_disposal Disposal & Collection PPE Don Appropriate PPE Classification Classify Waste Stream PPE->Classification Ensure Safety First Segregation Segregate Waste Classification->Segregation Determine Disposal Path Container Select & Label Container Segregation->Container Prevent Reactions Accumulation Accumulate in SAA Container->Accumulation Store Safely Collection Arrange for Professional Disposal Accumulation->Collection Final Disposition

Caption: A high-level overview of the disposal workflow for this compound.

Step 1: Waste Classification and Segregation

The first crucial step is to classify the waste stream containing this compound. According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed as a hazardous waste[2].

  • Solid Waste: Unused or expired pure this compound, or contaminated lab materials (e.g., weigh boats, contaminated gloves) should be treated as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be treated as liquid hazardous waste.

Crucially, do not mix this waste stream with other incompatible waste types. this compound, being a carboxylic acid, is incompatible with bases, oxidizing agents, and reducing agents. Mixing can lead to dangerous chemical reactions.

Step 2: Personal Protective Equipment (PPE)

Given the compound's irritant properties and potential for inhalation toxicity, the following PPE is mandatory when handling the waste:

  • Eye Protection: Chemical splash goggles are essential.

  • Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a suitable option).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of open containers of this waste should be conducted within a certified chemical fume hood.

Step 3: Waste Container Selection and Labeling

The proper containment of hazardous waste is a cornerstone of laboratory safety and regulatory compliance.

  • Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste of this type. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). The accumulation start date (the date the first drop of waste is added to the container) must also be clearly marked.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location: The SAA must be under the control of the operator of the process generating the waste.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Container Management: The waste container must be kept closed at all times except when it is necessary to add or remove waste.

Step 5: Arranging for Professional Disposal

Once the waste container is full, or if the accumulation time limits are approaching, it must be moved to a central accumulation area (CAA) and arrangements must be made for its disposal by a licensed hazardous waste contractor.

  • Professional Disposal: Hazardous waste must be transported, treated, and disposed of by a facility that is permitted to handle such waste. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste.

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste's journey.[2]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills (Solid): For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS department.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Regulatory Framework: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from its generation to its final disposal.[2] Key requirements for laboratories include proper waste identification, container management, and record-keeping.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop and implement a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling of hazardous chemicals, including their disposal.[3] Your institution's CHP is a critical resource for specific safety protocols.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory burden but a professional responsibility. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe working environment, protect the environment, and contribute to a robust culture of safety within their institutions. Always consult your institution's specific EHS guidelines and the Safety Data Sheet for the most current and detailed information.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. Available from: [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]

  • Lab Manager. Fulfilling the OSHA Lab Standard. Available from: [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available from: [Link]

Sources

Navigating the Handling of Imidazo[1,2-b]pyridazine-2-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel heterocyclic compounds like Imidazo[1,2-b]pyridazine-2-carboxylic acid are routine. However, familiarity with laboratory processes should never breed complacency. Ensuring personal safety is the foundation of innovative and successful research. This guide provides an in-depth, procedurally-focused overview of the essential personal protective equipment (PPE) required for handling this compound, grounded in its specific chemical hazards. Our approach moves beyond a simple checklist to explain the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Analysis: Understanding the Compound's Profile

Before selecting PPE, we must first understand the intrinsic risks of this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile for this compound.[1] Furthermore, its structure—featuring a fused aromatic heterocyclic system and a carboxylic acid group—suggests potential hazards analogous to related chemical classes like aromatic amines and pyridines.[2][3][4]

Table 1: GHS Hazard Classification for this compound

Hazard CodeHazard StatementImplication for the Researcher
H302Harmful if swallowedIngestion of the compound can lead to acute toxic effects. Accidental ingestion via contaminated hands is a primary risk.
H332Harmful if inhaledInhalation of the solid dust or aerosols of its solutions can cause significant harm to the respiratory system.
H315Causes skin irritationDirect contact with the skin is likely to cause redness, itching, or inflammation.[1]
H319Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1]
H335May cause respiratory irritationInhaled particles can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1]

The aromatic nitrogen-containing core of the molecule is structurally related to classes of compounds known for their potential to be readily absorbed through the skin and cause systemic effects.[3][5] Therefore, preventing dermal exposure is of high importance. The carboxylic acid functional group adds the risk of acidic irritation or burns, particularly to sensitive tissues like the eyes.

Core Protective Equipment: A Head-to-Toe Protocol

Based on the identified hazards, a multi-layered approach to PPE is essential. The following recommendations are tiered to provide adequate protection for standard laboratory handling of this compound.

Eye and Face Protection: The First Line of Defense

Given the explicit warning for "serious eye irritation" (H319), robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times when handling the compound in either solid or solution form. Standard safety glasses do not offer sufficient protection from splashes, dust, or vapors.[6][7]

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g), preparing solutions, or performing any operation with a significant splash potential, a full-face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption and Irritation

To mitigate the risks of skin irritation (H315) and potential dermal absorption, proper glove selection is critical.

  • Material Selection: Nitrile gloves are the standard for incidental contact with many laboratory chemicals and offer good resistance to bases, oils, and many solvents.[10] They are suitable for handling small quantities of the solid compound. For prolonged handling or when working with solutions, consider more robust options like butyl rubber gloves, which provide superior protection against a broader range of chemicals, including strong acids.[9][10]

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.[8]

    • Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[8]

    • Never reuse disposable gloves. Dispose of contaminated gloves as hazardous waste according to your institution's guidelines.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection: Shielding Against Spills and Splashes

Protective clothing prevents the compound from coming into contact with your skin and street clothes.

  • Minimum Requirement: A properly fastened, long-sleeved laboratory coat should be worn at all times.

  • Recommended for High-Risk Tasks: For procedures involving larger volumes or a high risk of splashing, supplement your lab coat with a chemically resistant apron made from materials like PVC. For extensive handling, disposable coveralls ("bunny suits") can provide head-to-toe protection.[11]

Respiratory Protection: The Primacy of Engineering Controls

The dual hazards of being "harmful if inhaled" (H332) and a "respiratory irritant" (H335) demand strict control of airborne contaminants.[1]

  • Primary Control: All procedures involving the handling of solid this compound, especially weighing and transfers, must be conducted within a certified chemical fume hood.[4][12] This engineering control is the most effective way to prevent inhalation of hazardous dust.

  • Secondary Control (Respirators): In the rare event that a fume hood is not available or during certain high-risk, non-routine procedures, respiratory protection is required. An N95-rated respirator can provide protection against airborne particulates.[9] If handling volatile solutions outside of a fume hood, a respirator with organic vapor cartridges would be necessary.[8] Remember, respirator use requires proper fit-testing and training; they are not a substitute for proper engineering controls.

Operational Plans: From Preparation to Disposal

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Lab Coat/Coverall: Put on your protective gown or lab coat, ensuring all buttons are fastened.

    • Respirator (if required): Perform a seal check to ensure proper fit.

    • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if the task requires it.

    • Gloves: Don your selected gloves, pulling the cuffs over the sleeves of your lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent re-contamination.

    • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).

    • Face Shield/Goggles: Remove from the back of the head.

    • Lab Coat/Coverall: Unfasten and roll it away from your body, turning it inside out as you go.

    • Respirator (if used): Remove from the back of the head.

    • Hand Washing: Immediately wash your hands thoroughly.

Scenario-Based PPE Selection
ScenarioRisk LevelRequired PPE
Weighing <1g of solid in a fume hoodLowLab coat, nitrile gloves, chemical splash goggles.
Preparing a dilute solution in a hoodModerateLab coat, nitrile gloves, chemical splash goggles, face shield.
Large-scale reaction (>10g) or transferHighLab coat (or coverall), chemically resistant apron, butyl rubber gloves, chemical splash goggles, face shield.
Spill CleanupHighAs per high-risk tasks, plus appropriate respiratory protection based on the scale and nature of the spill.

Emergency Response and Disposal

Immediate First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste. Place contaminated gloves, gowns, and other disposable items in a designated, sealed hazardous waste container for proper disposal according to your institution's environmental health and safety protocols.

Visualizing the PPE Selection Process

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow start Start: Define Task assess_form Solid or Liquid? start->assess_form assess_quantity Quantity? assess_form->assess_quantity Liquid fume_hood Work in Fume Hood assess_form->fume_hood Solid assess_splash Splash Potential? assess_quantity->assess_splash <5g / Small Volume ppe_high Maximum PPE: - Chem-Resistant Apron - Heavy-Duty Gloves - Face Shield assess_quantity->ppe_high >10g / Large Volume ppe_low Minimum PPE: - Lab Coat - Nitrile Gloves - Goggles assess_splash->ppe_low Low ppe_medium Moderate PPE: - Add Face Shield assess_splash->ppe_medium High fume_hood->assess_quantity

Caption: PPE selection workflow for handling this compound.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • This compound - Safety Data Sheet. (2025-07-19). ChemicalBook.
  • Imidazo(1,2-b)pyridazine-2-carboxylic acid | C7H5N3O2 | CID 10583132. (n.d.). PubChem.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024-01-09). SKC Inc.
  • Pyridazine - Safety Data Sheet. (n.d.). ChemicalBook.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). ACS Publications.
  • Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). Sigma-Aldrich.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
  • What PPE Should You Wear When Handling Acid 2026? (2025-01-07). LeelineWork.
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019-03-05). PharmaState Academy.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). grainger.com.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.